Coenzyme Q2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O4/c1-12(2)8-7-9-13(3)10-11-15-14(4)16(20)18(22-5)19(23-6)17(15)21/h8,10H,7,9,11H2,1-6H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQWBSBBCSFQGC-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019698 | |
| Record name | Ubiquinone Q2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ubiquinone-2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006709 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
606-06-4, 7704-04-3, 1339-63-5 | |
| Record name | Coenzyme Q2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinone Q2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubiquinone Q2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubiquinone Q2 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08690 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ubiquinone Q2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ubiquinones | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UBIQUINONE Q2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7T5V2W47R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ubiquinone-2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006709 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Coenzyme Q2 Biosynthetic Pathway in Eukaryotic Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain. Its biosynthesis is a complex, multi-step process primarily occurring in the mitochondria, involving a suite of nuclear-encoded "Coq" proteins. In eukaryotic cells, the length of the isoprenoid tail of the CoQ molecule is species-specific, with Coenzyme Q10 (CoQ10) being predominant in humans and CoQ6 in the model organism Saccharomyces cerevisiae. This guide focuses on the core biosynthetic pathway leading to the synthesis of Coenzyme Q2 (CoQ2), a short-chain variant of this crucial molecule. We will delve into the enzymatic steps, the formation of the multi-enzyme "synthome," regulatory mechanisms, and detailed experimental protocols for the study of this pathway. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the study of mitochondrial metabolism and the development of therapeutics targeting CoQ-related pathologies.
The Coenzyme Q Biosynthetic Pathway: From Precursors to CoQ2
The biosynthesis of Coenzyme Q can be conceptually divided into three main stages: the synthesis of the benzoquinone ring precursor, the formation of the isoprenoid tail, and the condensation of these two moieties followed by a series of modifications to the ring. The core pathway is highly conserved across eukaryotes.
Synthesis of the Benzoquinone Ring Precursor: 4-Hydroxybenzoate (4-HB)
In most eukaryotes, the aromatic precursor for the benzoquinone ring is 4-hydroxybenzoate (4-HB). 4-HB is derived from the amino acid tyrosine through a series of enzymatic steps that are not yet fully elucidated. In the yeast Saccharomyces cerevisiae, 4-HB can also be synthesized from chorismate via the shikimate pathway[1].
Synthesis of the Isoprenoid Tail: Geranyl Diphosphate (GPP)
The length of the isoprenoid tail of the CoQ molecule is determined by a species-specific polyprenyl diphosphate synthase[2][3]. For the synthesis of CoQ2, a two-isoprenoid unit tail is required. This C10 tail is in the form of geranyl diphosphate (GPP). GPP is synthesized in the mevalonate pathway from the precursor isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP)[1][2]. The enzyme responsible for synthesizing the polyprenyl diphosphate is Coq1 in yeast. While Coq1 in S. cerevisiae primarily synthesizes a hexaprenyl diphosphate for CoQ6, it is understood that polyprenyl synthases can have varying product specificities. For the synthesis of the C10 tail of CoQ2, a geranyl diphosphate synthase would be required.
Condensation and Ring Modifications
The subsequent steps of the pathway involve the condensation of 4-HB with the isoprenoid tail, followed by a series of modifications including hydroxylations, methylations, and a decarboxylation. These reactions are catalyzed by a set of "Coq" proteins, many of which assemble into a multi-enzyme complex on the matrix side of the inner mitochondrial membrane, known as the CoQ synthome or Complex Q.
The key enzymatic steps for the formation of CoQ2 are as follows:
-
Prenylation: The enzyme 4-hydroxybenzoate:polyprenyltransferase, encoded by the COQ2 gene, catalyzes the condensation of 4-hydroxybenzoate (4-HB) with geranyl diphosphate (GPP) to form 3-geranyl-4-hydroxybenzoate.
-
Hydroxylation (C5): The FAD-dependent monooxygenase Coq6 hydroxylates the benzene ring at position C5.
-
O-methylation (C5-OH): The methyltransferase Coq3, using S-adenosyl methionine (SAM) as a methyl group donor, methylates the hydroxyl group at C5.
-
Decarboxylation (C1): An as-yet-unidentified enzyme catalyzes the decarboxylation of the C1 carboxyl group.
-
Hydroxylation (C6): The hydroxylase Coq7 adds a hydroxyl group at the C6 position.
-
C-methylation (C2): The methyltransferase Coq5, also using SAM, adds a methyl group at the C2 position.
-
O-methylation (C6-OH): The final step is another methylation reaction catalyzed by Coq3, which adds a methyl group to the C6 hydroxyl, yielding this compound.
The proteins Coq4, Coq8, Coq9, Coq10, and Coq11 are also essential for the stability and function of the CoQ synthome, though they may not have direct catalytic roles in the modification of the quinone ring.
Quantitative Data on Coenzyme Q Biosynthesis
Quantitative data on the kinetics of the individual Coq enzymes are limited in the literature. However, studies on respiratory complexes and the effects of CoQ analogs provide some insights. Additionally, relative quantification of CoQ levels in various mutant strains highlights the importance of each Coq protein.
| Parameter | Value | Organism/System | Comments | Reference |
| CoQ6 Levels in coq mutants (% of Wild-Type) | S. cerevisiae | |||
| coq10Δ | ~40% | S. cerevisiae | Coq10 is believed to be a CoQ chaperone. | |
| coq11Δ | ~120% | S. cerevisiae | Deletion of COQ11 leads to a modest increase in CoQ6. | |
| coq10Δcoq11Δ | ~80% | S. cerevisiae | Deletion of COQ11 partially rescues the CoQ6 defect in a coq10Δ mutant. | |
| Kinetic Parameters of NADH:ubiquinone oxidoreductase (Complex I) | Bovine Heart Mitochondria | |||
| Km for CoQ1 | ~20 µM | Bovine Heart Submitochondrial Particles | CoQ1 is a water-soluble analog of CoQ. | |
| Km for CoQ1 (CoQ10-depleted) | ~60 µM | Bovine Heart Submitochondrial Particles | Suggests endogenous CoQ10 is required for the proper structure of the acceptor site. | |
| General Enzyme Activity | ||||
| Coq5 C-methyltransferase activity | Detectable in coq5-3 mutant | S. cerevisiae mitochondria | Although the protein level is dramatically decreased, some activity remains. |
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the extraction and quantification of CoQ2 from eukaryotic cells, adapted from established methods for other CoQ isoforms.
Objective: To quantify the cellular levels of this compound.
Materials:
-
Cell pellet
-
Internal Standard (e.g., CoQ9 or a commercially available deuterated CoQ2 standard)
-
Methanol
-
Chloroform
-
n-Hexane
-
1-Propanol
-
Sterile water
-
Nitrogen gas supply
-
HPLC system with a UV or electrochemical detector
-
Reversed-phase C18 column (e.g., 125 mm x 4 mm, 5 µm particle size)
Methodology:
-
Cell Harvesting: Harvest cells by centrifugation (e.g., 3000 x g for 5 minutes at 4°C). Wash the pellet with sterile water and record the wet weight.
-
Lipid Extraction: a. Resuspend the cell pellet in a solution of methanol and chloroform (e.g., 2:1 v/v). b. Add the internal standard to the mixture. c. Vortex vigorously for 5-10 minutes to lyse the cells and extract the lipids. d. Add sterile water to induce phase separation. e. Centrifuge at 1500 x g for 10 minutes at 4°C to separate the phases. f. Carefully collect the lower organic phase containing the lipids.
-
Sample Preparation: a. Dry the lipid extract under a stream of nitrogen gas. b. Reconstitute the dried lipid extract in a suitable solvent for HPLC injection (e.g., methanol/isopropanol or ethanol).
-
HPLC Analysis: a. Inject the reconstituted sample into the HPLC system. b. Use a reversed-phase C18 column. c. Employ an isocratic mobile phase, for example, a mixture of methanol and n-hexane or acetonitrile, tetrahydrofuran, and water. d. Set the flow rate (e.g., 0.8-1.2 ml/min) and column temperature (e.g., 30°C). e. Detect CoQ2 using a UV detector at 275 nm or an electrochemical detector for higher sensitivity. f. Quantify the CoQ2 peak by comparing its area to the peak area of the internal standard, using a standard curve for absolute quantification.
Isolation and Analysis of the CoQ Synthome by Blue Native PAGE (BN-PAGE)
This protocol describes the isolation of the CoQ synthome from mitochondria for analysis by Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE).
Objective: To analyze the composition and assembly of the CoQ synthome.
Materials:
-
Yeast or mammalian cells
-
Mitochondria isolation buffer (e.g., 0.6 M sorbitol, 20 mM HEPES pH 7.4, 1 mM EDTA)
-
Digitonin or n-dodecyl-β-D-maltoside
-
BN-PAGE running buffers (Anode and Cathode buffers)
-
Coomassie Brilliant Blue G-250
-
BN-PAGE gradient gel (e.g., 3-12%)
-
Electrophoresis system for native gels
-
Western blotting apparatus and reagents
Methodology:
-
Mitochondria Isolation: a. Grow and harvest cells expressing a tagged Coq protein (e.g., Coq8-TAP) for subsequent affinity purification if desired. b. Isolate mitochondria by differential centrifugation.
-
Solubilization of Mitochondrial Membranes: a. Resuspend the mitochondrial pellet in a buffer containing a mild non-ionic detergent like digitonin or n-dodecyl-β-D-maltoside to solubilize the inner mitochondrial membrane proteins while preserving protein complexes. b. Incubate on ice for 20-30 minutes. c. Centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet unsolubilized material.
-
Sample Preparation for BN-PAGE: a. To the supernatant, add Coomassie Brilliant Blue G-250. The dye binds to the protein complexes, conferring a negative charge necessary for migration in the electric field.
-
Blue Native PAGE: a. Load the samples onto a BN-PAGE gradient gel. b. Perform electrophoresis at 4°C. Initially run at a lower voltage (e.g., 100 V) and then increase to a higher voltage (e.g., 250 V).
-
Analysis: a. In-gel Activity Stains: The activity of respiratory chain complexes can be visualized directly in the gel. b. Western Blotting: Transfer the separated protein complexes to a PVDF membrane. Probe with antibodies against specific Coq proteins to identify the components of the CoQ synthome. c. Second Dimension SDS-PAGE: Excise the lane from the BN-PAGE gel and run it on a denaturing SDS-PAGE gel to separate the individual subunits of the protein complexes.
Visualization of Pathways and Workflows
This compound Biosynthetic Pathway
Caption: The biosynthetic pathway of this compound in eukaryotic cells.
Experimental Workflow for CoQ Synthome Analysis
Caption: Workflow for the analysis of the CoQ synthome using 2D Blue Native PAGE.
Regulation of Coenzyme Q Biosynthesis
References
Coenzyme Q2: A Core Component of Cellular Respiration and Redox Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q2 (CoQ2), a member of the ubiquinone family, is a critical lipid-soluble molecule primarily located in the inner mitochondrial membrane. While structurally similar to the more extensively studied Coenzyme Q10 (CoQ10), CoQ2 possesses a shorter isoprenoid tail, conferring distinct biochemical properties. Its fundamental role lies in serving as an electron carrier within the mitochondrial electron transport chain (ETC), facilitating the transfer of electrons from Complex I and Complex II to Complex III. This process is essential for the generation of the proton gradient that drives ATP synthesis. Beyond its bioenergetic function, CoQ2 is a key intermediate in the biosynthesis of longer-chain coenzymes. Emerging evidence also points to its involvement in redox signaling and the induction of apoptosis, highlighting its multifaceted role in cellular physiology and pathology. This guide provides a comprehensive overview of CoQ2's function, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in their exploration of this vital biomolecule.
Biochemical and Biophysical Properties of this compound
This compound, also known as Ubiquinone-2, is characterized by a 1,4-benzoquinone ring and a short isoprenoid tail consisting of two isoprene units.[1] This structural feature makes it more water-soluble than its longer-chain counterparts like CoQ10. The redox-active quinone head allows CoQ2 to exist in three states: the fully oxidized ubiquinone, the partially reduced semiquinone radical, and the fully reduced ubiquinol.[2][3] This capacity for one- and two-electron transfers is central to its function in the electron transport chain.[3][4]
Data Presentation: Physicochemical and Kinetic Properties
| Property | Value | Notes |
| Molecular Formula | C₁₉H₂₆O₄ | |
| Molecular Weight | 318.4 g/mol | |
| Redox Potential (E'₀) | Approx. +0.10 V | The redox potential is similar to other CoQ species, though specific values for CoQ2 are not extensively reported. This value facilitates electron transfer from NADH (E'₀ = -0.32 V) and succinate (E'₀ = +0.03 V) to Complex III (cytochrome c1, E'₀ = +0.23 V). |
| Km for Complex I (Bovine Heart Mitochondria) | ~20 µM | This value is comparable to that of CoQ1, another short-chain analog. |
| Vmax for Complex I (Bovine Heart Mitochondria) | Lower than CoQ1 and CoQ10 | The shorter isoprenoid tail of CoQ2 leads to a less efficient mode of electron transfer compared to longer-chain homologs. |
| Tissue Concentration | Low / Transient | CoQ2 is primarily a biosynthetic intermediate and does not accumulate to high levels in most tissues under normal physiological conditions. |
| Solubility | Soluble in ethanol and DMF |
Core Function in the Mitochondrial Electron Transport Chain
This compound functions as a mobile electron carrier, shuttling electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex). The reduction of ubiquinone to ubiquinol by Complexes I and II is coupled to the translocation of protons across the inner mitochondrial membrane by Complex I, contributing to the proton-motive force that drives ATP synthesis. The re-oxidation of ubiquinol by Complex III releases further protons into the intermembrane space.
Due to its shorter isoprenoid tail, the interaction of CoQ2 with the respiratory complexes may differ from that of CoQ10. While it is an effective substrate for Complex I, its efficiency can be lower. The length of the isoprenoid tail is believed to influence the positioning and mobility of the coenzyme within the mitochondrial membrane, thereby affecting the kinetics of electron transfer.
Diagram: Electron Flow Through the this compound Junction
References
- 1. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive mass spectrometric assay for mitochondrial CoQ pool redox state in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Mitochondrial Coenzyme Q Redox Homeostasis and Reactive Oxygen Species Production [imrpress.com]
Coenzyme Q2: An In-depth Technical Guide on its Role as a Lipid-Soluble Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coenzyme Q2 (CoQ2), a member of the ubiquinone family, is a critical lipid-soluble antioxidant endogenous to cellular membranes. While Coenzyme Q10 is more widely studied in humans, the shorter isoprenoid tail of CoQ2 confers distinct physicochemical properties that enhance its antioxidant efficacy within the lipid bilayer. This technical guide provides a comprehensive overview of CoQ2's role in mitigating oxidative stress, with a focus on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to characterize its antioxidant properties. Quantitative data from studies on short-chain coenzyme Q homologues are presented to offer a comparative perspective on its potency.
Introduction: The Antioxidant Properties of this compound
This compound, or ubiquinone-2, is comprised of a redox-active benzoquinone head and a short isoprenoid tail containing two isoprene units. This structure dictates its localization within the hydrophobic core of cellular membranes. The antioxidant capacity of CoQ2 is primarily attributed to its reduced form, ubiquinol-2 (CoQ2H2). Within the lipid bilayer, CoQ2H2 acts as a potent scavenger of free radicals, thereby protecting membrane lipids, proteins, and DNA from oxidative damage.[1][2]
The shorter isoprenoid tail of CoQ2 is believed to enhance its mobility and positioning within the membrane, potentially leading to greater antioxidant activity compared to its longer-chain counterparts like CoQ10.[3] Research indicates that the antioxidant efficiency of ubiquinols in membranes increases as the length of their isoprenoid chain shortens, with the inhibitory action of short-chain ubiquinols on lipid peroxidation following the order of Q1 > Q2 > Q3 > Q4.[3]
Mechanism of Action as a Lipid-Soluble Antioxidant
The primary antioxidant mechanism of this compound involves the donation of hydrogen atoms from its reduced form, ubiquinol-2, to lipid peroxyl radicals, thus terminating the chain reaction of lipid peroxidation.
-
Direct Radical Scavenging: Ubiquinol-2 directly reacts with lipid peroxyl radicals (LOO•), neutralizing them and forming a lipid hydroperoxide (LOOH) and a ubisemiquinone radical (CoQ2H•). This ubisemiquinone radical is relatively stable and can be recycled back to its active ubiquinol form.
-
Regeneration of Vitamin E: Ubiquinol-2 can regenerate α-tocopherol (vitamin E) from the α-tocopheroxyl radical, thereby restoring the antioxidant capacity of this essential vitamin. This synergistic interaction enhances the overall protection against lipid peroxidation.
-
Redox Cycling: The oxidized ubiquinone-2 can be reduced back to the active ubiquinol-2 form by various cellular enzymes, including mitochondrial complex I and II, ensuring a continuous supply of the active antioxidant.
Signaling Pathway: Inhibition of Lipid Peroxidation
The following diagram illustrates the central role of this compound in halting the propagation of lipid peroxidation within a cellular membrane.
Caption: CoQ2's role in halting lipid peroxidation.
Quantitative Data on Antioxidant Activity
Direct quantitative data for this compound is limited in the scientific literature. However, studies comparing the antioxidant activities of various Coenzyme Q homologues provide valuable insights into its efficacy. The general trend observed is that shorter-chain ubiquinones exhibit more potent antioxidant activity in membrane systems.
Table 1: Comparative Antioxidant Activity of Coenzyme Q Homologues
| Coenzyme Q Homologue | Model System | Assay | Key Finding |
| CoQ1, CoQ2, CoQ3, CoQ4 | Membranes | Lipid Peroxidation Inhibition | More potent inhibitors than longer-chain homologues (Q5-Q10).[3] |
| CoQ1, CoQ2, CoQ3, CoQ4 | Membranes | Lipid Peroxidation Inhibition | Antioxidant efficiency decreases in the order Q1 > Q2 > Q3 > Q4. |
| CoQ9 | Rat Hepatocytes | AAPH-induced Injury | Acts as a potential antioxidant regardless of cellular concentration. |
| CoQ10 | Rat Hepatocytes | AAPH-induced Injury | Acts as an antioxidant in cells where it is the predominant homologue. |
Table 2: IC50 Values for Antioxidant Activity of Ubiquinol-10 (for comparison)
| Antioxidant | Assay | IC50 (mM) | Reference |
| Ubiquinol-10 | DPPH | 0.387 | |
| Ubiquinol-10 | ABTS | 0.219 - 0.226 |
Note: The IC50 values represent the concentration required to scavenge 50% of the free radicals in the respective assays. Lower values indicate higher antioxidant activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the lipid-soluble antioxidant activity of compounds like this compound.
Experimental Workflow: Assessing Antioxidant Efficacy
This diagram outlines a typical workflow for evaluating the antioxidant potential of this compound in a cellular or liposomal model.
Caption: A typical workflow for antioxidant assessment.
Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
Objective: To quantify the extent of lipid peroxidation in a biological sample by measuring the formation of malondialdehyde (MDA), a secondary oxidation product.
Materials:
-
Biological sample (e.g., liposomes, cell lysate, tissue homogenate)
-
Tris-HCl buffer (pH 7.4)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Trichloroacetic acid (TCA) solution (15% w/v)
-
Butylated hydroxytoluene (BHT) in ethanol
-
MDA standard for calibration curve
Procedure:
-
Sample Preparation: Homogenize or lyse the biological sample in cold Tris-HCl buffer.
-
Reaction Mixture: To 100 µL of the sample, add 200 µL of ice-cold 15% TCA and a small volume of BHT solution to prevent further oxidation during the assay.
-
Protein Precipitation: Vortex the mixture and centrifuge at 1200 x g for 15 minutes at 4°C to precipitate proteins.
-
Color Reaction: Transfer 200 µL of the supernatant to a new tube and add 200 µL of 0.67% TBA solution.
-
Incubation: Incubate the mixture in a boiling water bath for 15 minutes.
-
Cooling and Measurement: Cool the samples to room temperature and measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Quantification: Determine the concentration of MDA in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of MDA.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of this compound in a cell-free system.
Materials:
-
This compound solution (in a suitable solvent like ethanol)
-
DPPH solution (0.1 mM in ethanol)
-
Ethanol (or other suitable solvent)
-
Positive control (e.g., Trolox, Ascorbic Acid)
Procedure:
-
Preparation of Reagents: Prepare a stock solution of this compound and a series of dilutions. Prepare the DPPH working solution.
-
Reaction Setup: In a 96-well microplate, add 100 µL of the this compound solution (or positive control/blank) to each well.
-
Initiation of Reaction: Add 100 µL of the DPPH solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
Conclusion and Future Directions
This compound is a potent lipid-soluble antioxidant with a mechanism of action centered on the donation of hydrogen atoms from its reduced ubiquinol form to terminate lipid peroxidation chain reactions. Its short isoprenoid tail likely enhances its antioxidant efficacy within cellular membranes compared to longer-chain homologues. While direct quantitative data for CoQ2 is not abundant, comparative studies strongly support its significant role in cellular antioxidant defense.
For researchers and drug development professionals, this compound and its analogues represent a promising area of investigation for therapeutic interventions in pathologies associated with oxidative stress. Future research should focus on obtaining more precise quantitative data on the antioxidant capacity of CoQ2 in various in vitro and in vivo models. Furthermore, exploring the specific interactions of CoQ2 with membrane components and its influence on cellular signaling pathways beyond direct radical scavenging will be crucial in fully elucidating its biological functions and therapeutic potential.
References
- 1. Antioxidant role of cellular reduced coenzyme Q homologs and alpha-tocopherol in free radical-induced injury of hepatocytes isolated from rats fed diets with different vitamin E contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coenzyme Q and Its Role in the Dietary Therapy against Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Coenzyme Q2's Involvement in Metabolic Pathways Beyond Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q (CoQ), a vital component of the mitochondrial electron transport chain, is increasingly recognized for its multifaceted roles in metabolic pathways extending beyond cellular respiration. This technical guide provides an in-depth exploration of the functions of Coenzyme Q2 (CoQ2), a specific isoform of CoQ, in non-respiratory metabolic processes. We delve into its critical involvement in de novo pyrimidine biosynthesis, mitochondrial sulfide oxidation, and its function as a potent lipophilic antioxidant in the suppression of ferroptosis. This document summarizes key quantitative data, provides detailed experimental protocols for the study of these pathways, and presents visual diagrams of the involved signaling and metabolic cascades to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Coenzyme Q (ubiquinone) is a lipid-soluble molecule comprising a quinone head group and a polyisoprenoid tail. While its canonical role as an electron carrier between respiratory Complexes I/II and Complex III is well-established, the broader implications of CoQ in cellular metabolism are an active area of research. This compound (CoQ2), with its two-isoprenyl unit tail, serves as an essential cofactor for several mitochondrial enzymes that are not directly part of the respiratory chain but are integrated into other vital metabolic pathways.[1][2] Understanding these non-respiratory functions is crucial for elucidating the pathophysiology of CoQ deficiencies and for the development of novel therapeutic strategies.
This guide focuses on three key non-respiratory functions of CoQ2:
-
De novo Pyrimidine Biosynthesis: Its role as an electron acceptor for dihydroorotate dehydrogenase (DHODH).
-
Sulfide Oxidation: Its function as a cofactor for sulfide:quinone oxidoreductase (SQR).
-
Antioxidant and Anti-ferroptotic Roles: Its capacity to act as a lipid-soluble antioxidant to protect cellular membranes from oxidative damage and suppress ferroptosis.
This compound in De Novo Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines is an essential pathway for the production of nucleotides required for DNA and RNA synthesis. Dihydroorotate dehydrogenase (DHODH) is a key flavin-dependent enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[3][4] This reaction is coupled to the reduction of Coenzyme Q, making it a crucial link between pyrimidine metabolism and the mitochondrial electron transport chain.[5]
The Role of CoQ2 in the DHODH Reaction
DHODH is located on the inner mitochondrial membrane and utilizes CoQ2 as its physiological electron acceptor. The enzyme follows a ping-pong kinetic mechanism where dihydroorotate first reduces the FMN cofactor of DHODH to FMNH2. Subsequently, CoQ2 binds to the enzyme and is reduced to ubiquinol (CoQH2), regenerating the oxidized FMN. The re-oxidation of CoQH2 by Complex III of the respiratory chain further links this pathway to cellular respiration.
Quantitative Impact of CoQ2 Deficiency on Pyrimidine Synthesis
CoQ deficiency has been shown to impair de novo pyrimidine synthesis, leading to decreased cell growth that can be rescued by uridine supplementation. This highlights the critical role of CoQ in this pathway.
| Model System | CoQ Deficiency Level | Effect on Pyrimidine Synthesis/Cell Growth | Reference |
| Human Fibroblasts (COQ2 mutation) | 33-45% of control polyprenyl-pHB transferase activity | Impaired cell growth, rescued by uridine supplementation. | |
| Yeast (coq2 mutant) | ~59% of wild-type CoQ6 levels | Decreased growth on respiratory-chain dependent medium. | |
| Human Fibroblasts (4-nitrobenzoate treatment) | Induces a range of CoQ10 deficiencies | Cell growth inhibition, indicating impaired pyrimidine synthesis. |
Signaling Pathway Diagram
Caption: this compound's role in the de novo pyrimidine synthesis pathway.
This compound in Mitochondrial Sulfide Oxidation
Hydrogen sulfide (H2S) is a signaling molecule and a potential toxin that needs to be metabolized. The mitochondrial sulfide oxidation pathway is the primary route for H2S detoxification. Sulfide:quinone oxidoreductase (SQR) is the first and rate-limiting enzyme in this pathway, catalyzing the oxidation of H2S.
The Role of CoQ2 in the SQR Reaction
SQR is an inner mitochondrial membrane-bound flavoprotein that couples the oxidation of H2S to the reduction of Coenzyme Q. The electrons from H2S oxidation are transferred via the FAD cofactor of SQR to CoQ2, reducing it to CoQH2. CoQH2 then donates these electrons to Complex III of the respiratory chain.
Quantitative Impact of CoQ2 Deficiency on Sulfide Oxidation
Severe CoQ deficiency leads to a significant reduction in SQR protein levels and activity, resulting in the accumulation of H2S and impaired sulfide metabolism. This impairment is proportional to the degree of CoQ deficiency.
| Model System | Residual CoQ Level | Effect on SQR and Sulfide Metabolism | Reference |
| Human Fibroblasts (Primary CoQ deficiency) | 13.4% - 54% of normal | Proportional reduction in SQR activity. | |
| Pdss2kd/kd Mice (Kidney) | ~15% | Reduced SQR protein levels, H2S accumulation, glutathione depletion. | |
| Coq9R239X Mice (Cerebrum) | 10-15% | Reduced SQR levels and activity, alteration of mitochondrial sulfide metabolism. | |
| Coq9Q95X Mice (Cerebrum) | 40-50% | Less severe impact on sulfide metabolism compared to Coq9R239X mice. |
Signaling Pathway Diagram
Caption: this compound's role in the mitochondrial sulfide oxidation pathway.
This compound as a Lipophilic Antioxidant and Ferroptosis Suppressor
Beyond its role as an electron carrier, the reduced form of Coenzyme Q, ubiquinol (CoQH2), is a potent lipid-soluble antioxidant that protects cellular membranes, proteins, and DNA from oxidative damage.
Antioxidant Mechanism
CoQH2 can directly neutralize free radicals, thereby inhibiting the initiation and propagation of lipid peroxidation. It can also regenerate other antioxidants, such as α-tocopherol (vitamin E), from their radical forms. This antioxidant function is crucial in the high-oxidative environment of the mitochondrial inner membrane.
Suppression of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. CoQ has been identified as a key suppressor of ferroptosis. The enzyme ferroptosis suppressor protein 1 (FSP1) reduces CoQ to CoQH2 at the plasma membrane, which then acts as a radical-trapping antioxidant to halt lipid peroxidation and prevent ferroptotic cell death.
Signaling Pathway Diagram
Caption: this compound's role in antioxidant defense and ferroptosis suppression.
Experimental Protocols
Assay for Sulfide:Quinone Oxidoreductase (SQR) Activity
This protocol measures SQR activity by monitoring the reduction of a CoQ analog spectrophotometrically.
-
Principle: SQR activity is determined by following the reduction of Coenzyme Q1 (CoQ1) at 278 nm in the presence of H2S.
-
Reagents:
-
Mitochondrial protein extract
-
100 mM potassium phosphate buffer (pH 7.5)
-
58 µM Coenzyme Q1 (CoQ1)
-
1 mM sodium sulfite
-
2 mM sodium cyanide
-
4 µM rotenone
-
96 µM H2S (sodium hydrosulfide, NaHS)
-
Dithiothreitol (DTT)
-
-
Procedure:
-
In a cuvette, add the mitochondrial protein extract to the potassium phosphate buffer under anaerobic conditions.
-
Sequentially add CoQ1, sodium sulfite, sodium cyanide, and rotenone.
-
Initiate the reaction by adding H2S.
-
Monitor the decrease in absorbance at 278 nm, which corresponds to the reduction of CoQ1.
-
After the reaction, add DTT to fully reduce the remaining CoQ1 for baseline correction.
-
Calculate the rate of CoQ1 reduction and normalize to the total protein concentration.
-
Assay for Dihydroorotate Dehydrogenase (DHODH) Activity
This protocol measures DHODH activity in cell extracts using a spectrophotometric assay.
-
Principle: DHODH activity is measured by following the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), in the presence of dihydroorotate.
-
Reagents:
-
Cell lysate
-
100 mM potassium phosphate buffer (pH 7.5)
-
Dihydroorotate
-
Coenzyme Q analog (e.g., decylubiquinone)
-
DCIP
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, cell lysate, and DCIP.
-
Add dihydroorotate to the mixture.
-
Start the reaction by adding the Coenzyme Q analog.
-
Monitor the decrease in absorbance of DCIP at 600 nm.
-
The rate of DCIP reduction is proportional to the DHODH activity.
-
Assessment of Lipid Peroxidation and Ferroptosis
This protocol outlines methods to detect lipid peroxidation, a hallmark of ferroptosis.
-
Principle: Lipid peroxidation can be assessed using fluorescent probes that are sensitive to oxidation.
-
Reagents:
-
Live cells
-
Ferroptosis inducers (e.g., erastin, RSL3)
-
Ferroptosis inhibitors (e.g., ferrostatin-1)
-
Fluorescent probes for lipid ROS (e.g., BODIPY 581/591 C11)
-
-
Procedure:
-
Treat cells with ferroptosis inducers and/or inhibitors.
-
Load the cells with the fluorescent lipid peroxidation probe.
-
Analyze the cells using flow cytometry or fluorescence microscopy to quantify the level of lipid ROS.
-
An increase in fluorescence indicates lipid peroxidation. The prevention of this increase by ferroptosis inhibitors confirms the occurrence of ferroptosis.
-
Experimental Workflow Diagram
References
- 1. Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity characterization of sulfide:quinone oxidoreductase variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. mdpi.com [mdpi.com]
- 5. Missense mutation of the COQ2 gene causes defects of bioenergetics and de novo pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Genetic Regulation of Coenzyme Q2 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q2 (COQ2), a key enzyme in the biosynthesis of Coenzyme Q10 (CoQ10), plays a critical role in mitochondrial bioenergetics and cellular antioxidant defense. The expression of the COQ2 gene is intricately regulated by a network of transcription factors and signaling pathways that respond to cellular metabolic status and stress signals. This technical guide provides a comprehensive overview of the genetic regulation of COQ2 expression, detailing the core regulatory elements, signaling cascades, and experimental methodologies used to elucidate these mechanisms.
Core Regulatory Transcription Factors and Signaling Pathways
The regulation of COQ2 expression is complex, involving transcription factors that respond to oxidative stress, cellular energy status, and other stimuli. While direct experimental validation for all factors in the context of the human COQ2 gene is an ongoing area of research, several key pathways and transcription factors have been implicated.
Oxidative Stress Response and Nrf2
Oxidative stress is a potent modulator of CoQ10 biosynthesis.[1] The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, activating the transcription of a wide array of cytoprotective genes.[2][3] Studies have shown that CoQ10 supplementation can activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.[4][5] While direct binding of Nrf2 to the COQ2 promoter has not been definitively demonstrated in all contexts, the functional link between oxidative stress, Nrf2 activation, and CoQ10 metabolism suggests a likely regulatory role.
The proposed signaling pathway is as follows:
PKA/CREB Signaling Pathway
The Protein Kinase A (PKA) signaling pathway, often activated by cyclic AMP (cAMP), culminates in the phosphorylation and activation of the cAMP response element-binding protein (CREB). Activated CREB binds to cAMP response elements (CREs) in the promoters of target genes to modulate their transcription. While a direct interaction of CREB with the COQ2 promoter has not been extensively documented, the presence of putative CREB binding sites in the promoter region and the known role of PKA/CREB in regulating metabolic genes suggest it as a potential regulatory mechanism.
A generalized workflow for investigating CREB's effect on a target promoter is as follows:
PGC-1α and Mitochondrial Biogenesis
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. It co-activates nuclear respiratory factors (NRFs), which in turn regulate the expression of nuclear-encoded mitochondrial proteins, including components of the respiratory chain. Given that CoQ10 is an essential component of the electron transport chain, it is highly probable that PGC-1α indirectly or directly influences COQ2 expression as part of the broader program of mitochondrial biogenesis. Overexpression of PGC-1α has been shown to increase mitochondrial DNA content and the expression of mitochondrial proteins.
The logical relationship can be visualized as:
Quantitative Data on COQ2 Expression
Quantitative analysis of COQ2 gene expression provides crucial insights into its regulation. While comprehensive datasets are still emerging, existing studies provide valuable information.
| Condition | Cell/Tissue Type | Fold Change in COQ2 mRNA | Reference |
| Oxidative Stress (e.g., H₂O₂) | Human Fibroblasts | Data Needed | |
| Nrf2 Activation (e.g., Sulforaphane) | Human Hepatocytes | Data Needed | |
| PGC-1α Overexpression | Mouse Skeletal Muscle | Data Needed | |
| Diabetes (Hyperglycemia) | Rat Liver | Significant decrease in Nrf2, potential impact on COQ2 |
Note: "Data Needed" indicates that while the pathway is implicated, specific quantitative fold-changes for COQ2 mRNA under these precise conditions were not explicitly found in the reviewed literature and represent areas for further investigation.
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Transcription Factor Binding Analysis
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor of interest, such as Nrf2 or CREB.
1. Cross-linking and Chromatin Preparation:
-
Treat cells (e.g., human hepatocytes or fibroblasts) with 1% formaldehyde to cross-link proteins to DNA.
-
Lyse the cells and isolate the nuclei.
-
Sonicate the chromatin to shear the DNA into fragments of 200-600 bp.
2. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-Nrf2 or anti-phospho-CREB).
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
3. DNA Purification and Library Preparation:
-
Reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare a sequencing library from the purified DNA fragments.
4. Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Align the sequence reads to the human genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of enrichment, which represent the binding sites of the transcription factor.
-
Annotate the peaks to identify nearby genes, including COQ2.
For a detailed protocol on Nrf2 ChIP-seq, refer to studies such as Chorley et al. (2012).
Luciferase Reporter Assay for Promoter Activity
This assay is used to determine if a transcription factor or signaling pathway can regulate the transcriptional activity of the COQ2 promoter.
1. Plasmid Construction:
-
Clone the promoter region of the human COQ2 gene upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector.
-
Co-transfect a second plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.
2. Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or a relevant cell line) in a multi-well plate.
-
Transfect the cells with the COQ2 promoter-luciferase construct, the normalization plasmid, and a plasmid overexpressing the transcription factor of interest (e.g., Nrf2 or a constitutively active form of CREB), or treat with a pathway activator (e.g., forskolin for the PKA/CREB pathway).
3. Luciferase Activity Measurement:
-
After 24-48 hours, lyse the cells.
-
Measure the activity of both Firefly and Renilla luciferases using a luminometer and a dual-luciferase assay kit.
4. Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity between the experimental and control groups to determine the effect of the transcription factor or signaling pathway on COQ2 promoter activity.
Quantitative Real-Time PCR (qPCR) for COQ2 mRNA Expression
qPCR is used to quantify the relative changes in COQ2 mRNA levels in response to various treatments.
1. RNA Extraction and cDNA Synthesis:
-
Treat cells with the desired stimulus (e.g., an oxidative stressor or a signaling pathway activator).
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol or a column-based kit).
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
2. qPCR Reaction:
-
Prepare a reaction mix containing cDNA, SYBR Green or a TaqMan probe, forward and reverse primers specific for the human COQ2 gene, and a qPCR master mix.
-
Run the reaction in a real-time PCR machine. The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
3. Data Analysis:
-
Determine the cycle threshold (Ct) value for COQ2 and a reference gene (e.g., GAPDH or ACTB) in each sample.
-
Calculate the relative expression of COQ2 using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to a control group.
Conclusion
The genetic regulation of COQ2 expression is a critical aspect of cellular metabolic homeostasis and the response to stress. The Nrf2, PKA/CREB, and PGC-1α signaling pathways are strongly implicated as key regulators, although further research is needed to fully elucidate the direct interactions and quantitative effects on the human COQ2 gene. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate these regulatory mechanisms in greater detail, ultimately paving the way for novel therapeutic strategies targeting CoQ10 biosynthesis.
References
- 1. Respiratory chain dysfunction and oxidative stress correlate with severity of primary CoQ10 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging Roles of Nrf2 and Phase II Antioxidant Enzymes in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antioxidant Effects of Coenzyme Q10 against Hyperglycemia-Mediated Oxidative Stress by Focusing on Nrf2/Keap1/HO-1 Signaling Pathway in the Liver of Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Study of Coenzyme Q2 Deficiency Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of animal models of Coenzyme Q2 (COQ2) deficiency. This document is intended to guide researchers in establishing and utilizing these models to investigate disease pathogenesis and evaluate potential therapeutic interventions.
Introduction to this compound Deficiency
Coenzyme Q10 (CoQ10) is a vital component of the electron transport chain and a potent antioxidant.[1][2][3] Primary CoQ10 deficiency is a rare, clinically heterogeneous group of disorders caused by mutations in genes involved in its biosynthesis.[3][4] Mutations in the COQ2 gene, which encodes the p-hydroxybenzoate polyprenyltransferase essential for CoQ10 biosynthesis, are a frequent cause of primary CoQ10 deficiency. Clinical manifestations are diverse, ranging from severe neonatal multisystemic disease to later-onset encephalopathy and nephropathy. Animal models are crucial for understanding the pathophysiology of COQ2 deficiency and for the preclinical assessment of novel therapies.
Animal Models of COQ2 Deficiency
Both invertebrate and vertebrate models have been developed to study CoQ deficiency. While Drosophila melanogaster and Caenorhabditis elegans have provided valuable insights, mouse models most closely recapitulate the human disease phenotypes.
Mouse Models
Generation of Coq2 Knockout Mice:
-
CRISPR/Cas9-Mediated Knockout: This is the current method of choice due to its efficiency and reduced timeline compared to traditional methods. The strategy involves the microinjection of Cas9 mRNA and single guide RNAs (sgRNAs) targeting an early exon of the Coq2 gene into fertilized mouse eggs. This leads to the creation of frameshift mutations (insertions or deletions) that result in a non-functional protein. A commercial vendor, Shanghai Model Organisms, has generated a Coq2 knockout mouse by deleting exon 2.
-
Traditional Gene Targeting in Embryonic Stem (ES) Cells: This method involves homologous recombination in ES cells to replace a critical exon of the Coq2 gene with a selection cassette (e.g., neomycin resistance). The modified ES cells are then injected into blastocysts to generate chimeric mice, which are subsequently bred to establish a germline transmission of the knockout allele.
Phenotypes of Coq2 Deficient Mice:
While a comprehensive phenotyping of a dedicated Coq2 knockout mouse is still emerging in the literature, studies on other CoQ deficiency models, such as the Pdss2 mutant mouse, provide strong indications of the expected phenotype. The Pdss2 gene encodes a subunit of the decaprenyl diphosphate synthase, another critical enzyme in the CoQ biosynthesis pathway. The Pdss2kd/kd mouse model exhibits widespread CoQ deficiency and develops a lethal kidney disease characterized by tubulointerstitial nephritis, dilated tubules, and proteinuria. Histological examination reveals mononuclear cell infiltration and proteinaceous casts in the kidneys. These mice also show abnormalities in the mitochondrial respiratory chain. Given that mutations in COQ2 in humans also frequently lead to nephropathy, similar renal phenotypes are anticipated in Coq2 knockout mice.
Data Presentation
Table 1: Coenzyme Q Levels in Pdss2kd/kd Mutant Mice (A Model for CoQ Deficiency)
| Tissue | Genotype | CoQ9 (nmol/g tissue) | CoQ10 (nmol/g tissue) | Reference |
| Kidney | Wild-type | ~45 | ~1.5 | |
| Kidney | Pdss2kd/kd | ~5 | ~0.2 | |
| Liver | Wild-type | ~150 | ~3 | |
| Liver | Pdss2kd/kd | ~20 | ~0.5 |
Table 2: Mitochondrial Respiratory Chain Complex Activities in Fibroblasts from a COQ2-Deficient Patient
| Complex Activity | Patient Fibroblasts (% of control) | Reference |
| Complex I+III | 33-45% | |
| Complex II+III | Decreased |
Experimental Protocols
Generation of Coq2 Knockout Mice using CRISPR/Cas9
Objective: To create a mouse line with a null mutation in the Coq2 gene.
Materials:
-
Cas9 mRNA or protein
-
Synthesized and purified single guide RNAs (sgRNAs) targeting exon 2 of the murine Coq2 gene
-
Fertilized mouse eggs (from a suitable strain, e.g., C57BL/6)
-
Microinjection or electroporation apparatus
-
Pseudopregnant female mice
Protocol:
-
Design and Synthesize sgRNAs: Design two to three sgRNAs targeting the 5' end of exon 2 of the Coq2 gene to maximize the probability of generating a frameshift mutation. Synthesize and purify the sgRNAs.
-
Prepare Injection Mix: Prepare a microinjection mix containing Cas9 mRNA (or protein) and the sgRNAs in an appropriate injection buffer.
-
Microinjection/Electroporation: Microinject the CRISPR/Cas9 mix into the pronucleus of fertilized mouse eggs or deliver it via electroporation.
-
Embryo Transfer: Transfer the injected/electroporated embryos into the oviducts of pseudopregnant female mice.
-
Genotyping of Founder Mice: Screen the resulting pups (F0 generation) for the presence of mutations in the Coq2 gene using PCR amplification of the target region followed by Sanger sequencing.
-
Germline Transmission: Breed the founder mice carrying the desired mutation with wild-type mice to confirm germline transmission and establish a heterozygous knockout line.
-
Colony Expansion: Intercross heterozygous mice to generate homozygous Coq2 knockout mice for experimental studies.
Workflow for CRISPR/Cas9-mediated Knockout Mouse Generation
Caption: Workflow for generating Coq2 knockout mice using CRISPR/Cas9.
Measurement of Coenzyme Q Levels by HPLC
Objective: To quantify the levels of reduced and oxidized CoQ9 and CoQ10 in mouse tissues.
Materials:
-
Mouse tissues (e.g., kidney, liver, brain, muscle)
-
1-propanol, cold
-
Homogenizer
-
Centrifuge
-
HPLC system with coulometric or UV detection
-
Reversed-phase C18 column
-
CoQ9 and CoQ10 standards (reduced and oxidized forms)
Protocol:
-
Sample Preparation:
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in 5-10 volumes of cold 1-propanol on ice.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered extract onto a reversed-phase C18 column.
-
Use a mobile phase appropriate for the separation of CoQ species (e.g., a mixture of methanol, ethanol, and isopropanol with a supporting electrolyte for electrochemical detection).
-
Detect the oxidized and reduced forms of CoQ9 and CoQ10 using a coulometric detector or a UV detector at approximately 275 nm.
-
-
Quantification:
-
Generate standard curves using known concentrations of purified CoQ9 and CoQ10 standards.
-
Calculate the concentration of CoQ9 and CoQ10 in the tissue samples by comparing their peak areas to the standard curves.
-
Normalize the results to the initial tissue weight.
-
Mitochondrial Respiratory Chain Complex Activity Assays
Objective: To measure the enzymatic activities of the mitochondrial respiratory chain complexes in tissue homogenates or isolated mitochondria.
Materials:
-
Tissue samples (e.g., muscle, kidney) or isolated mitochondria
-
Spectrophotometer or plate reader
-
Specific substrates and inhibitors for each complex (e.g., rotenone for Complex I, malonate for Complex II, antimycin A for Complex III, potassium cyanide for Complex IV)
-
Assay buffers
Protocol (General Principle):
The activities of the respiratory chain complexes are measured spectrophotometrically by following the oxidation or reduction of specific substrates. The activity of citrate synthase, a mitochondrial matrix enzyme, is often used to normalize the results for mitochondrial content.
-
Complex I (NADH:ubiquinone oxidoreductase): Measures the rotenone-sensitive oxidation of NADH.
-
Complex II (Succinate dehydrogenase): Measures the oxidation of succinate.
-
Complex I+III (NADH:cytochrome c reductase): Measures the reduction of cytochrome c using NADH as a substrate.
-
Complex II+III (Succinate:cytochrome c reductase): Measures the reduction of cytochrome c using succinate as a substrate.
-
Complex IV (Cytochrome c oxidase): Measures the oxidation of reduced cytochrome c.
Example: Complex I+III Activity Assay
-
Prepare a reaction buffer containing phosphate buffer, cytochrome c, and KCN.
-
Add the sample (tissue homogenate or isolated mitochondria) to the buffer and incubate.
-
Initiate the reaction by adding NADH.
-
Monitor the increase in absorbance at 550 nm (due to the reduction of cytochrome c) over time.
-
Perform a parallel assay in the presence of rotenone (a Complex I inhibitor) to determine the specific Complex I-dependent activity.
-
Calculate the enzyme activity based on the rate of absorbance change and normalize to protein concentration or citrate synthase activity.
Histological Analysis of Kidney Tissue
Objective: To assess the pathological changes in the kidneys of Coq2 deficient mice.
Materials:
-
Mouse kidneys
-
Formalin or other suitable fixative
-
Paraffin
-
Microtome
-
Hematoxylin and eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
-
Microscope
Protocol:
-
Tissue Fixation and Processing:
-
Dissect the kidneys and fix them in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
-
Sectioning:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E for general morphology.
-
Stain with PAS to visualize basement membranes and proteinaceous casts.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess for pathological changes such as tubular dilatation, interstitial inflammation (mononuclear cell infiltrates), proteinaceous casts, and glomerular abnormalities.
-
Signaling Pathways and Pathomechanisms
COQ2 deficiency leads to a cascade of cellular dysfunctions, primarily stemming from mitochondrial impairment.
Coenzyme Q Biosynthesis Pathway
Caption: Simplified Coenzyme Q10 biosynthesis pathway highlighting the COQ2 step.
Pathways Affected by COQ2 Deficiency
Caption: Signaling consequences of COQ2 deficiency.
Key Pathomechanisms:
-
Impaired Mitochondrial Respiration: Reduced CoQ10 levels disrupt the transfer of electrons in the respiratory chain, leading to decreased ATP synthesis.
-
Increased Oxidative Stress: The dysfunctional electron transport chain becomes a major source of reactive oxygen species (ROS). This, coupled with the loss of the antioxidant function of the reduced form of CoQ10 (ubiquinol), leads to oxidative damage to lipids, proteins, and DNA.
-
Apoptosis: Increased oxidative stress and ATP depletion can trigger programmed cell death.
-
Impaired Sulfide Oxidation: CoQ is an electron acceptor for sulfide quinone reductase (SQR), the first enzyme in the hydrogen sulfide (H2S) oxidation pathway. CoQ deficiency can lead to the accumulation of toxic levels of H2S.
-
Defective de novo Pyrimidine Synthesis: CoQ10 is a cofactor for dihydroorotate dehydrogenase, an enzyme essential for pyrimidine synthesis. Impairment of this pathway can affect cell growth and proliferation.
Therapeutic Strategies and Preclinical Evaluation
Animal models of COQ2 deficiency are invaluable for testing potential therapeutic interventions.
-
CoQ10 Supplementation: High-dose oral CoQ10 supplementation is the standard treatment for CoQ deficiencies. However, its efficacy can be variable, particularly for neurological symptoms, due to poor bioavailability.
-
Alternative Therapies:
-
Vanillic Acid and 2,4-dihydroxybenzoic acid (2,4-diHB): These are analogs of the CoQ precursor 4-hydroxybenzoic acid and have shown promise in bypassing certain defects in the CoQ biosynthetic pathway in some animal models.
-
Antioxidants: Given the significant role of oxidative stress, antioxidants like glutathione have been shown to rescue some phenotypes in a Drosophila model of CoQ deficiency.
-
The animal models described herein provide a robust platform to evaluate the efficacy of these and other novel therapeutic approaches by assessing their impact on the biochemical, histological, and functional deficits associated with COQ2 deficiency.
References
- 1. Respiratory chain dysfunction and oxidative stress correlate with severity of primary CoQ10 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Missense mutation of the COQ2 gene causes defects of bioenergetics and de novo pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetics of Coenzyme Q10 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Coenzyme Q10 Deficiency: An Update | MDPI [mdpi.com]
Application of Mass Spectrometry for Coenzyme Q2 Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Coenzyme Q2 (CoQ2), also known as Ubiquinone-2, is a member of the coenzyme Q family, distinguished by the presence of two isoprenoid units in its side chain. While less abundant in mammals compared to Coenzyme Q9 (CoQ9) and Coenzyme Q10 (CoQ10), the analysis of CoQ2 is crucial for understanding its specific biological roles, particularly in certain organisms where it is more prevalent, and in studies involving genetic defects in the coenzyme Q biosynthetic pathway. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific method for the quantification of CoQ2 and its reduced form, ubiquinol-2, in various biological matrices.
This document provides a detailed protocol for the analysis of CoQ2 using LC-MS/MS, based on established methods for other CoQ homologs due to the limited availability of literature specifically detailing CoQ2 analysis. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.
Key Applications:
-
Metabolic Studies: Investigating the biosynthesis and metabolism of Coenzyme Q.
-
Clinical Research: Studying diseases associated with Coenzyme Q deficiency where the profile of different CoQ homologs may be altered.
-
Drug Development: Assessing the impact of drugs on Coenzyme Q metabolism.
-
Cell Biology: Understanding the specific roles of different CoQ homologs in cellular processes like electron transport and antioxidant defense.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of CoQ2 from biological samples such as plasma, tissues, or cultured cells. The key challenge in CoQ analysis is the instability of the reduced form (ubiquinol), which is prone to oxidation. Therefore, all steps should be performed quickly and on ice.
Materials:
-
1-propanol, ice-cold
-
Hexane, HPLC grade
-
Methanol, HPLC grade
-
Ammonium formate
-
Butylated hydroxytoluene (BHT) or another suitable antioxidant
-
Internal Standard (IS): A deuterated analog of a CoQ homolog (e.g., d6-CoQ10) is recommended. Since a specific CoQ2 internal standard may not be commercially available, another CoQ homolog can be used, but validation of its recovery and ionization relative to CoQ2 is necessary.
Procedure for Plasma/Serum:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold 1-propanol containing an antioxidant (e.g., 0.1% BHT) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitute the sample in 100 µL of the mobile phase (e.g., methanol with 2 mM ammonium formate) for LC-MS/MS analysis.
Procedure for Tissues or Cells:
-
Weigh a small amount of tissue (e.g., 10-20 mg) or a cell pellet.
-
Add a 5-fold volume of ice-cold lysis buffer (e.g., PBS with an antioxidant).
-
Homogenize the sample on ice using a tissue homogenizer or sonicator.
-
Take a small aliquot for protein quantification.
-
To 100 µL of the homogenate, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold 1-propanol with antioxidant.
-
Follow steps 4-8 from the plasma/serum protocol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters (Typical):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Isocratic elution with methanol containing 2 mM ammonium formate is often effective. A gradient may be required for more complex samples.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Parameters (Theoretical for CoQ2):
The following Multiple Reaction Monitoring (MRM) transitions are proposed for CoQ2 based on its molecular weight (318.18 g/mol ) and the characteristic fragmentation of the benzoquinone head group. It is recommended to confirm these transitions by direct infusion of a CoQ2 standard if available.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ions: Coenzyme Q homologs are often detected as ammonium adducts ([M+NH4]+) or protonated molecules ([M+H]+). The reduced form (ubiquinol) has a mass 2 Da higher than the oxidized form (ubiquinone).
-
Ubiquinone-2 (Oxidized):
-
[M+H]+: m/z 319.19
-
[M+NH4]+: m/z 336.22
-
-
Ubiquinol-2 (Reduced):
-
[M+H]+: m/z 321.21
-
[M+NH4]+: m/z 338.23
-
-
-
Product Ion: A common product ion for CoQ homologs resulting from the fragmentation of the benzoquinone head is m/z 197.1.[1] This is a reliable choice for the product ion in MRM analysis.
-
MRM Transitions (Proposed):
-
Ubiquinone-2: 336.22 -> 197.1
-
Ubiquinol-2: 338.23 -> 197.1
-
Data Analysis:
Quantification is achieved by integrating the peak areas of the MRM transitions for CoQ2 and its reduced form and comparing them to the peak area of the internal standard. A standard curve should be prepared using known concentrations of a CoQ2 standard (if available) or a closely related homolog to determine the absolute concentrations.
Quantitative Data
A literature search did not yield specific quantitative data for this compound in biological samples. Research has predominantly focused on the more abundant homologs, CoQ9 and CoQ10. For illustrative purposes, the following table summarizes representative quantitative data for CoQ10 from the literature.
| Sample Type | Analyte | Concentration Range | Method | Reference |
| Human Plasma | Ubiquinol-10 | 5 µg/L (LLOQ) | UPLC-MS/MS | [2] |
| Human Plasma | Ubiquinone-10 | 10 µg/L (LLOQ) | UPLC-MS/MS | [2] |
| Canine Plasma | Total CoQ10 | 0.64 - 1.24 µg/mL | HPLC-ECD | [1] |
| Mice Tissues | CoQ9 & CoQ10 | 0.04–1.48 ng/mL (LOQ) | UHPLC-HR/AM-MS/MS | [3] |
LLOQ: Lower Limit of Quantification
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound by LC-MS/MS.
Caption: Workflow for CoQ2 analysis.
Coenzyme Q in the Electron Transport Chain
Coenzyme Q is a vital component of the mitochondrial electron transport chain (ETC), shuttling electrons from Complex I and Complex II to Complex III. This process is fundamental for cellular respiration and ATP production.
References
Application Notes and Protocols: Fluorescent Probes for Imaging Coenzyme Q2 Distribution in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction and Current Landscape
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipophilic molecule essential for cellular respiration and antioxidant defense.[1] It functions as an electron carrier in the mitochondrial electron transport chain and protects cellular membranes from oxidative damage.[2] Coenzyme Q exists in various forms, or homologues, distinguished by the length of their isoprenoid tail. While Coenzyme Q10 (CoQ10) is the predominant form in humans, other homologues like Coenzyme Q2 (CoQ2) play crucial roles in specific organisms and cellular processes.[3][4] The COQ2 gene encodes an enzyme, a polyprenyltransferase, that is critical in the biosynthesis of Coenzyme Q.[5] Understanding the subcellular distribution of CoQ2 is of significant interest for studying mitochondrial function, cellular metabolism, and the pathology of diseases linked to CoQ deficiencies.
A Note on the Availability of CoQ2-Specific Fluorescent Probes:
As of late 2025, there are no commercially available or widely documented fluorescent probes specifically designed for the direct imaging of this compound in live cells. The development of such probes is challenging due to the structural similarity among CoQ homologues and the lipophilic nature of the molecule, which dictates its broad distribution within cellular membranes.
This document, therefore, serves a dual purpose:
-
To provide a forward-looking guide by conceptualizing an idealized fluorescent probe for CoQ2 , including its desired characteristics and a detailed protocol for its hypothetical use.
-
To offer practical, alternative strategies for indirectly studying CoQ2 distribution and function using currently available tools and techniques.
Conceptual Framework: An Idealized Fluorescent Probe for this compound ("CQ2-Fluor")
To advance research in this area, we propose a hypothetical fluorescent probe, "CQ2-Fluor," with properties tailored for specific and sensitive detection of this compound in live cells. The design of such a probe would likely be based on a "turn-on" mechanism, where its fluorescence is enhanced upon binding to CoQ2 or localization within CoQ2-rich membrane microdomains.
Desired Performance Characteristics
The following table summarizes the ideal quantitative data for our conceptual CQ2-Fluor probe, providing a benchmark for future probe development.
| Parameter | Ideal Value/Characteristic | Rationale |
| Excitation Wavelength (λex) | ~488 nm | Compatible with common laser lines in confocal microscopy, minimizing cellular autofluorescence. |
| Emission Wavelength (λem) | ~525 nm | Provides a clear signal in the green channel, allowing for multiplexing with other fluorescent probes (e.g., for mitochondria or nuclei). |
| Quantum Yield (Φ) | > 0.6 upon binding to CoQ2 | Ensures a bright signal for high-sensitivity imaging. |
| Molar Extinction Coefficient (ε) | > 50,000 M⁻¹cm⁻¹ | High absorptivity allows for effective excitation at low probe concentrations, reducing potential toxicity. |
| Specificity | > 10-fold selectivity for CoQ2 over other CoQ homologues | Crucial for accurately mapping the distribution of CoQ2 without interference from more abundant homologues like CoQ10. |
| Photostability | High; resistant to photobleaching during time-lapse imaging | Enables longer-term imaging studies of CoQ2 dynamics. |
| Cell Permeability | High; readily crosses the plasma membrane | Facilitates straightforward loading into live cells without the need for permeabilization techniques. |
| Toxicity | Low; minimal impact on cell viability and mitochondrial function | Essential for obtaining biologically relevant data from healthy, unperturbed cells. |
| Localization | Primarily targets mitochondria and other CoQ2-containing membranes | The probe should be designed to accumulate where the target molecule is most abundant. |
Experimental Protocols for the Hypothetical "CQ2-Fluor" Probe
The following protocols are provided as a template for the use of a future, real-world CoQ2-specific fluorescent probe.
Cell Culture and Preparation
-
Cell Seeding: Plate cells of interest (e.g., HeLa, HEK293, or a specific cell line relevant to your research) onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Seed at a density that will result in 50-70% confluency at the time of imaging.
-
Incubation: Culture the cells in a suitable growth medium at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
Probe Loading
-
Prepare Staining Solution: Prepare a stock solution of CQ2-Fluor (hypothetically 1 mM in DMSO). On the day of the experiment, dilute the stock solution to a final working concentration (e.g., 1-10 µM) in pre-warmed, serum-free cell culture medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the CQ2-Fluor staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal staining time may vary depending on the cell type and experimental conditions.
-
Wash: Remove the staining solution and wash the cells two to three times with pre-warmed, serum-free medium or PBS to remove any unbound probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. The cells are now ready for imaging.
Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with appropriate filters or laser lines for the hypothetical CQ2-Fluor (e.g., excitation at 488 nm and emission detection at 510-550 nm).
-
Image Acquisition:
-
Locate the cells under brightfield or phase-contrast illumination.
-
Switch to the fluorescence channel for CQ2-Fluor.
-
Adjust the exposure time or laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire images of the CQ2-Fluor distribution within the cells. For three-dimensional information, acquire a Z-stack.
-
-
(Optional) Co-localization Studies: To determine the subcellular localization of CoQ2, co-stain the cells with organelle-specific fluorescent probes, such as MitoTracker™ Red CMXRos for mitochondria or ER-Tracker™ for the endoplasmic reticulum. Acquire images in separate channels and merge them during image analysis.
Data Analysis
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired images. This may include background subtraction and brightness/contrast adjustments.
-
Quantitative Analysis:
-
Intensity Measurements: Quantify the fluorescence intensity of CQ2-Fluor in different cellular regions or organelles to assess the relative abundance of CoQ2.
-
Co-localization Analysis: Use co-localization plugins to determine the degree of overlap between the CQ2-Fluor signal and the signals from organelle-specific markers. Pearson's correlation coefficient is a common metric for this analysis.
-
Visualizing Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Simplified Coenzyme Q biosynthetic pathway highlighting the role of the COQ2 enzyme.
Caption: Experimental workflow for imaging CoQ2 distribution using a hypothetical fluorescent probe.
Caption: Conceptual "turn-on" mechanism for the hypothetical CQ2-Fluor probe.
Alternative Strategies for Studying CoQ2 Distribution
In the absence of a specific probe for CoQ2, researchers can employ a combination of indirect and non-imaging techniques to infer its distribution and functional significance.
-
Subcellular Fractionation Followed by HPLC: This is a classic biochemical approach.
-
Grow a large population of cells.
-
Lyse the cells and perform differential centrifugation to isolate different organelles (e.g., mitochondria, microsomes, plasma membrane).
-
Extract lipids, including CoQ homologues, from each fraction.
-
Use High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection to separate and quantify the different CoQ homologues, including CoQ2. While this method does not provide the spatial resolution of microscopy, it offers quantitative data on the relative abundance of CoQ2 in different subcellular compartments.
-
-
Indirect Imaging Using Genetically Encoded Sensors: While not directly imaging CoQ2, fluorescent sensors for related metabolic readouts can provide functional insights. For example, imaging changes in mitochondrial membrane potential (e.g., using TMRE) or cellular redox state in cells with manipulated COQ2 expression can indirectly link CoQ2 levels to cellular function.
-
Advanced Imaging Techniques: As demonstrated for CoQ10, labeling with heavy atoms and using techniques like X-ray Fluorescence (XRF) imaging can map the distribution of CoQ. This is a highly specialized and low-throughput method but could theoretically be adapted for CoQ2 if a labeled version were synthesized.
Conclusion
The ability to visualize the subcellular distribution of this compound would be a significant advancement for cell biology and drug development. While specific fluorescent probes for this purpose are not yet available, the conceptual framework and protocols presented here are intended to guide future research and development in this area. By understanding the desired characteristics of such a probe and having a clear experimental plan, the scientific community can more effectively pursue the creation of these valuable tools. In the interim, a combination of biochemical and indirect imaging methods can provide valuable, albeit lower-resolution, insights into the roles of CoQ2 in cellular health and disease.
References
- 1. New Insights on the Uptake and Trafficking of Coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. COQ2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
Application of Coenzyme Q2 in Reconstituted Liposome Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ) is a vital lipophilic molecule integral to cellular energy production and antioxidant defense. While Coenzyme Q10 (CoQ10) is the most prevalent and studied form in humans, other homologs, such as Coenzyme Q2 (CoQ2), play important roles in various organisms and are used in research to understand the structure-function relationship of ubiquinones. CoQ2, with its shorter isoprenoid tail, exhibits greater water solubility compared to CoQ10, which may influence its incorporation, stability, and function within lipid bilayers.
Reconstituted liposome systems serve as excellent models for biological membranes, allowing for the detailed study of the biophysical and biochemical properties of membrane-associated molecules like CoQ2. These systems are crucial for applications ranging from fundamental research on electron transport and antioxidant mechanisms to the development of novel drug delivery vehicles.
Disclaimer: Direct experimental data and established protocols specifically for this compound in reconstituted liposome systems are limited in the available scientific literature. The following application notes and protocols are primarily based on extensive research conducted with Coenzyme Q10. Given the structural and functional similarities between CoQ homologs, these methodologies can be adapted for CoQ2, with considerations for its different hydrophobicity.
I. Core Applications and Principles
The primary applications of incorporating CoQ2 into reconstituted liposomes revolve around its key biological functions:
-
Antioxidant Activity: As a potent antioxidant, CoQ2 incorporated into liposomes can protect the lipid bilayer from peroxidation. This is particularly relevant for drug delivery systems carrying sensitive cargo and for studying the mechanisms of lipid oxidation.
-
Electron Transport Chain Component: Liposomes can be reconstituted with mitochondrial proteins to study aspects of the electron transport chain (ETC). CoQ2 can function as a mobile electron carrier, accepting electrons from complexes like Complex I and II and donating them to Complex III.[1][2][3]
-
Membrane Fluidity and Stability Modulation: The insertion of CoQ2 into the lipid bilayer can alter its physicochemical properties, including fluidity and stability.[4] Understanding these interactions is critical for designing stable liposomal formulations.
-
Drug Delivery Vehicle: Liposomes containing CoQ2 can be developed as delivery systems for therapeutic agents. CoQ2's antioxidant properties can enhance the stability of the formulation and may offer synergistic therapeutic effects.
II. Quantitative Data Summary
The following tables summarize key quantitative parameters for Coenzyme Q-loaded liposomes, primarily based on CoQ10 data. These values can serve as a baseline for optimizing CoQ2-liposome formulations.
Table 1: Physicochemical Properties of Coenzyme Q-Loaded Liposomes
| Parameter | Blank Liposome | CoQ-Loaded Liposome | Reference |
| Particle Size (nm) | 367.9 ± 7.5 | 301.1 ± 8.2 | [5] |
| 164.1 ± 9.4 (SLN) | 152.4 ± 7.9 (SLN) | ||
| - | 161.6 ± 3.6 | ||
| - | 166.0 | ||
| Polydispersity Index (PDI) | 0.413 ± 0.01 | 0.458 ± 0.03 | |
| 0.294 ± 0.05 (SLN) | 0.272 ± 0.03 (SLN) | ||
| Zeta Potential (mV) | -32.8 ± 0.2 | -36.6 ± 0.9 | |
| -18.64 ± 1.2 (SLN) | -13.67 ± 1.3 (SLN) | ||
| - | -22.2 | ||
| Encapsulation Efficiency (%) | - | 73.1 ± 1.7 | |
| - | 89.2 ± 3.8 (SLN) | ||
| - | 90.89 ± 3.61 | ||
| - | >90 | ||
| - | 82.28 | ||
| - | 93.2 |
SLN: Solid Lipid Nanoparticle, included for comparison.
Table 2: In Vitro Release of Coenzyme Q10 from Liposomes
| Time (hours) | Cumulative Release (%) | Reference |
| 24 | 24.41 |
III. Experimental Protocols
Protocol 1: Preparation of CoQ2-Containing Liposomes by Thin-Film Hydration
This is the most common method for preparing liposomes with encapsulated lipophilic molecules.
Workflow for Liposome Preparation
Caption: Workflow for preparing CoQ2-loaded liposomes.
Materials:
-
Phospholipids (e.g., Soy Phosphatidylcholine (SPC), Dipalmitoylphosphatidylcholine (DPPC))
-
Cholesterol (optional, for membrane stabilization)
-
This compound
-
Organic Solvent (e.g., Chloroform, Ethanol)
-
Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Rotary Evaporator
-
Sonicator (bath or probe) or Extruder
Procedure:
-
Dissolution: Dissolve the lipids (e.g., SPC) and this compound in the organic solvent in a round-bottom flask. A typical molar ratio of lipid to CoQ can range from 100:1 to 10:1, depending on the desired loading. Cholesterol can be added at up to a 1:1 molar ratio with the phospholipid to enhance membrane stability.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-45°C) to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the film under a stream of nitrogen gas or under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the chosen lipid.
-
Vesicle Formation: Hydrate the lipid film by rotating the flask (without vacuum) for 1-2 hours. The resulting suspension contains multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended):
-
Sonication: Sonicate the MLV suspension using a bath or probe sonicator to form small unilamellar vesicles (SUVs).
-
Extrusion: For a more uniform size distribution and to obtain large unilamellar vesicles (LUVs), pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm) multiple times using a mini-extruder.
-
-
Purification: Separate the CoQ2-loaded liposomes from unencapsulated CoQ2 by centrifugation or size exclusion chromatography.
Protocol 2: Determination of Encapsulation Efficiency
Workflow for Encapsulation Efficiency Determination
Caption: Protocol for determining CoQ2 encapsulation efficiency.
Materials:
-
CoQ2-liposome suspension
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Appropriate solvent for CoQ2 (e.g., Ethanol, Isopropanol)
Procedure:
-
Separation: Centrifuge the liposome suspension to pellet the liposomes and separate the unencapsulated CoQ2, which will remain in the supernatant.
-
Quantification of Free CoQ2:
-
Spectrophotometry: Measure the absorbance of the supernatant at the maximum absorbance wavelength for CoQ2 (around 275 nm for ubiquinones). Calculate the concentration using a standard curve of known CoQ2 concentrations.
-
HPLC: For higher accuracy, use a validated HPLC method. A C18 column with a mobile phase like acetonitrile:isopropanol is often used for CoQ analysis.
-
-
Calculation:
-
Total CoQ2 = Initial amount of CoQ2 added.
-
Free CoQ2 = Amount of CoQ2 measured in the supernatant.
-
Encapsulated CoQ2 = Total CoQ2 - Free CoQ2.
-
Encapsulation Efficiency (%) = (Encapsulated CoQ2 / Total CoQ2) x 100.
-
Protocol 3: Assessment of Antioxidant Activity (Membrane Peroxidation Assay)
This protocol assesses the ability of CoQ2 within the liposomal membrane to protect against lipid peroxidation induced by a free radical generator.
Materials:
-
CoQ2-liposomes and empty liposomes (control)
-
Free radical initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride, AAPH)
-
Fluorescent lipid peroxidation probe (e.g., C11-BODIPY 581/591)
-
Fluorometer
Procedure:
-
Probe Incorporation: Incorporate the C11-BODIPY probe into the liposome preparations during the thin-film hydration step.
-
Initiation of Peroxidation: Treat the liposome suspensions (CoQ2-loaded and empty controls) with AAPH to induce lipid peroxidation.
-
Fluorescence Monitoring: Monitor the fluorescence of the C11-BODIPY probe over time. Upon oxidation, the probe's fluorescence emission shifts from red to green. The rate of this shift is indicative of the rate of lipid peroxidation.
-
Analysis: Compare the rate of fluorescence shift in CoQ2-liposomes to that in empty liposomes. A slower rate in the CoQ2-containing vesicles indicates protection against peroxidation.
Protocol 4: Reconstitution of an Electron Transport Chain Segment
This protocol describes the co-reconstitution of a mitochondrial complex (e.g., Complex I) and CoQ2 into liposomes to measure electron transfer activity.
Signaling Pathway: Electron Transport in Proteoliposomes
Caption: Electron transfer from NADH to an acceptor via reconstituted Complex I and CoQ2.
Materials:
-
Purified mitochondrial Complex I
-
CoQ2-liposomes (prepared as in Protocol 1, but without the final purification step if co-reconstitution is desired)
-
Detergent (e.g., sodium cholate)
-
Bio-Beads for detergent removal
-
NADH (electron donor)
-
A suitable electron acceptor (e.g., cytochrome c)
-
Spectrophotometer
Procedure:
-
Solubilization: Solubilize the pre-formed CoQ2-liposomes and the purified Complex I with a detergent.
-
Reconstitution: Mix the solubilized components.
-
Detergent Removal: Remove the detergent slowly by dialysis or with Bio-Beads. This allows for the self-assembly of proteoliposomes containing both Complex I and CoQ2.
-
Activity Assay:
-
Add NADH to the proteoliposome suspension.
-
Monitor the reduction of the electron acceptor (e.g., the increase in absorbance of reduced cytochrome c) spectrophotometrically.
-
The rate of acceptor reduction is a measure of the electron transport activity through the reconstituted system.
-
IV. Considerations for Adapting Protocols for CoQ2
When adapting these CoQ10-based protocols for CoQ2, the primary consideration is the difference in hydrophobicity due to the shorter isoprenoid tail.
-
Liposome Formulation: CoQ2's slightly higher aqueous solubility might result in a different partitioning behavior between the lipid bilayer and the aqueous phase. This could potentially lead to lower encapsulation efficiency if not optimized. It may be beneficial to use lipids that create a more ordered membrane to better retain CoQ2.
-
Membrane Interactions: The shorter tail of CoQ2 will not penetrate as deeply into the hydrophobic core of the bilayer. This may result in a different impact on membrane fluidity and stability compared to CoQ10. Techniques like fluorescence anisotropy using probes such as DPH can be employed to measure these effects.
-
Electron Transport: The mobility of CoQ2 within the membrane might be faster than that of CoQ10, which could influence the kinetics of electron transfer in reconstituted systems.
-
Quantification: Ensure that the analytical methods (spectrophotometry or HPLC) are properly calibrated for CoQ2, as its molar extinction coefficient and retention time will differ from CoQ10.
By systematically applying and adapting these protocols, researchers can effectively utilize reconstituted liposome systems to explore the multifaceted roles of this compound in membrane biology and its potential in therapeutic applications.
References
- 1. New Insights on the Uptake and Trafficking of Coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron transport chain - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. mdpi.com [mdpi.com]
- 5. A comparative evaluation of coenzyme Q10-loaded liposomes and solid lipid nanoparticles as dermal antioxidant carriers - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Interactome of Coenzyme Q2: Application Notes and Protocols for Studying Protein-Protein Interactions
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide detailing methods for studying the protein-protein interactions of Coenzyme Q2 (COQ2), a critical enzyme in the biosynthesis of Coenzyme Q10 (CoQ10). These detailed application notes and protocols provide a roadmap for investigating the intricate molecular relationships that govern CoQ10 production, a pathway of significant interest for understanding various disease states and for the development of novel therapeutics.
This compound, a polyprenyltransferase, is an integral membrane protein located in the inner mitochondrial membrane. It catalyzes a key step in the CoQ10 biosynthesis pathway. Emerging evidence indicates that COQ2 does not function in isolation but rather as a component of a large, multi-protein complex often referred to as the CoQ-synthome or Complex Q. Understanding the composition and dynamics of this complex is crucial for elucidating the regulation of CoQ10 production and its role in cellular metabolism and disease.
This document provides an overview of established and cutting-edge techniques to interrogate the COQ2 interactome, complete with detailed experimental protocols and data presentation guidelines.
Data Presentation: The COQ2 Interactome
The study of COQ2 protein-protein interactions has revealed its association with other key enzymes in the Coenzyme Q biosynthesis pathway. These proteins assemble into a functional complex on the matrix face of the inner mitochondrial membrane. While extensive research has confirmed the existence of this "CoQ-synthome," quantitative data on the binding affinities and stoichiometry of these interactions are still emerging. The following table summarizes the known and predicted interaction partners of human COQ2.
| Interacting Protein | Gene Name | Cellular Localization | Method of Identification | Quantitative Data (Binding Affinity, Stoichiometry) | Reference |
| Coenzyme Q3, methyltransferase | COQ3 | Mitochondrion | Co-immunoprecipitation, Affinity Purification-Mass Spectrometry (AP-MS) | Not available in literature | [1] |
| Coenzyme Q4 | COQ4 | Mitochondrion | Co-immunoprecipitation, AP-MS | Not available in literature | [1] |
| Coenzyme Q5, methyltransferase | COQ5 | Mitochondrion | Co-immunoprecipitation, AP-MS | Not available in literature | [1] |
| Coenzyme Q6, monooxygenase | COQ6 | Mitochondrion | Co-immunoprecipitation, AP-MS | Not available in literature | [1] |
| Coenzyme Q7, hydroxylase | COQ7 | Mitochondrion | Co-immunoprecipitation, AP-MS | Not available in literature | [1] |
| Coenzyme Q8A, kinase | COQ8A | Mitochondrion | Co-immunoprecipitation, AP-MS | Not available in literature | |
| Coenzyme Q9 | COQ9 | Mitochondrion | Co-immunoprecipitation, AP-MS | Not available in literature | |
| Polyprenyl diphosphate synthase subunit 2 | PDSS2 | Mitochondrion | Co-immunoprecipitation, AP-MS | Not available in literature |
Note: The interactions listed are primarily based on studies of the CoQ biosynthesis complex as a whole. Direct, quantitative measurements of binary interactions with COQ2 are a key area for future research.
The Coenzyme Q Biosynthesis Pathway and the COQ2 Interactome
The synthesis of Coenzyme Q is a multi-step process involving a series of enzymatic modifications to a benzoquinone ring and the attachment of a polyisoprenoid tail. COQ2 is a central player in this pathway, and its interactions with other COQ proteins are essential for the efficient channeling of intermediates and the assembly of the final CoQ molecule.
Diagram of the CoQ-Synthome and its role in CoQ10 biosynthesis.
Experimental Protocols
To facilitate research in this area, we provide detailed protocols for three powerful techniques to study COQ2 protein-protein interactions: Membrane Yeast Two-Hybrid (MbY2H), Co-Immunoprecipitation (Co-IP), and Proximity Ligation Assay (PLA).
Membrane Yeast Two-Hybrid (MbY2H) Screening
The MbY2H system is particularly well-suited for studying interactions involving integral membrane proteins like COQ2, as it allows for the analysis of proteins in their native membrane environment. This protocol is based on the split-ubiquitin system.
Experimental Workflow
Workflow for MbY2H screening of COQ2 interactions.
Detailed Protocol
a. Plasmid Construction:
-
Clone the full-length human COQ2 cDNA into the "bait" vector (e.g., pBT3-SUC) to create a fusion protein with the C-terminal half of ubiquitin (Cub) and the LexA-VP16 transcription factor.
-
A cDNA library from a relevant tissue or cell line is cloned into the "prey" vector (e.g., pPR3-N) to create a library of fusion proteins with the N-terminal half of ubiquitin (NubG).
b. Yeast Transformation:
-
Use the lithium acetate method to co-transform a suitable yeast reporter strain (e.g., NMY51) with the COQ2 bait plasmid and the prey library plasmids.
-
Plate the transformed yeast on synthetic defined (SD) medium lacking leucine and tryptophan (SD-LT) to select for cells containing both plasmids.
c. Interaction Screening:
-
Colonies from the SD-LT plates are replica-plated onto selective screening medium lacking leucine, tryptophan, and histidine (SD-LTH).
-
Incubate plates at 30°C for 3-7 days.
-
Growth on the selective medium indicates a potential protein-protein interaction, which activates the HIS3 reporter gene.
d. Validation of Positive Interactions:
-
Isolate prey plasmids from positive yeast colonies.
-
Re-transform the isolated prey plasmids with the original COQ2 bait plasmid into the reporter strain to confirm the interaction.
-
Perform a β-galactosidase colony-lift filter assay to test for the activation of the lacZ reporter gene, providing further confirmation of the interaction.
-
Sequence the prey plasmids that yield confirmed positive interactions to identify the COQ2-interacting proteins.
Co-Immunoprecipitation (Co-IP) from Mitochondrial Extracts
Co-IP is a gold-standard technique for validating protein-protein interactions in a cellular context. This protocol is optimized for the immunoprecipitation of COQ2 and its binding partners from isolated mitochondria.
Experimental Workflow
Workflow for Co-IP of COQ2 from mitochondrial extracts.
Detailed Protocol
a. Isolation of Mitochondria:
-
Harvest cells and homogenize in a mitochondrial isolation buffer.
-
Perform differential centrifugation to pellet the mitochondrial fraction.
-
Resuspend the mitochondrial pellet in a suitable buffer.
b. Lysis of Mitochondria:
-
Lyse the isolated mitochondria using a mild, non-ionic detergent to solubilize membrane proteins while preserving protein complexes. A recommended starting point is 1% Digitonin or n-dodecyl-β-D-maltoside.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at high speed to pellet insoluble debris and collect the supernatant containing the mitochondrial protein lysate.
c. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a specific anti-COQ2 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
d. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
e. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using antibodies against suspected interacting partners (e.g., other COQ proteins) to validate the interaction.
-
For discovery of novel interactors, the entire eluate can be analyzed by mass spectrometry (AP-MS).
In Situ Proximity Ligation Assay (PLA)
PLA allows for the visualization of protein-protein interactions directly within fixed cells, providing spatial information about where these interactions occur. This is particularly valuable for studying the organization of the CoQ-synthome within the mitochondrial network.
Experimental Workflow
Workflow for in situ PLA to visualize COQ2 interactions.
Detailed Protocol
a. Cell Preparation:
-
Grow cells on coverslips to an appropriate confluency.
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 or digitonin for mitochondrial proteins.
-
Block the coverslips with a blocking solution provided in commercial PLA kits.
b. Antibody Incubation:
-
Incubate the cells with a pair of primary antibodies raised in different species (e.g., rabbit anti-COQ2 and mouse anti-COQ-interactor) overnight at 4°C.
-
Wash the coverslips and then incubate with PLA probes, which are secondary antibodies conjugated to unique DNA oligonucleotides, for 1 hour at 37°C.
c. Ligation and Amplification:
-
Wash the coverslips and add the ligation solution, which contains a ligase and two connector oligonucleotides. If the two PLA probes are in close proximity (<40 nm), the oligonucleotides will hybridize and be ligated into a circular DNA molecule.
-
Wash and add the amplification solution containing a DNA polymerase and fluorescently labeled oligonucleotides. The polymerase performs rolling circle amplification using the circular DNA as a template, generating a long DNA product with hundreds of copies of the fluorescently labeled sequence.
d. Imaging and Analysis:
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. Each spot represents a single protein-protein interaction event.
-
The number of PLA signals per cell can be quantified using image analysis software to provide a measure of the extent of the interaction under different experimental conditions.
These protocols provide a robust framework for researchers to explore the protein-protein interactions of COQ2. By combining these different approaches, a comprehensive understanding of the CoQ-synthome and its role in health and disease can be achieved.
References
Application Notes and Protocols for Tracing Coenzyme Q2 Synthesis Using Radiolabeled Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain, crucial for cellular energy production. The length of the polyisoprenoid tail of CoQ varies among species, denoted by the "n" in CoQn. This document focuses on Coenzyme Q2 (CQ2), a form of Coenzyme Q with two isoprenoid units. Tracing the biosynthesis of CQ2 is fundamental for understanding its metabolism, regulation, and the pathophysiology of CoQ deficiencies. The use of radiolabeled precursors is a powerful and well-established technique to elucidate the biosynthetic pathway, quantify synthesis rates, and screen for potential therapeutic interventions.
The biosynthesis of CoQ involves a complex series of enzymatic reactions that can be broadly divided into three main stages: the synthesis of the benzoquinone ring from a precursor like 4-hydroxybenzoic acid (4-HB), the synthesis of the polyisoprenoid tail from the mevalonate pathway, and the condensation of these two moieties followed by modifications of the ring.[1] Early studies utilized ¹⁴C-radiolabeled precursors to track their incorporation into the final CoQ molecule.[2] More recently, stable isotope labeling with precursors like ¹³C₆-ring-labeled 4-HB has become a preferred method, allowing for detection and quantification by mass spectrometry.[3]
These application notes provide detailed protocols for tracing CQ2 synthesis using radiolabeled precursors, primarily focusing on the incorporation of radiolabeled 4-hydroxybenzoic acid. The principles and methods described are broadly applicable to the study of other CoQ isoforms.
This compound Biosynthetic Pathway
The synthesis of this compound begins with the precursor 4-hydroxybenzoic acid (4-HB), which is then prenylated with a geranyl diphosphate tail. Following this condensation, the head group undergoes a series of modifications including decarboxylation, hydroxylations, and methylations to form the final CoQ2 molecule. The enzymes involved are designated as "Coq" in eukaryotes or "Ubi" in prokaryotes.
Experimental Workflow for Tracing CQ2 Synthesis
The general workflow for tracing this compound synthesis using a radiolabeled precursor such as [¹⁴C]-4-hydroxybenzoic acid involves several key steps, from cell culture and labeling to extraction and quantification of the radiolabeled CQ2.
Data Presentation
Quantitative data from radiolabeling experiments are crucial for comparing the effects of different conditions, genetic modifications, or potential drug candidates on CQ2 synthesis. The following tables provide examples of how to structure such data.
Table 1: Incorporation of [¹⁴C]-4-Hydroxybenzoic Acid into this compound in Yeast Strains
| Yeast Strain | Condition | [¹⁴C]-4-HB Incorporation (pmol/mg protein) | Fold Change vs. Wild Type |
| Wild Type | Standard Medium | 15.2 ± 1.8 | 1.0 |
| coq2Δ | Standard Medium | 0.5 ± 0.1 | 0.03 |
| Wild Type | + Compound X (10 µM) | 28.9 ± 3.1 | 1.9 |
| coq2Δ | + Compound X (10 µM) | 0.6 ± 0.2 | 0.04 |
Data are representative and presented as mean ± standard deviation.
Table 2: Effect of a Putative Biosynthesis Enhancer on CQ2 Levels in Mammalian Cells
| Cell Line | Treatment | Total CQ2 (ng/mg protein) | De Novo Synthesized [¹⁴C]-CQ2 (dpm/mg protein) |
| HEK293 | Vehicle Control | 45.3 ± 5.2 | 12,500 ± 1,100 |
| HEK293 | Enhancer Y (5 µM) | 72.1 ± 8.5 | 25,200 ± 2,300 |
| Fibroblasts (Patient-derived) | Vehicle Control | 18.9 ± 2.5 | 4,800 ± 550 |
| Fibroblasts (Patient-derived) | Enhancer Y (5 µM) | 35.4 ± 4.1 | 10,100 ± 980 |
dpm = disintegrations per minute. Data are hypothetical examples.
Experimental Protocols
The following are detailed protocols for tracing this compound biosynthesis using radiolabeled 4-hydroxybenzoic acid in yeast and mammalian cell cultures.
Protocol 1: Tracing this compound Synthesis in Saccharomyces cerevisiae
This protocol is adapted for a yeast species that produces CoQ2. S. cerevisiae naturally produces CoQ6, but the methodology is transferable.
Materials:
-
Yeast strain of interest
-
YPD or appropriate synthetic complete medium
-
[U-¹⁴C]-4-Hydroxybenzoic acid (specific activity ~50 mCi/mmol)
-
Sterile water
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Glass beads (0.5 mm diameter)
-
Chloroform and Methanol (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV detector
-
In-line radioactivity detector or fraction collector
-
Scintillation counter and scintillation fluid
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Yeast Culture and Labeling: a. Inoculate a 5 mL starter culture of the yeast strain in YPD medium and grow overnight at 30°C with shaking. b. Dilute the overnight culture into 50 mL of fresh medium to an OD₆₀₀ of ~0.1. c. Grow the culture to mid-log phase (OD₆₀₀ of ~0.8-1.0). d. Add [U-¹⁴C]-4-hydroxybenzoic acid to a final concentration of 1-5 µCi/mL. e. Continue to incubate the culture for 4-6 hours at 30°C with shaking to allow for precursor uptake and incorporation.
-
Cell Harvesting and Lysis: a. Harvest the yeast cells by centrifugation at 3,000 x g for 5 minutes. b. Wash the cell pellet twice with 25 mL of sterile water. c. Resuspend the cell pellet in 500 µL of ice-cold lysis buffer. d. Add an equal volume of acid-washed glass beads. e. Lyse the cells by vortexing vigorously for 30-second intervals, with 30 seconds on ice in between, for a total of 5-6 cycles. f. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant (total cell lysate). g. Reserve a small aliquot of the lysate for protein quantification.
-
Lipid Extraction: a. To the remaining cell lysate, add methanol and chloroform in a ratio to achieve a final mixture of 1:2:0.8 (lysate:chloroform:methanol). b. Vortex vigorously for 2 minutes to ensure thorough mixing. c. Centrifuge at 1,500 x g for 10 minutes to separate the phases. d. Carefully collect the lower organic (chloroform) phase, which contains the lipids, into a new tube. e. Dry the lipid extract under a stream of nitrogen gas.
-
HPLC Analysis and Quantification: a. Resuspend the dried lipid extract in a small volume (e.g., 100 µL) of HPLC mobile phase (e.g., methanol/hexane mixture). b. Inject the sample onto a C18 reverse-phase HPLC column. c. Elute the lipids using an appropriate gradient and monitor the absorbance at a wavelength suitable for CoQ detection (e.g., 275 nm). A non-radiolabeled CoQ2 standard should be run to determine the retention time. d. The eluent should pass through an in-line radioactivity detector. Alternatively, collect fractions at regular intervals (e.g., every 0.5 minutes). e. If fractions were collected, add scintillation fluid to each fraction and measure the radioactivity using a scintillation counter. f. The peak of radioactivity corresponding to the retention time of the CoQ2 standard represents the newly synthesized [¹⁴C]-CoQ2.
-
Data Analysis: a. Quantify the total radioactivity in the CoQ2 peak. b. Normalize the radioactivity to the amount of protein in the initial cell lysate to get the incorporation rate (e.g., dpm/mg protein).
Protocol 2: Tracing this compound Synthesis in Mammalian Cells
This protocol is designed for adherent mammalian cell lines. The specific CoQ isoform will depend on the cell line, but the tracing methodology for the radiolabeled precursor remains the same.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
[U-¹⁴C]-4-Hydroxybenzoic acid
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell scrapers
-
Chloroform and Methanol (HPLC grade)
-
HPLC system as described in Protocol 1
-
Scintillation counter and scintillation fluid
-
Protein assay kit
Procedure:
-
Cell Culture and Labeling: a. Seed cells in a 10 cm dish and grow until they reach ~80-90% confluency. b. Remove the growth medium and replace it with fresh medium containing [U-¹⁴C]-4-hydroxybenzoic acid at a final concentration of 0.5-2 µCi/mL. c. Incubate the cells for 18-24 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Cell Harvesting: a. Aspirate the radiolabeled medium. b. Wash the cells twice with ice-cold PBS. c. Add 1 mL of trypsin-EDTA and incubate for a few minutes to detach the cells. d. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. e. Alternatively, for some cell lines, cells can be scraped directly into PBS. f. Centrifuge the cells at 500 x g for 5 minutes. Discard the supernatant. g. Resuspend the cell pellet in 1 mL of PBS for a final wash, then centrifuge again.
-
Cell Lysis and Lipid Extraction: a. Resuspend the final cell pellet in 400 µL of water. b. Reserve a small aliquot for protein quantification. c. Add 1 mL of methanol and 2 mL of chloroform to the cell suspension. d. Vortex vigorously for 2 minutes. e. Centrifuge at 1,500 x g for 10 minutes to separate the phases. f. Collect the lower organic phase into a clean tube. g. Dry the lipid extract under a stream of nitrogen.
-
HPLC Analysis and Quantification: a. Follow steps 4a-4f from Protocol 1 to separate and quantify the radiolabeled CoQ2.
-
Data Analysis: a. Normalize the quantified radioactivity to the total protein content of the cell lysate to determine the rate of synthesis.
Concluding Remarks
The use of radiolabeled precursors, particularly [¹⁴C]-4-hydroxybenzoic acid, is a robust method for tracing the de novo synthesis of this compound. The protocols provided offer a framework for researchers to investigate the CQ2 biosynthetic pathway in various biological systems. These methods are invaluable for identifying defects in the pathway, understanding the mechanism of action of drugs that modulate CoQ levels, and for the development of novel therapeutics for CoQ deficiencies. Careful optimization of labeling times, precursor concentrations, and extraction procedures will ensure high-quality, reproducible data.
References
Application Note: High-Throughput Screening for Inhibitors of Coenzyme Q2 (COQ2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain, crucial for cellular energy production.[1][2][3] The biosynthesis of CoQ is a multi-step process involving a complex of enzymes.[2][4] One of the key enzymes in this pathway is 4-hydroxybenzoate:polyprenyl transferase, commonly known as Coenzyme Q2 (COQ2). This mitochondrial enzyme catalyzes the condensation of the polyisoprenoid side chain with 4-hydroxybenzoate (4-HB), a critical step in the formation of the CoQ molecule.
Mutations in the COQ2 gene can lead to primary CoQ10 deficiency, a clinically heterogeneous mitochondrial disorder that can manifest as severe infantile multisystem disease, nephropathy, or adult-onset cerebellar ataxia. Given the critical role of COQ2 in cellular metabolism and its association with human disease, it represents a promising therapeutic target for the development of novel inhibitors. Such inhibitors could be valuable research tools to study CoQ metabolism and may have applications in conditions where modulating CoQ levels is beneficial.
This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify inhibitors of the human COQ2 enzyme. The described method is based on the detection of pyrophosphate (PPi), a product of the COQ2-catalyzed reaction, using a luminescence-based assay format suitable for automated screening of large compound libraries.
Coenzyme Q Biosynthesis Pathway
The biosynthesis of Coenzyme Q is a conserved pathway that occurs in the mitochondria. It can be broadly divided into three main stages: the synthesis of the benzoquinone ring precursor, 4-hydroxybenzoate (4-HB), derived from tyrosine; the synthesis of the polyisoprenoid tail from the mevalonate pathway; and the condensation of these two molecules followed by a series of modifications to the benzoquinone ring. COQ2 is the enzyme responsible for the crucial condensation step.
High-Throughput Screening (HTS) Workflow
The HTS workflow is designed to be robust, scalable, and amenable to automation. It involves the preparation of reagents, compound screening, and data analysis to identify potential COQ2 inhibitors.
Experimental Protocols
Expression and Purification of Recombinant Human COQ2
A reliable source of active COQ2 enzyme is essential for the in vitro HTS assay. Human COQ2 can be heterologously expressed in Saccharomyces cerevisiae (baker's yeast) and purified.
Protocol for COQ2 Expression in S. cerevisiae
-
Gene Synthesis and Cloning: Synthesize the human COQ2 gene with codon optimization for yeast expression. Clone the gene into a yeast expression vector, such as pYES2, which contains a galactose-inducible promoter (GAL1). A C-terminal His-tag can be included for affinity purification.
-
Yeast Transformation: Transform a suitable S. cerevisiae strain (e.g., a strain with a coq2 deletion) with the expression plasmid using the lithium acetate method.
-
Expression Induction: Grow the transformed yeast cells in a selective medium containing glucose. To induce COQ2 expression, switch to a galactose-containing medium.
-
Cell Lysis: Harvest the yeast cells by centrifugation and lyse them mechanically (e.g., using glass beads) or enzymatically in a buffer containing protease inhibitors.
Protocol for COQ2 Purification
-
Membrane Fractionation: Since COQ2 is a mitochondrial membrane protein, isolate the mitochondrial fraction by differential centrifugation.
-
Solubilization: Solubilize the mitochondrial membranes using a mild non-ionic detergent (e.g., n-dodecyl-β-D-maltoside) to extract the His-tagged COQ2.
-
Affinity Chromatography: Purify the solubilized protein using a nickel-charged affinity resin (e.g., Ni-NTA). Wash the column extensively to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged COQ2 using a buffer containing a high concentration of imidazole.
-
Quality Control: Assess the purity of the recombinant COQ2 by SDS-PAGE and confirm its identity by Western blotting using an anti-His-tag antibody. Determine the protein concentration using a standard method like the Bradford assay.
High-Throughput Screening Assay for COQ2 Inhibitors
This protocol is designed for a 384-well plate format and utilizes a commercially available luminescence-based pyrophosphate (PPi) detection kit.
Materials and Reagents:
-
Purified recombinant human COQ2 enzyme
-
4-hydroxybenzoate (4-HB)
-
Decaprenyl pyrophosphate (or another suitable polyprenyl pyrophosphate substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Compound library dissolved in DMSO
-
Positive control inhibitor (e.g., 4-nitrobenzoic acid)
-
Luminescence-based pyrophosphate detection kit (e.g., PPiLight™)
-
384-well white, opaque assay plates
Assay Protocol:
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate. Also, dispense the positive control and DMSO (negative control) into designated wells.
-
Enzyme Addition: Add 5 µL of diluted COQ2 enzyme in assay buffer to each well.
-
Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of a substrate mix containing 4-HB and decaprenyl pyrophosphate in assay buffer to each well to start the enzymatic reaction. The final concentrations of the substrates should be at or near their Km values.
-
Enzymatic Reaction: Incubate the plates at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Signal Detection: Add 10 µL of the pyrophosphate detection reagent to each well.
-
Signal Development: Incubate the plates at room temperature for 10-15 minutes in the dark to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence intensity using a plate reader.
Data Analysis
-
Quality Control: Calculate the Z'-factor for each assay plate to assess the quality and robustness of the screen. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Hit Identification: Normalize the data by calculating the percent inhibition for each compound relative to the positive and negative controls. Set a threshold for hit identification (e.g., >50% inhibition).
-
Dose-Response Confirmation: Confirm the activity of the primary hits by performing dose-response experiments to determine their IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation
The following table summarizes known and potential inhibitors of COQ2. This data can be used to select appropriate positive controls for the HTS assay.
| Compound | Type of Inhibition | Reported IC50 | Reference |
| 4-Nitrobenzoic acid | Competitive | Not explicitly stated, but effective in cell culture | |
| 4-Chlorobenzoic acid | Inhibitor | Not specified | |
| Analogs of 4-HB | Substrate analogs | Varies depending on the analog |
Conclusion
The high-throughput screening protocol detailed in this application note provides a robust and reliable method for identifying novel inhibitors of the human COQ2 enzyme. The luminescence-based detection of pyrophosphate offers high sensitivity and is well-suited for automated screening of large compound libraries. The identification of potent and selective COQ2 inhibitors will provide valuable tools for studying Coenzyme Q metabolism and may lead to the development of new therapeutic strategies for diseases associated with CoQ10 deficiency.
References
Application Notes and Protocols for Generating and Analyzing COQ2 Mutant Yeast Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in mitochondria. Its biosynthesis is a complex process involving a suite of "COQ" proteins. In the yeast Saccharomyces cerevisiae, the COQ2 gene encodes the para-hydroxybenzoate:polyprenyltransferase, which catalyzes the second committed step in CoQ biosynthesis. Due to the significant functional conservation of CoQ biosynthetic genes between yeast and humans, S. cerevisiae has emerged as a powerful model organism to study CoQ deficiencies and to screen for potential therapeutic interventions.[1][2][3] Mutations in the human COQ2 gene are associated with primary Coenzyme Q10 deficiency, leading to a range of clinical phenotypes.
These application notes provide detailed protocols for the generation and comprehensive analysis of COQ2 mutant yeast models, offering a robust platform for investigating the molecular basis of CoQ deficiencies and for the preclinical assessment of novel therapeutics.
I. Generation of a COQ2 Mutant Yeast Model
The generation of a coq2 null mutant in S. cerevisiae is a prerequisite for studying the function of this gene and for performing complementation assays with human COQ2 variants. The most common method is through homologous recombination to replace the endogenous COQ2 gene with a selectable marker.
Experimental Workflow for Generating coq2Δ Yeast Strain
Caption: Workflow for generating a coq2Δ yeast strain.
Protocol: Generation of coq2Δ Strain by Homologous Recombination
1. Preparation of the Deletion Cassette:
-
Design PCR primers with 40-50 bp of homology to the regions immediately upstream and downstream of the COQ2 open reading frame (ORF). The 3' end of the primers should be complementary to a selectable marker gene (e.g., kanMX).
-
Perform PCR using a plasmid containing the selectable marker as a template.
-
Purify the PCR product (the deletion cassette).
2. Yeast Transformation:
-
Grow the wild-type yeast strain (e.g., BY4741) in YPD medium to an OD600 of 0.8-1.0.
-
Prepare competent cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Transform the competent cells with the purified deletion cassette.
3. Selection of Transformants:
-
Plate the transformed cells onto YPD plates containing the appropriate selection agent (e.g., G418 for the kanMX marker).
-
Incubate at 30°C for 2-3 days until colonies appear.
4. Verification of Gene Deletion:
-
Colony PCR: Perform PCR on genomic DNA isolated from putative transformants using primers that anneal outside the COQ2 ORF and within the marker gene to confirm the correct integration.
-
Phenotypic Analysis: Streak the verified colonies on a plate containing a non-fermentable carbon source (e.g., YPGlycerol). A true coq2Δ mutant will fail to grow, confirming the respiratory defect.
II. Complementation Analysis with Human COQ2
Yeast complementation assays are a powerful tool to assess the functional consequences of human COQ2 mutations.
Protocol: Yeast Complementation Assay
1. Plasmid Construction:
-
Clone the wild-type or mutant human COQ2 cDNA into a yeast expression vector (e.g., pCM189, a centromeric vector with a constitutive promoter).
2. Yeast Transformation:
-
Transform the coq2Δ yeast strain with the plasmids containing wild-type human COQ2, mutant variants, or an empty vector as a control.
3. Growth Assays (Spot Test):
-
Grow the transformed yeast strains in liquid selective medium to mid-log phase.
-
Normalize the cell density and prepare a 10-fold serial dilution series.
-
Spot 5 µL of each dilution onto plates with fermentable (e.g., SD-Ura) and non-fermentable (e.g., S-Glycerol-Ura) carbon sources.
-
Incubate the plates at 30°C for 3-5 days and document the growth.
III. Phenotypic Analysis of COQ2 Mutant Yeast
A comprehensive phenotypic analysis is crucial to understand the impact of COQ2 mutations.
A. Growth and Respiratory Function
| Parameter | Wild-Type (WT) | coq2Δ Mutant |
| Growth on Glucose (YPD) | Normal | Normal (fermentative growth) |
| Growth on Glycerol (YPG) | Normal | No growth (respiratory defect) |
| Oxygen Consumption Rate | Normal | Severely reduced or absent |
| Mitochondrial Membrane Potential | High | Reduced |
Protocol: Measurement of Oxygen Consumption Rate (OCR)
1. Cell Preparation:
-
Grow yeast cells in YPD medium to mid-log phase.
-
Harvest and wash the cells with sterile water.
-
Resuspend the cells in respiration buffer.
2. OCR Measurement:
-
Use a Clark-type oxygen electrode or a Seahorse XF Analyzer.
-
Add the cell suspension to the measurement chamber and record the basal OCR.
-
Sequential addition of mitochondrial inhibitors (e.g., oligomycin, FCCP, antimycin A) can be used to dissect different components of respiration.
Protocol: Assessment of Mitochondrial Membrane Potential
1. Staining:
-
Incubate yeast cells with a fluorescent dye sensitive to membrane potential, such as Rhodamine 123.
2. Analysis:
-
Analyze the fluorescence intensity of the stained cells using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
B. Coenzyme Q and Lipid Profile Analysis
| Analyte | Wild-Type (WT) | coq2Δ Mutant |
| Coenzyme Q6 (CoQ6) Level | Normal | Undetectable or severely reduced |
| Lipid Droplet Content | Basal level | Can be altered |
| Phospholipid Composition | Normal | Potentially altered |
Protocol: Coenzyme Q Extraction and HPLC Analysis
1. Lipid Extraction:
-
Harvest yeast cells and disrupt them (e.g., by bead beating).
-
Extract total lipids using a solvent system like hexane/ethanol.
2. HPLC Analysis:
-
Separate the lipid extract by reverse-phase HPLC with a C18 column.
-
Detect CoQ6 using a UV or electrochemical detector.
-
Quantify CoQ6 levels by comparing the peak area to a standard curve.
Protocol: Lipid Droplet Staining and Visualization
1. Staining:
-
Stain yeast cells with a neutral lipid-specific fluorescent dye, such as BODIPY 493/503 or Nile Red.
2. Visualization:
-
Image the stained cells using fluorescence microscopy to assess the number and size of lipid droplets.
IV. Signaling Pathways and Molecular Interactions
The biosynthesis of CoQ in yeast involves a multi-subunit complex known as the CoQ synthome. While Coq2 is not a stable member of this complex, the intermediates it produces are crucial for the synthome's stability.
Caption: Role of Coq2 in the CoQ biosynthesis pathway.
V. Drug Screening and Development
The respiratory-deficient phenotype of the coq2Δ mutant provides a straightforward system for high-throughput screening of compounds that can rescue this defect.
Drug Screening Workflow
Caption: High-throughput drug screening workflow.
Protocol: High-Throughput Drug Screen
1. Plating:
-
Spread a lawn of coq2Δ yeast cells onto a solid medium containing a non-fermentable carbon source (e.g., YPGlycerol).
2. Compound Application:
-
Place sterile filter discs onto the agar surface.
-
Spot each disc with a different compound from a chemical library.
3. Incubation and Screening:
-
Incubate the plates for several days.
-
Identify compounds that restore growth, indicated by a halo of yeast growth around the filter disc.
4. Hit Validation:
-
Confirm the activity of hit compounds in liquid culture by measuring growth and other relevant phenotypes, such as CoQ6 production or oxygen consumption.
Conclusion
The S. cerevisiae coq2 mutant is an invaluable tool for dissecting the molecular mechanisms of CoQ biosynthesis and for the discovery of potential therapeutic agents for CoQ deficiencies. The protocols and workflows detailed in these application notes provide a comprehensive framework for the generation, characterization, and utilization of this powerful model system.
References
Troubleshooting & Optimization
Optimizing Coenzyme Q2 Activity Assays for Higher Sensitivity: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Coenzyme Q2 (CoQ2) activity assays. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to enhance assay sensitivity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a suitable substrate for respiratory chain enzyme activity assays?
A1: this compound (CoQ2) is a valuable substrate in mitochondrial respiratory chain assays due to its water solubility, which allows for direct addition to aqueous assay media. Unlike the more common and highly hydrophobic CoQ10, CoQ2 does not require organic solvents for solubilization, simplifying experimental setup and avoiding potential solvent-induced artifacts. It has been demonstrated to be a universal substrate for measuring the activities of various respiratory chain enzymes.
Q2: What are the key challenges in accurately measuring CoQ2 activity?
A2: The primary challenges in CoQ2 activity assays include the instability of its reduced form (ubiquinol), which is prone to auto-oxidation, leading to high background signals. Other challenges involve ensuring the optimal concentration of CoQ2, as both substrate limitation and inhibition can occur, and minimizing interference from other cellular components.
Q3: How can I minimize the auto-oxidation of reduced CoQ2 (CoQ2H2) during my experiments?
A3: To minimize auto-oxidation, it is crucial to prepare CoQ2H2 solutions fresh and keep them on ice. The use of antioxidants in the assay buffer can also be beneficial. Additionally, minimizing the exposure of the solution to air and light is recommended.
Q4: What is the optimal wavelength to monitor CoQ2 reduction or oxidation?
A4: The reduction of CoQ2 can be monitored by the decrease in absorbance of an electron donor, such as NADH at 340 nm. The oxidation of reduced CoQ2H2 can be monitored by the reduction of an electron acceptor, like cytochrome c at 550 nm.
Q5: Can CoQ2 be used to measure the activity of all mitochondrial respiratory chain complexes?
A5: CoQ2 is a suitable electron acceptor for Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase), and its reduced form, CoQ2H2, can be used as a substrate for Complex III (ubiquinol:cytochrome c oxidoreductase).
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| High Background Signal | 1. Auto-oxidation of reduced CoQ2 (CoQ2H2).2. Contamination of reagents with reducing or oxidizing agents.3. Non-enzymatic reduction/oxidation of substrates. | 1. Prepare CoQ2H2 solution immediately before use and keep it on ice.2. Use high-purity reagents and water.3. Run a control reaction without the enzyme to determine the rate of non-enzymatic reaction and subtract it from the sample readings. |
| Low Signal-to-Noise Ratio | 1. Suboptimal substrate concentration (CoQ2 or its partner substrate).2. Low enzyme activity in the sample.3. Incorrect wavelength settings on the spectrophotometer. | 1. Titrate the concentration of CoQ2 and the corresponding electron donor/acceptor to determine the optimal concentrations.2. Increase the amount of mitochondrial protein in the assay.3. Verify the wavelength settings are correct for the substrate being monitored (e.g., 340 nm for NADH, 550 nm for cytochrome c). |
| Non-Linear Reaction Rate | 1. Substrate depletion during the assay.2. Enzyme instability under assay conditions.3. Product inhibition. | 1. Ensure that the initial substrate concentrations are not limiting and that less than 10% of the substrate is consumed during the measurement period.2. Optimize assay conditions (pH, temperature) to ensure enzyme stability. Perform the assay at a lower temperature if necessary.3. Measure the initial reaction velocity to minimize the effect of product inhibition. |
| Inconsistent Results Between Replicates | 1. Pipetting errors.2. Incomplete mixing of reagents.3. Temperature fluctuations during the assay. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting.2. Gently vortex or mix all solutions thoroughly before and after adding to the reaction cuvette.3. Use a temperature-controlled cuvette holder in the spectrophotometer to maintain a constant temperature. |
Experimental Protocols
Detailed Methodology for a High-Sensitivity CoQ2-Dependent Complex I Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of mitochondrial Complex I (NADH:Coenzyme Q oxidoreductase) using CoQ2 as the electron acceptor. The activity is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.
Reagents and Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.5), 1 mM EDTA. Prepare fresh and store at 4°C.
-
NADH Solution: 20 mM NADH in assay buffer. Prepare fresh and keep on ice, protected from light.
-
This compound Solution: 10 mM this compound in ethanol. Store at -20°C.
-
Rotenone (Complex I inhibitor) Solution: 2 mM Rotenone in ethanol. Store at -20°C.
-
Mitochondrial Sample: Isolated mitochondria diluted in assay buffer to a final concentration of 0.1-0.5 mg/mL protein. Keep on ice.
Assay Procedure:
-
Set a spectrophotometer to 340 nm and maintain the temperature at 30°C.
-
In a cuvette, add 1 mL of the NDH buffer.
-
Add 5 µL of mitochondrial lysate and 5 µL of 20 mM NADH and mix gently.[1]
-
Start the reaction by adding 2 µL of 10 mM this compound.[1]
-
Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes. The rate should be linear.
-
To determine the rotenone-insensitive activity (background), perform a parallel assay in the presence of 2 µL of 2 mM rotenone.
-
Calculate the Complex I activity by subtracting the rate of the rotenone-insensitive reaction from the total rate.
Data Analysis:
The specific activity is calculated using the Beer-Lambert law:
Specific Activity (nmol/min/mg) = (ΔAbs/min) / (ε × path length × [protein]) × 10^6
Where:
-
ΔAbs/min is the rate of absorbance change per minute.
-
ε (epsilon) is the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹ at 340 nm).
-
Path length is the cuvette path length in cm (usually 1 cm).
-
[protein] is the mitochondrial protein concentration in mg/mL.
Quantitative Data Summary
The following table summarizes the kinetic parameters of Coenzyme Q analogues with bovine heart mitochondrial Complex I. While specific Km values for CoQ2 were not explicitly detailed in the reviewed literature, the Vmax provides a comparative measure of its efficiency as a substrate.
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Coenzyme Q1 | ~20-60 | ~1.2 | [2] |
| This compound | Not explicitly stated, but similar to CoQ1 | Significantly lower than CoQ1 | [2] |
| Decylubiquinone (DB) | Similar to CoQ1 | Higher than CoQ2 | [2] |
Note: The Km for CoQ1 was found to increase from ~20 µM to ~60 µM in CoQ10-depleted membranes, suggesting a role for endogenous CoQ in maintaining the optimal structure of the enzyme's binding site. The Vmax for CoQ2 was noted to be much lower than that of CoQ1, indicating less efficient electron transfer.
Visualizations
Caption: Workflow for CoQ2-dependent Complex I activity assay.
Caption: Electron flow through the mitochondrial respiratory chain with CoQ2.
References
Technical Support Center: Troubleshooting Low Yields in Recombinant Coenzyme Q2 (COQ2) Protein Expression
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals encountering low yields during the expression of recombinant Coenzyme Q2 (COQ2), a polyprenyltransferase involved in the biosynthesis of Coenzyme Q (ubiquinone).[1][2][3] Given its role as a membrane-associated enzyme, expressing COQ2 in common host systems like E. coli can be challenging.[4][5]
Frequently Asked Questions (FAQs)
Q1: I am not seeing any band corresponding to my COQ2 protein on an SDS-PAGE gel after induction. What are the primary causes and how can I fix this?
A1: The complete absence of an expression band is a common issue that can stem from several factors, from the expression construct itself to the induction conditions.
Potential Causes & Troubleshooting Steps:
-
Plasmid Integrity: Errors in the DNA sequence, such as a frameshift mutation or a premature stop codon, can prevent the synthesis of the full-length protein.
-
Solution: Re-sequence your entire expression construct to ensure the coding sequence is correct and in-frame with any affinity tags.
-
-
Codon Bias: The COQ2 gene, especially from a eukaryotic source, may contain codons that are rarely used by E. coli. This can slow down or halt translation.
-
Solution: Analyze your gene for codon usage and consider synthesizing a codon-optimized version for your specific E. coli expression strain. Several online tools are available for this analysis.
-
-
Promoter Leakiness and Protein Toxicity: If the basal expression of COQ2 is toxic to the host cells, it can lead to plasmid instability or cell death before induction.
-
Solution: Use an expression host with tight control over basal expression, such as BL21(DE3)pLysS. Alternatively, add glucose (0.5-1%) to the growth media to further repress the lac promoter.
-
-
Inefficient Transcription or Translation: Issues with the promoter, ribosome binding site (RBS), or mRNA secondary structure can impede expression.
-
Solution: Ensure you are using a strong T7 promoter and a robust RBS. Analyze the 5' untranslated region of your mRNA for stable secondary structures that might block ribosome access and consider re-engineering this region if necessary.
-
Q2: My COQ2 protein is highly expressed, but it's all in the insoluble fraction as inclusion bodies. How can I increase its solubility?
A2: Formation of insoluble inclusion bodies is a major hurdle for many recombinant proteins, particularly membrane-associated or hydrophobic ones. The goal is to slow down protein synthesis to allow for proper folding.
Key Strategies to Enhance Solubility:
-
Lower Induction Temperature: Reducing the temperature after induction (e.g., to 15-25°C) is one of the most effective methods to improve protein solubility. Lower temperatures slow down cellular processes, including translation, which gives the nascent polypeptide more time to fold correctly.
-
Reduce Inducer Concentration: High concentrations of an inducer like IPTG can lead to a rapid, overwhelming rate of protein synthesis that favors aggregation. Titrating the IPTG concentration down (e.g., to a range of 0.05-0.1 mM) can significantly improve the yield of soluble protein.
-
Change Expression Host: Some E. coli strains are specifically engineered to handle difficult-to-express or toxic proteins.
-
Solution: Try expressing your protein in strains like C41(DE3) or Lemo21(DE3), which are designed to reduce the toxicity associated with over-expression of membrane proteins.
-
-
Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble partner protein to the N- or C-terminus of COQ2 can improve its folding and solubility.
-
Common Tags: Maltose-Binding Protein (MBP) and Glutathione-S-Transferase (GST) are well-known for their ability to enhance the solubility of their fusion partners.
-
Below is a table summarizing the effects of optimizing induction conditions on protein solubility.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome for Soluble COQ2 Yield |
| Host Strain | BL21(DE3) | C41(DE3) | Increase |
| Induction Temp. | 37°C | 18°C | Significant Increase |
| IPTG Conc. | 1.0 mM | 0.1 mM | Significant Increase |
| Induction Time | 4 hours | 16-20 hours (Overnight) | Increase |
| Fusion Tag | 6xHis-tag | MBP-tag | Potential Increase |
Q3: I have some soluble COQ2, but the final yield after purification is still very low. What can I do to improve recovery?
A3: Low final yield despite having soluble expression points to issues during cell lysis and purification. As a membrane-associated protein, COQ2 requires specific buffer conditions to maintain its stability once extracted from the cellular environment.
Troubleshooting Steps for Purification:
-
Inefficient Cell Lysis: Incomplete lysis will leave a significant amount of your protein trapped in intact cells.
-
Solution: Ensure complete lysis by using a combination of methods. For example, follow an enzymatic treatment (lysozyme) with mechanical disruption like sonication or high-pressure homogenization. Perform all steps at 4°C to minimize degradation.
-
-
Protein Degradation: Release of host cell proteases upon lysis can quickly degrade your target protein.
-
Solution: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. Keep the lysate and all subsequent fractions on ice or at 4°C.
-
-
Suboptimal Buffer Conditions: The pH, ionic strength, and additives in your buffers are critical for maintaining protein stability and function.
-
Solution: For a membrane-associated protein like COQ2, consider adding mild, non-denaturing detergents (e.g., DDM, LDAO) or glycerol (5-10%) to your lysis and purification buffers to help maintain solubility and stability.
-
-
Poor Affinity Tag Binding: The affinity tag (e.g., His-tag) may be inaccessible or cleaved.
-
Solution: Run a Western blot on your soluble and insoluble fractions using an anti-tag antibody to confirm the tag is present and accessible in the soluble fraction. If the tag is being cleaved, consider moving it to the other terminus of the protein.
-
Experimental Protocols & Methodologies
Protocol 1: Small-Scale Trial for Optimizing Induction Conditions
This protocol allows for the parallel testing of different temperatures and inducer concentrations to identify the optimal conditions for soluble COQ2 expression.
-
Inoculation: Inoculate 5 mL of LB medium (with the appropriate antibiotic) with a single colony from a fresh transformation plate. Grow overnight at 37°C with shaking.
-
Subculture: The next morning, use the overnight culture to inoculate 4 x 50 mL flasks of fresh LB medium to a starting OD600 of 0.05-0.1.
-
Growth: Incubate the cultures at 37°C with shaking (220 rpm) until the OD600 reaches 0.5-0.7 (mid-log phase).
-
Induction: Before adding the inducer, place each flask at its target induction temperature (e.g., 37°C, 30°C, 25°C, 18°C) for 15 minutes to equilibrate.
-
Induce the cultures by adding the desired final concentration of IPTG (e.g., test a high of 1.0 mM and a low of 0.1 mM).
-
Incubation: Incubate the cultures at their respective temperatures for the appropriate duration (e.g., 4 hours for 37°C, 6 hours for 30°C/25°C, and 16-20 hours for 18°C).
-
Harvesting: Harvest 1 mL from each culture. Centrifuge at high speed to pellet the cells.
-
Analysis: Lyse the cell pellets and separate the total, soluble, and insoluble fractions. Analyze all fractions by SDS-PAGE to determine the condition that yields the most soluble COQ2.
Protocol 2: Inclusion Body Solubilization and Refolding
If optimizing expression conditions fails to produce sufficient soluble protein, recovering active protein from inclusion bodies is a viable alternative.
-
Isolate Inclusion Bodies: Lyse a large cell pellet using sonication or a French press in a buffer without detergent. Centrifuge at high speed (e.g., 15,000 x g for 20 min) to pellet the inclusion bodies.
-
Wash Inclusion Bodies: Wash the pellet multiple times to remove contaminating proteins and cell debris. A common wash buffer contains a low concentration of a mild detergent like Triton X-100 (e.g., 1-2%).
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8M Urea or 6M Guanidine-HCl) and a reducing agent like DTT (5-100 mM) to break incorrect disulfide bonds.
-
Refolding: Refold the solubilized protein by rapidly diluting the denaturant or by dialysis against a refolding buffer. This step is highly protein-specific and often requires extensive optimization of buffer pH, temperature, and additives (e.g., L-arginine, redox shuttles like glutathione).
-
Purification: Purify the refolded, soluble protein using standard chromatography techniques.
Visualizations and Workflows
Troubleshooting Logic for Low COQ2 Yield
The following diagram outlines a decision-making workflow for diagnosing and addressing the root causes of low recombinant COQ2 protein yield.
Caption: Decision tree for troubleshooting low yields of recombinant COQ2.
Experimental Workflow for Expression Optimization
This diagram illustrates the systematic process for optimizing the expression of recombinant proteins, from initial small-scale trials to scaling up for production.
Caption: General workflow for optimizing recombinant protein expression.
References
Strategies to minimize the oxidation of Coenzyme Q2 during analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Coenzyme Q2 (CoQ2). The focus is on minimizing oxidation during analysis to ensure accurate quantification of its reduced (ubiquinol) and oxidized (ubiquinone) forms.
Frequently Asked Questions (FAQs)
Q1: Why is preventing the oxidation of this compound so critical during analysis?
A1: this compound, like other coenzyme Q species, exists in a delicate redox balance between its reduced form (ubiquinol-2) and its oxidized form (ubiquinone-2). The reduced form is highly susceptible to oxidation, which can be artificially induced during sample collection, preparation, and analysis.[1][2] This artefactual oxidation can lead to an inaccurate assessment of the true physiological redox state of CoQ2 in the sample, which is often a key indicator of oxidative stress and mitochondrial function.[2][3]
Q2: What are the primary factors that promote the oxidation of CoQ2 during analytical procedures?
A2: The main factors that contribute to the oxidation of CoQ2 are:
-
Exposure to Oxygen: The reduced form, ubiquinol-2, readily oxidizes in the presence of atmospheric oxygen.[4]
-
Exposure to Light: Photodegradation can occur, particularly in solution.
-
Elevated Temperatures: Higher temperatures accelerate the rate of oxidation.
-
Inappropriate Solvents: Certain solvents can promote degradation or fail to protect the analyte.
-
Sample Matrix Effects: Components within the biological sample can contribute to oxidation if not properly handled.
Q3: Which antioxidants are recommended to protect CoQ2 during sample preparation?
A3: Several antioxidants can be employed to stabilize CoQ2. The choice may depend on the sample type and the analytical method. Common and effective antioxidants include:
-
Butylated Hydroxytoluene (BHT): Frequently added during the initial extraction step to prevent oxidation in organic solvents.
-
Ascorbic Acid (Vitamin C): A potent reducing agent that can help maintain CoQ2 in its reduced state. A mixture of ascorbic acid and EDTA has been shown to offer significant protection.
-
Ethylenediaminetetraacetic acid (EDTA): A chelating agent that sequesters metal ions which can catalyze oxidation reactions.
Q4: What is the best way to store samples intended for CoQ2 analysis?
A4: To minimize pre-analytical oxidation, samples should be processed as quickly as possible. If immediate analysis is not feasible, samples should be snap-frozen in liquid nitrogen and stored at -80°C. It is crucial to minimize freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable levels of reduced CoQ2 (ubiquinol-2) | Significant oxidation has occurred during sample handling and preparation. | 1. Review the entire workflow, from sample collection to analysis, to identify steps where the sample is exposed to air, light, or high temperatures. 2. Ensure antioxidants like BHT were added at the earliest possible stage, preferably during homogenization or extraction. 3. Work on ice and in a dimly lit environment whenever possible. |
| Poor reproducibility of the reduced/oxidized CoQ2 ratio | Inconsistent sample handling, leading to variable levels of oxidation between replicates. | 1. Standardize the timing of each step in the sample preparation protocol. 2. Ensure uniform and immediate processing of all samples after thawing. It is recommended to thaw, extract, and analyze samples individually and immediately as a continuous process. 3. Use an automated sample handling system if available to improve consistency. |
| Degradation of CoQ2 in the autosampler during a long analytical run | The solvent used to reconstitute the final extract does not adequately protect the analyte. | 1. Use a diluent that enhances stability. For LC-MS analysis, ethanol acidified with HCl has been shown to be an effective diluent for preventing the autooxidation of reduced coenzymes Q for up to 24 hours. 2. Keep the autosampler tray cooled (e.g., at 4°C). |
| Low recovery of total CoQ2 | Inefficient extraction from the sample matrix. | 1. Optimize the extraction solvent. A one-step extraction with 1-propanol or a liquid-liquid extraction with hexane are commonly used and effective methods. 2. Ensure thorough homogenization of tissue samples. 3. For complex matrices, consider a saponification step to release CoQ2 from lipid esters, though this will result in the measurement of total CoQ2 only, as the reduced form will be oxidized. |
Quantitative Data Summary
The stability of Coenzyme Q is significantly influenced by the choice of antioxidants and storage conditions. While the following data is for Coenzyme Q10, the principles are directly applicable to this compound due to their structural similarity.
Table 1: Effect of Antioxidants on Coenzyme Q10 Stability
| Antioxidant System | Condition | Protection against Degradation | Reference |
| Ascorbic Acid (5%) + EDTA (0.1%) | Exposure to light (600 lx, 25°C) or high temperature (55°C) | Offered better protection compared to phenolic antioxidants. | |
| Butylated Hydroxy Anisole (BHA) or Propyl Gallate (PG) (0.1% to 0.3%) | Not specified | Accelerated degradation with increasing concentration. | |
| Butylated Hydroxytoluene (BHT) | Added to frozen tissue prior to extraction | Limits oxidation during sample preparation. |
Table 2: Stability of Reduced Coenzyme Q in Different Diluents at 4°C
| Diluent | Stability of Reduced Form | Reference |
| 1-Propanol (acidified with 5% 6N HCl) | Significant oxidation observed over 24 hours. | |
| 2-Propanol (acidified with 5% 6N HCl) | Significant oxidation observed over 24 hours. | |
| Ethanol (acidified with 5% 6N HCl) | No significant oxidation observed for up to 24 hours. | |
| Mobile Phase (acidified with 5% 6N HCl) | Significant oxidation observed over 24 hours. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues for LC-MS/MS Analysis
This protocol is adapted from methods developed for CoQ9 and CoQ10 and is suitable for determining the redox state of CoQ2.
-
Sample Preparation:
-
Weigh a frozen tissue sample (~50 mg) and place it in a 2 mL tube suitable for homogenization.
-
Immediately add an antioxidant, such as BHT, directly to the frozen tissue.
-
Add internal standards (reduced and oxidized forms of a CoQ analog not present in the sample, e.g., CoQ4).
-
-
Homogenization and Extraction:
-
Add 1 mL of ice-cold hexane.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Vortex the homogenate for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Processing:
-
Carefully transfer the hexane supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a stabilizing diluent, such as ethanol acidified with 5% 6N HCl, for analysis.
-
Protocol 2: One-Step Extraction from Plasma or Cells for HPLC-EC Analysis
This protocol provides a rapid method for extracting CoQ2.
-
Sample Preparation:
-
Place 100 µL of plasma or a cell pellet in a microcentrifuge tube.
-
Add internal standards.
-
-
Extraction:
-
Add 500 µL of 1-propanol.
-
Vortex vigorously for 1 minute to precipitate proteins and extract CoQ2.
-
-
Centrifugation:
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
-
Analysis:
-
Directly inject a portion of the 1-propanol supernatant into the HPLC system.
-
Visualizations
Caption: Workflow for CoQ2 Redox State Analysis by LC-MS/MS.
Caption: Key Strategies to Minimize this compound Oxidation.
References
Technical Support Center: Refining Coenzyme Q2 Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Coenzyme Q2 (CoQ2). Our aim is to address specific issues encountered during experimental procedures and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound (CoQ2), also known as Ubiquinone-2, is a vital member of the coenzyme Q family, characterized by a benzoquinone ring and a short isoprenoid tail of two units. Like its more famous counterpart, Coenzyme Q10, CoQ2 functions as an electron carrier in the mitochondrial electron transport chain, playing a role in cellular respiration and energy production. Its shorter side chain makes it more water-soluble than CoQ10, which can be advantageous for certain experimental and therapeutic applications.
Q2: What are the primary sources for obtaining this compound?
This compound is not as abundant in nature as CoQ10. For research and pharmaceutical purposes, it is typically produced through microbial fermentation, often using genetically engineered strains of bacteria like Escherichia coli. Chemical synthesis is also a viable method for producing CoQ2.
Q3: What are the main challenges in purifying this compound?
The primary challenges in CoQ2 purification stem from its moderate hydrophobicity and susceptibility to degradation. Common issues include:
-
Contamination: Crude extracts from microbial fermentation contain a complex mixture of lipids, proteins, and other cellular components that can be difficult to separate from CoQ2.
-
Oxidation: The benzoquinone head of CoQ2 can be easily reduced, and the reduced form (ubiquinol) is susceptible to re-oxidation. Exposure to light, heat, and certain pH conditions can accelerate degradation.[1][2][3]
-
Low Yield: Losses can occur at various stages of purification, including extraction, chromatography, and crystallization.
Q4: How does the purification of CoQ2 differ from that of CoQ10?
While the general principles of purification are similar, the significant difference in the length of the isoprenoid side chain (2 units for CoQ2 vs. 10 for CoQ10) leads to differences in their physicochemical properties. CoQ2 is considerably more polar than CoQ10. This means that chromatographic conditions, such as the solvent systems used for elution, and the choice of solvents for recrystallization will need to be adjusted accordingly. For instance, more polar mobile phases may be required for the effective separation of CoQ2 in reverse-phase chromatography.
Q5: What are the critical stability factors to consider for this compound?
Coenzyme Q is sensitive to light, temperature, and pH.[1][4] Studies on CoQ10 have shown significant degradation at temperatures of 45°C and above. While specific data for CoQ2 is limited, it is prudent to assume similar sensitivities. Therefore, it is recommended to:
-
Protect CoQ2 solutions from light by using amber vials or covering containers with aluminum foil.
-
Perform purification steps at low temperatures whenever possible.
-
Store purified CoQ2 at -20°C or below for long-term stability.
-
Maintain a neutral pH to minimize degradation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Extraction | Incomplete cell lysis. | Employ more rigorous lysis methods such as sonication or high-pressure homogenization. The addition of lysozyme can be effective for bacterial cell walls. |
| Inefficient extraction solvent. | CoQ2 is moderately hydrophobic. A mixture of a polar and a non-polar solvent (e.g., chloroform/methanol or hexane/isopropanol) is often effective. Sequential extractions will improve yield. | |
| Broad or Tailing Peaks in HPLC | Secondary interactions with the stationary phase. | Use a high-purity silica-based C18 column. The addition of a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape. |
| Sample overload. | Reduce the amount of sample injected onto the column. | |
| Inappropriate mobile phase. | Optimize the gradient elution method. Due to its higher polarity compared to CoQ10, a mobile phase with a higher initial percentage of aqueous solvent may be necessary. | |
| Presence of Contaminating Proteins | Inefficient removal during initial extraction steps. | Incorporate a protein precipitation step (e.g., with acetone or ethanol) before chromatographic purification. |
| Co-purification during affinity chromatography (if used). | If using immobilized metal affinity chromatography (IMAC), be aware that certain host cell proteins with metal-binding motifs can co-elute. Consider an additional ion-exchange or size-exclusion chromatography step. | |
| Product is an Oil Instead of Crystals | Presence of impurities. | The presence of even small amounts of contaminants can inhibit crystallization. Ensure the product is of high purity (>98%) before attempting crystallization. |
| Incorrect crystallization solvent. | The choice of solvent is critical. For the moderately polar CoQ2, a solvent system of intermediate polarity, such as ethanol/water or acetone/hexane, may be effective. Experiment with different solvent ratios and cooling rates. | |
| Color Change of Product (Yellow to Brownish) | Degradation of the quinone moiety. | This indicates oxidation or other forms of degradation. Minimize exposure to light, heat, and oxygen during purification and storage. The use of antioxidants like ascorbic acid during the process can be beneficial. |
Experimental Protocols
General Purification Workflow
The purification of this compound from a microbial source typically involves cell lysis, extraction, chromatographic separation, and a final polishing step such as recrystallization.
Caption: Generalized workflow for the purification of this compound from bacterial fermentation.
Preparative High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purification of CoQ2 using preparative HPLC. The exact conditions may need to be optimized based on the specific crude extract and HPLC system.
Column: C18 reverse-phase, 10 µm particle size, 250 x 21.2 mm Mobile Phase A: Water with 0.1% Formic Acid Mobile Phase B: Acetonitrile with 0.1% Formic Acid Flow Rate: 20 mL/min Detection: UV at 275 nm
Gradient Elution:
| Time (minutes) | % Mobile Phase B |
| 0 | 50 |
| 20 | 95 |
| 25 | 95 |
| 26 | 50 |
| 30 | 50 |
Procedure:
-
Dissolve the crude CoQ2 extract in a minimal amount of a suitable solvent, such as isopropanol or the initial mobile phase mixture.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the CoQ2 peak.
-
Pool the pure fractions and evaporate the solvent under reduced pressure.
Quantitative Data Summary
The following table provides a summary of expected quantitative data for CoQ2 purification, based on analogous processes for other ubiquinones. Actual values will vary depending on the expression system and purification scale.
| Parameter | Expected Range | Notes |
| Yield from Bacterial Culture | 1-5 mg per liter of culture | Highly dependent on the expression strain and fermentation conditions. |
| Purity after Silica Gel Chromatography | 85-95% | A good initial purification step to remove highly polar and non-polar contaminants. |
| Purity after Preparative HPLC | >98% | Can achieve high purity suitable for most research applications. |
| Recovery from HPLC | 70-90% | Dependent on peak resolution and collection parameters. |
| Final Purity after Recrystallization | >99% | Effective for removing minor impurities and achieving a crystalline final product. |
Signaling Pathway and Logical Relationships
The biosynthesis of the isoprenoid side chain of Coenzyme Q involves the mevalonate pathway. The length of the side chain is determined by specific polyprenyl synthases.
Caption: Simplified mevalonate pathway leading to the synthesis of the this compound side chain.
References
Addressing variability in Coenzyme Q2 measurements between experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Coenzyme Q2 (CoQ2) measurements between experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of variability in this compound measurements?
A1: The most significant source of variability in CoQ2 measurements stems from the instability of its reduced form, ubiquinol (CoQ2H2).[1][2][3] Ubiquinol is highly susceptible to oxidation, converting into its oxidized form, ubiquinone (CoQ2), during sample collection, handling, storage, and analysis.[1][4] This pre-analytical oxidation can lead to inaccurate quantification of the redox state of the CoQ2 pool, which is often a critical indicator of oxidative stress.
Q2: How does sample collection and handling affect CoQ2 measurement variability?
A2: Improper sample collection and handling are major contributors to the artificial oxidation of CoQ2H2. Factors such as prolonged exposure to air, light, and ambient temperatures can significantly alter the native redox ratio of CoQ2. For blood samples, the time between collection and processing is critical, as CoQ2H2 is unstable in whole blood and plasma.
Q3: What are the best practices for storing samples intended for CoQ2 analysis?
A3: To minimize variability, samples should be processed as quickly as possible. If immediate analysis is not feasible, samples should be stored under conditions that preserve the integrity of CoQ2. Stock solutions of CoQ2 are best stored at -80°C for up to 6 months. For biological samples like plasma or tissue homogenates, rapid freezing and storage at -80°C is recommended to prevent degradation. Samples must also be protected from light to prevent photochemical degradation.
Q4: Which analytical method is considered the gold standard for CoQ2 quantification?
A4: High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (HPLC-ED) or tandem mass spectrometry (LC-MS/MS) are considered the gold standard methods for the accurate quantification of both the reduced (ubiquinol) and oxidized (ubiquinone) forms of Coenzyme Q. HPLC-ED offers high sensitivity for the direct measurement of the redox forms. LC-MS/MS provides excellent sensitivity and specificity, allowing for the precise quantification of CoQ2 and its different forms, even in complex biological matrices. While HPLC with UV detection can be used, it is generally less sensitive for detecting the reduced form.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate injections | Inconsistent sample preparation, leading to variable extraction efficiency or oxidation. | Standardize the entire sample preparation workflow. Ensure consistent timing for each step and maintain a cold environment. Use of an internal standard can help account for some variability. |
| Low or undetectable reduced CoQ2 (ubiquinol) levels | Oxidation of ubiquinol during sample collection, storage, or processing. | Minimize sample exposure to air and light. Process samples immediately after collection on ice. Add an antioxidant like butylated hydroxytoluene (BHT) during extraction. Store samples at -80°C and protected from light. |
| Poor recovery of total CoQ2 | Inefficient lipid extraction from the sample matrix. | Optimize the extraction protocol. Ensure complete cell or tissue lysis. Use appropriate organic solvents like a mixture of methanol and hexane. |
| Inconsistent results between different experimental batches | Variations in reagents, instrument performance, or ambient conditions. | Use reagents from the same lot for an entire study. Perform regular instrument calibration and maintenance. Monitor and record laboratory environmental conditions. |
| Unexpected peaks in the chromatogram | Contamination of the sample or interference from the sample matrix. | Use high-purity solvents and reagents. Optimize the chromatographic separation to resolve interfering peaks. LC-MS/MS can provide higher selectivity to differentiate CoQ2 from matrix components. |
Experimental Protocols
Protocol 1: Sample Preparation for CoQ2 Analysis from Plasma
This protocol is designed to minimize the oxidation of ubiquinol during sample processing.
-
Blood Collection: Collect venous blood into heparin-containing tubes.
-
Immediate Processing: Immediately place the collected blood on ice and centrifuge at 4°C to separate the plasma.
-
Plasma Extraction:
-
To 100 µL of plasma, add 200 µL of ice-cold methanol containing an antioxidant (e.g., 0.2 mg/mL BHT).
-
Vortex briefly to precipitate proteins.
-
Add 500 µL of hexane and vortex vigorously for 2 minutes to extract the lipids.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the phases.
-
-
Sample Collection: Carefully transfer the upper hexane layer to a clean tube.
-
Drying: Evaporate the hexane under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., ethanol or mobile phase) for immediate analysis by HPLC-ED or LC-MS/MS.
Protocol 2: Quantification of CoQ2 by HPLC-ED
This protocol provides a general framework for the analysis of CoQ2 using HPLC with electrochemical detection.
-
HPLC System: An HPLC system equipped with a C18 reversed-phase column and an electrochemical detector.
-
Mobile Phase: A mobile phase consisting of methanol, ethanol, and a suitable electrolyte like lithium perchlorate.
-
Electrochemical Detector Settings:
-
Set the analytical cell potential to a value optimized for the oxidation of ubiquinol (e.g., +350 mV).
-
If measuring both reduced and oxidized forms, an upstream reducing electrode can be used to convert ubiquinone to ubiquinol before detection.
-
-
Injection: Inject the reconstituted sample extract onto the HPLC column.
-
Quantification: Calculate the concentration of ubiquinol and ubiquinone based on the peak areas and a standard curve generated from known concentrations of CoQ2 standards.
Data Presentation
Table 1: Comparison of Analytical Methods for CoQ10 Measurement
| Method | Advantages | Disadvantages | Sensitivity (LLOQ) |
| HPLC-UV | Inexpensive and readily available. | Not sensitive enough for simultaneous measurement of reduced and oxidized forms. | - |
| HPLC-ED | High sensitivity and allows for simultaneous detection of reduced and oxidized forms. | Requires specialized electrochemical detector. | ~10 nM |
| LC-MS/MS | High sensitivity and specificity. Can distinguish between different CoQ species and their precursors. | Requires expensive and complex instrumentation. Potential for matrix effects. | 0.04–1.48 ng/mL |
Table 2: Stability of Coenzyme Q in Different Storage Conditions
| Sample Type | Storage Temperature | Duration | Stability |
| Whole Blood/Plasma | Room Temperature | > a few hours | Unstable, significant oxidation of ubiquinol. |
| Plasma | 4°C | Up to 3 days | Moderately stable. |
| Plasma | -20°C | Up to 3 months | Stable. |
| Plasma | -80°C | Long-term | Highly stable. |
| Stock Solution | -20°C | 1 month | Stable. |
| Stock Solution | -80°C | 6 months | Stable. |
Visualizations
Caption: Experimental workflow to minimize CoQ2 measurement variability.
Caption: Key factors influencing variability in CoQ2 measurements.
References
Troubleshooting poor growth in COQ2 mutant cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with COQ2 mutant cell cultures. The information is tailored for scientists and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My COQ2 mutant cells are growing much slower than the wild-type parental line. What is the underlying cause of this poor growth?
A1: The poor growth of COQ2 mutant cell cultures is primarily due to a deficiency in coenzyme Q10 (CoQ10). The COQ2 gene encodes the para-hydroxybenzoate polyprenyl transferase enzyme, which is essential for the biosynthesis of CoQ10.[1][2] Mutations in COQ2 lead to reduced levels of functional enzyme, resulting in decreased CoQ10 production.[1][2] This deficiency impairs two critical cellular processes:
-
Mitochondrial Respiration: CoQ10 is a vital component of the mitochondrial electron transport chain, responsible for transferring electrons from complexes I and II to complex III. A lack of CoQ10 disrupts this process, leading to inefficient ATP production.[1]
-
De Novo Pyrimidine Synthesis: The enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, requires CoQ10 as a cofactor. Reduced CoQ10 levels can, therefore, limit the synthesis of pyrimidines, which are essential for DNA and RNA synthesis and, consequently, cell proliferation.
Q2: I've confirmed my COQ2 mutant cells have low CoQ10 levels. How can I rescue their growth?
A2: You can employ several strategies to rescue the growth of COQ2 mutant cells by addressing the downstream consequences of CoQ10 deficiency:
-
Coenzyme Q10 Supplementation: Directly supplementing the culture medium with CoQ10 can bypass the deficient endogenous synthesis and restore mitochondrial function. A final concentration of 5-10 µM CoQ10 in the culture medium is a common starting point.
-
Uridine Supplementation: To address the impairment of de novo pyrimidine synthesis, you can supplement the culture medium with uridine. This provides an external source of pyrimidines for DNA and RNA synthesis, thereby supporting cell proliferation. A concentration of 10 µM uridine has been shown to restore the growth rate of COQ2 mutant fibroblasts.
-
4-Hydroxybenzoic Acid (4-HBA) Supplementation: 4-HBA is a precursor in the CoQ10 biosynthesis pathway. Supplementation with 4-HBA has been shown to restore endogenous CoQ10 biosynthesis and rescue cell viability in COQ2-deficient cell lines.
Q3: Besides slow growth, my COQ2 mutant cells appear stressed and are detaching from the culture plate. What could be causing this?
A3: Increased oxidative stress is a common phenotype in COQ2 mutant cells. The impaired electron transport chain can lead to the leakage of electrons and the generation of reactive oxygen species (ROS). This elevated oxidative stress can damage cellular components, leading to apoptosis and cell detachment.
Q4: What are some general best practices for culturing COQ2 mutant cell lines?
A4: In addition to the specific rescue strategies, adhering to general good cell culture practices is crucial:
-
Maintain a Stable Environment: Ensure optimal and consistent temperature, CO2, and humidity levels in your incubator.
-
Use High-Quality Reagents: Use fresh, high-quality culture media, serum, and supplements.
-
Gentle Handling: Handle the cells gently during passaging to minimize mechanical stress.
-
Regularly Monitor Cultures: Visually inspect your cultures daily for any signs of contamination, changes in morphology, or decreased confluency.
-
Authenticate Your Cell Lines: Regularly perform cell line authentication to ensure you are working with the correct cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Slow Cell Proliferation | Reduced ATP production due to impaired mitochondrial respiration. | Supplement the culture medium with 5-10 µM Coenzyme Q10. |
| Limited de novo pyrimidine synthesis. | Supplement the culture medium with 10 µM uridine. | |
| Deficient endogenous CoQ10 biosynthesis. | Supplement the culture medium with 4-hydroxybenzoic acid (4-HBA). | |
| Increased Cell Death and Detachment | Elevated oxidative stress due to mitochondrial dysfunction. | Consider adding an antioxidant such as N-acetylcysteine (NAC) to the culture medium. |
| General culture conditions are suboptimal. | Verify incubator settings (temperature, CO2, humidity). Use fresh, pre-warmed media. | |
| Inconsistent Experimental Results | Genetic drift of the mutant cell line. | Go back to a low-passage frozen stock of the cells. |
| Mycoplasma contamination. | Test for mycoplasma contamination and discard the culture if positive. | |
| Variability in reagent quality. | Use a consistent source and lot of serum and other critical reagents. |
Quantitative Data Summary
The following tables summarize the reported quantitative data from studies on COQ2 mutant fibroblasts.
Table 1: Coenzyme Q10 Levels and Enzyme Activity in COQ2 Mutant Fibroblasts
| Parameter | Wild-Type Fibroblasts | COQ2 Mutant Fibroblasts | Reference |
| Coenzyme Q10 Level | 100% | ~11% of wild-type | |
| Polyprenyl-pHB Transferase Activity | 100% | 33-45% of control |
Table 2: Effect of Supplementation on the Growth of COQ2 Mutant Fibroblasts
| Supplement | Concentration | Effect on Growth Rate | Reference |
| Coenzyme Q10 | 10 µM | Significant increase compared to no addition. | |
| Uridine | 10 µM | Significant increase compared to no addition. | |
| 4-Hydroxybenzoic Acid (4-HBA) | Not specified | Fully normalized cell proliferation under stress conditions. |
Experimental Protocols
1. Coenzyme Q10 Supplementation Protocol
-
Prepare a stock solution of Coenzyme Q10 (e.g., 10 mM in ethanol or DMSO).
-
Warm the complete cell culture medium to 37°C.
-
Add the CoQ10 stock solution to the pre-warmed medium to achieve the desired final concentration (e.g., 5-10 µM).
-
Vortex the medium thoroughly to ensure the CoQ10 is well-dissolved.
-
Remove the old medium from the cell culture flasks/plates and replace it with the CoQ10-supplemented medium.
-
Incubate the cells under standard conditions (37°C, 5% CO2).
-
Replace the medium with fresh CoQ10-supplemented medium every 2-3 days.
2. Uridine Supplementation Protocol
-
Prepare a sterile stock solution of uridine (e.g., 10 mM in water or PBS).
-
Warm the complete cell culture medium to 37°C.
-
Add the uridine stock solution to the pre-warmed medium to achieve the desired final concentration (e.g., 10 µM).
-
Mix the medium well.
-
Replace the existing medium in the cell culture with the uridine-supplemented medium.
-
Incubate the cells under standard conditions.
-
Change the medium with fresh uridine-supplemented medium as required by the cell line's growth characteristics.
3. Cell Proliferation Assessment (Crystal Violet Assay)
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with the desired compounds (e.g., CoQ10, uridine) for the specified duration.
-
Carefully remove the culture medium.
-
Gently wash the cells with 1x PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde or ice-cold methanol to each well and incubate for 15-20 minutes at room temperature.
-
Remove the fixative and wash the wells with water.
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
Air dry the plate completely.
-
Solubilize the bound dye by adding 100 µL of 10% acetic acid or methanol to each well and incubate on a shaker for 15 minutes.
-
Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
Visualizations
Caption: Signaling pathway affected by COQ2 mutation.
References
Strategies for increasing the signal-to-noise ratio in Coenzyme Q2 detection
Welcome to the technical support center for Coenzyme Q2 (CoQ2) detection. This guide provides researchers, scientists, and drug development professionals with comprehensive strategies, troubleshooting advice, and detailed protocols to enhance the signal-to-noise ratio (SNR) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it critical in CoQ2 analysis?
A1: The signal-to-noise ratio (SNR) is a measure that compares the level of a desired signal to the level of background noise. A high SNR indicates a stronger, more reliable signal relative to the noise. In CoQ2 analysis, a high SNR is critical for:
-
Sensitivity: Detecting very low concentrations of CoQ2, which is often necessary when working with biological samples where it is present in minute amounts.[1][2]
-
Accuracy and Precision: Ensuring that the measured signal is a true representation of the CoQ2 concentration, leading to more accurate and reproducible quantification.[3]
-
Limit of Detection (LOD) and Quantification (LOQ): A higher SNR directly lowers the minimum concentration of CoQ2 that can be reliably detected and quantified.[2][4]
Q2: What are the primary sources of noise in CoQ2 detection?
A2: Noise can originate from multiple sources throughout the experimental workflow:
-
Sample Matrix: Complex biological samples (plasma, tissue homogenates) contain numerous endogenous compounds that can interfere with the CoQ2 signal, creating high background.
-
Chemical Noise: Spontaneous oxidation of the reduced form of CoQ2 (ubiquinol) to the oxidized form (ubiquinone) during sample preparation and storage can be a significant source of variability and noise.
-
Instrumental Noise: This includes electronic noise from the detector (e.g., electrochemical or mass spectrometer detectors), fluctuations in the solvent delivery system (pump ripple), and noise from the ionization source in mass spectrometry.
-
Environmental Noise: External factors like temperature fluctuations, vibrations, and electronic interference in the laboratory can contribute to background noise.
Q3: Which analytical techniques are most sensitive for CoQ2 detection?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with sensitive detectors are the standard. The most sensitive methods are:
-
UHPLC-Tandem Mass Spectrometry (UHPLC-MS/MS): This is generally considered the gold standard for sensitivity and selectivity. It can offer up to a 52-fold enhancement in sensitivity compared to other methods by precisely targeting the mass of CoQ2 and its fragments.
-
HPLC with Electrochemical Detection (HPLC-ECD): This technique is highly sensitive for redox-active molecules like CoQ2. It is particularly well-suited for simultaneously measuring both the reduced (ubiquinol) and oxidized (ubiquinone) forms, which is crucial for assessing redox status.
Q4: How can I prevent the oxidation of reduced CoQ2 (ubiquinol) during my experiment?
A4: The reduced form of CoQ2, ubiquinol, is highly unstable and prone to oxidation. To preserve its native state:
-
Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
-
Work Quickly and on Ice: Perform all sample preparation steps on ice and as rapidly as possible to minimize exposure to air and higher temperatures.
-
Use Gentle Extraction Methods: Supercritical Fluid Extraction (SFE) is a gentle alternative to solvent extraction that minimizes oxidation.
-
Optimize Storage: Store plasma samples and stock solutions at -80°C. For benchtop stability during analysis, ethanol has been shown to be an effective diluent to prevent significant oxidation for up to 24 hours at 4°C.
Troubleshooting Guide
Problem: Low or No Signal
Q: My CoQ2 signal is very low or undetectable. What are the possible causes and solutions?
A: This is a common issue that can stem from sample preparation, chromatography, or detector settings.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Extraction | • Solvent Choice: CoQ2 is highly lipophilic. Ensure you are using an appropriate organic solvent system. Hexane is more efficient than chloroform for extraction. 1-propanol is also commonly used for plasma samples. • Homogenization: For tissue samples, ensure complete homogenization to release CoQ2 from membranes. The use of cold 2-propanol for homogenization is effective. |
| Analyte Degradation | • Oxidation: If detecting the reduced form (ubiquinol), ensure antioxidants (e.g., BHT) were used and samples were kept cold. • Storage: Verify that samples and standards were stored correctly at -80°C. |
| Suboptimal MS/MS Parameters | • Ionization: Ensure the correct ionization mode (positive ESI is common) and adduct formation. Using additives like ammonium formate or ammonium acetate can stabilize adduct ions ([M+NH4]+) and enhance the signal. • MRM Transitions: Verify that you are monitoring the correct precursor and product ion transitions for CoQ2. |
| Poor Chromatography | • Mobile Phase: Optimize the mobile phase composition. A mix of 2-propanol/methanol (60:40) with 5 mM ammonium formate has been shown to significantly enhance signal sensitivity. • Flow Rate: A lower flow rate (e.g., 260 µL/min) can increase sensitivity. |
| Incorrect Standard Preparation | • Solubility: CoQ2 is poorly soluble in aqueous solutions. Prepare stock solutions in hexane or ethanol. If precipitation occurs, gentle heating or sonication may help. |
Problem: High Background Noise
Q: I'm observing high background noise in my chromatogram/spectrum. How can I reduce it?
A: High background noise can mask your signal and compromise quantification.
| Potential Cause | Troubleshooting Steps & Solutions |
| Matrix Effects | • Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds from the sample matrix before injection. • Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components. |
| Contaminated Solvents/System | • Solvent Quality: Use high-purity, LC-MS grade solvents and additives. • System Cleaning: Flush the entire LC system, including the column, with a strong solvent wash sequence (e.g., isopropanol, methanol, water) to remove contaminants. |
| Detector Noise | • ECD: For electrochemical detectors, ensure the cell is clean and the reference electrode is functioning correctly. • MS: For mass spectrometers, perform detector calibration and cleaning as per the manufacturer's recommendations. |
| Carryover | • Injector Wash: Ensure the autosampler needle wash is effective. Use a strong solvent in the wash solution. • Blank Injections: Run blank injections (solvent only) between samples to check for carryover from a previous high-concentration sample. |
Quantitative Data Summary
Table 1: Comparison of Detection Methods for Coenzyme Q Analogs
This table summarizes the reported limits of detection (LOD) and quantification (LOQ) for different analytical techniques used in the analysis of Coenzyme Q homologs, providing a reference for selecting the appropriate method based on required sensitivity.
| Analytical Method | Analyte | LOD (ng/mL) | LOQ (ng/mL) | Source |
| UHPLC-MS/MS | CoQ9 / CoQ10 | 0.01 - 0.49 | 0.04 - 1.48 | |
| HPLC-UV | CoQ10 | 1.2 | 4.0 | |
| HPLC-ECD | CoQ10 | Not Specified | ~10 µg/L (~11.6 ng/mL) |
Table 2: Impact of Mobile Phase and Additives on Signal Intensity
Optimizing the mobile phase composition is a key strategy for signal enhancement in LC-MS analysis.
| Parameter | Condition | Observed Effect | Source |
| Mobile Phase | 2-propanol/methanol (60:40) vs. 100% methanol | Up to 48-fold signal enhancement | |
| Mobile Phase Additive | Methanol with ammonium acetate | Enhanced mass spectrometric responses due to stable [M+NH4]+ adduct formation | |
| Extraction Solvent | Hexane vs. Chloroform | 1.2 to 9.3-fold signal increase with hexane |
Visualizations and Workflows
Caption: A logical workflow for troubleshooting low signal-to-noise ratio.
Caption: High-sensitivity CoQ2 sample preparation and analysis workflow.
Caption: Conceptual diagram of signal and noise sources in LC-MS analysis.
Detailed Experimental Protocols
Protocol 1: High-Sensitivity CoQ2 Detection using UHPLC-MS/MS
This protocol is adapted from high-sensitivity methods for CoQ analysis in biological tissues and is suitable for achieving low detection limits.
1. Materials and Reagents:
-
Solvents: Hexane, 2-propanol, methanol (all LC-MS grade)
-
Reagents: Ammonium formate, Butylated hydroxytoluene (BHT), Formic acid
-
Internal Standard (IS): Coenzyme Q4 (CoQ4) or Coenzyme Q9 (CoQ9) stock solution (1 mg/mL in hexane)
-
CoQ2 standard stock solution (1 mg/mL in hexane)
2. Sample Preparation:
-
Weigh approximately 20-50 mg of frozen tissue into a homogenization tube.
-
Add 500 µL of ice-cold 2-propanol containing 50 µg/mL BHT and the internal standard to a final concentration of ~100 ng/mL.
-
Homogenize the tissue thoroughly using a bead beater or similar homogenizer. Keep the tube on ice.
-
Add 1.25 mL of chilled hexane, vortex for 30 seconds, and then add 250 µL of ultrapure water.
-
Vortex again for 30 seconds and centrifuge at 4,500 x g for 8 minutes at 4°C.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 4°C.
-
Reconstitute the dried extract in 200 µL of ethanol for LC-MS analysis.
3. UHPLC-MS/MS Conditions:
-
LC System: UHPLC system capable of binary gradients.
-
Column: Kinetex C18 column (e.g., 2.6 µm, 100 Å, 150 x 2.1 mm).
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 5 mM ammonium formate in 2-propanol/methanol (60:40 v/v).
-
Flow Rate: 260 µL/min.
-
Gradient: Isocratic elution with 100% Mobile Phase B.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole or Q-Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor/product ion transitions for CoQ2 and the internal standard.
Protocol 2: CoQ2 Redox State Analysis using HPLC-ECD
This protocol is designed to accurately measure both oxidized (ubiquinone) and reduced (ubiquinol) forms of CoQ2, adapted from methods for CoQ10.
1. Materials and Reagents:
-
Solvents: 1-propanol, ethanol, methanol (HPLC grade)
-
Reagents: Lithium perchlorate
-
Standards: Oxidized CoQ2 (ubiquinone) and reduced CoQ2 (ubiquinol). Reduced form can be prepared by sodium borohydride reduction of the oxidized form.
2. Sample Preparation (from Plasma):
-
Collect venous blood into heparin-containing tubes and immediately place on ice.
-
Centrifuge promptly at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Thaw plasma samples on ice. To 100 µL of plasma, add 200 µL of ice-cold 1-propanol.
-
Vortex vigorously for 30 seconds to precipitate proteins and extract CoQ2.
-
Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes at 4°C.
-
Transfer the clear supernatant directly to an HPLC vial for injection.
3. HPLC-ECD Conditions:
-
LC System: HPLC with a refrigerated autosampler.
-
Column: C18 reversed-phase column (e.g., Waters Nova-Pak C18, 4 µm, 150 x 3.9 mm).
-
Mobile Phase: Ethanol/methanol/2-propanol containing lithium perchlorate as the supporting electrolyte. A common mobile phase is 90:5:5 (v/v/v) ethanol:methanol:2-propanol with 3.5 mM lithium perchlorate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
ECD System: Coulometric or amperometric electrochemical detector.
-
Detector Settings: Use a dual-electrode setup. Electrode 1 (upstream) is set to a reducing potential (e.g., -0.60 V) to reduce all CoQ2 to ubiquinol. Electrode 2 (downstream) is set to an oxidizing potential (e.g., +0.60 V) to detect the total (now fully reduced) CoQ2 amount. By running a separate injection without the reducing potential on Electrode 1, the endogenous ubiquinol can be measured.
References
Validation & Comparative
A Comparative Analysis of the Enzymatic Kinetics of Coenzyme Q2 and Coenzyme Q10 Synthesis
For Immediate Release
A Deep Dive into Ubiquinone Biosynthesis: Comparing the Enzymatic Kinetics of Coenzyme Q2 and Coenzyme Q10 Synthesis for Advanced Research and Drug Development
This guide provides a detailed comparison of the enzymatic kinetics involved in the synthesis of this compound (CoQ2) and Coenzyme Q10 (CoQ10). Tailored for researchers, scientists, and drug development professionals, this document outlines the key enzymatic steps, presents available kinetic data, details experimental protocols for measuring CoQ biosynthesis, and visualizes the underlying biochemical pathways and workflows.
Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain, crucial for cellular energy metabolism.[1] The length of its isoprenoid side chain varies by species; for instance, CoQ10 is the predominant form in humans, while CoQ2, a shorter-chain variant, is not naturally abundant in mammals but is a subject of research interest.[2] Understanding the kinetic differences in their synthesis is paramount for studies in mitochondrial diseases, aging, and the development of novel therapeutic agents.
The biosynthesis of CoQ is a complex process involving a suite of nuclear-encoded proteins (COQ proteins) that assemble into a multi-enzyme complex in the inner mitochondrial membrane.[3] Two key enzymatic steps determine the final CoQ molecule: the synthesis of the polyprenyl diphosphate tail and its subsequent attachment to the benzoquinone head precursor, 4-hydroxybenzoate (4-HB).
Key Enzymes in CoQ Synthesis
-
Polyprenyl Diphosphate Synthase (COQ1/PDSS1/PDSS2): This enzyme determines the length of the isoprenoid tail.[4] In humans, a heterotetramer of PDSS1 and PDSS2 synthesizes the C50 decaprenyl diphosphate chain required for CoQ10.[1] These synthases are highly specific for the chain length of their final product.
-
4-hydroxybenzoate polyprenyltransferase (COQ2/UbiA): This enzyme catalyzes the condensation of the polyprenyl diphosphate tail with 4-HB. Studies on homologous enzymes, such as UbiA from E. coli, have shown that this enzyme can be promiscuous, accepting polyprenyl substrates of varying lengths.
Comparative Enzymatic Kinetics
Direct comparative kinetic data for human enzymes producing CoQ2 versus CoQ10 is limited due to the high specificity of human polyprenyl diphosphate synthases for the C50 chain. However, data from the well-characterized homologous UbiA enzyme from E. coli provides valuable insights into the substrate preferences of 4-HB polyprenyltransferases.
The following table summarizes the kinetic parameters of E. coli UbiA with polyprenyl pyrophosphate substrates of different lengths. Geranyl diphosphate (GPP) is the C10 substrate that would be used for CoQ2 synthesis.
| Substrate (for CoQ Variant) | Enzyme | Km (mM) | Relative Vmax | Source |
| Geranyl diphosphate (GPP; C10 for CoQ2) | E. coli UbiA | 0.25 | Higher | |
| Farnesyl diphosphate (FPP; C15) | E. coli UbiA | Lower than GPP | Lower | |
| Solanesyl diphosphate (SPP; C45) | E. coli UbiA | Lower than GPP | Lower |
Note: A lower Km value indicates a higher binding affinity between the enzyme and the substrate.
This data indicates that while the E. coli 4-HB polyprenyltransferase can bind longer-chain substrates with higher affinity (lower Km), its maximal reaction velocity (Vmax) is lower with these substrates compared to the shorter-chain geranyl diphosphate. This suggests a kinetic preference for shorter chains under certain conditions, although the overall efficiency (kcat/Km) may vary. The chain length of the final CoQ product in any organism is ultimately determined by the availability of the specific polyprenyl diphosphate synthesized by its COQ1 homolog.
Signaling and Biosynthetic Pathways
The synthesis of Coenzyme Q is a tightly regulated process integrated with cellular metabolism. The pathway begins with precursors from the shikimate pathway (for the benzoquinone ring) and the mevalonate pathway (for the isoprenoid tail) and proceeds through a series of modifications on the ring structure.
Experimental Protocols
Accurate measurement of CoQ biosynthesis is essential for kinetic studies. The following protocols outline common methodologies for determining enzyme activity and quantifying CoQ levels.
In-Vitro CoQ Biosynthesis Assay using Radiolabeled Precursors
This method measures the rate of CoQ synthesis in cultured cells or isolated mitochondria by tracking the incorporation of a radiolabeled precursor.
Methodology:
-
Cell Culture: Culture human fibroblasts or other relevant cell lines under standard conditions.
-
Precursor Incubation: Add 4-hydroxy-[U-14C]benzoate to the culture medium. This radiolabeled precursor will be incorporated into newly synthesized CoQ molecules.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for precursor uptake and incorporation.
-
Cell Lysis & Precipitation: Harvest the cells, lyse them, and precipitate the lipophilic contents, including CoQ, using trichloroacetic acid (TCA). This step avoids the need for organic solvent extraction.
-
Quantification: Solubilize the precipitate with NaOH and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the rate of CoQ synthesis.
Quantification of Coenzyme Q by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for accurately quantifying the levels of specific CoQ homologs in biological samples.
Methodology:
-
Sample Preparation & Extraction:
-
Homogenize tissue samples or pellet cultured cells.
-
Perform a lipid extraction using a solvent mixture, typically hexane and ethanol or 1-propanol.
-
To quantify total CoQ (both oxidized and reduced forms), the reduced form (ubiquinol) can be oxidized to the stable ubiquinone form using an oxidizing agent like ferric chloride.
-
Evaporate the organic solvent under nitrogen and reconstitute the lipid extract in the mobile phase.
-
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: An isocratic mobile phase, such as a mixture of methanol and hexane or 1-propanol and methanol, is commonly used.
-
Flow Rate: Typically set between 0.5 and 1.0 mL/min.
-
-
Detection:
-
Set a UV detector to 275 nm, the wavelength of maximum absorbance for the benzoquinone ring of CoQ.
-
Alternatively, electrochemical detection (ECD) can be used for higher sensitivity, especially for measuring the reduced ubiquinol form.
-
-
Quantification:
-
Create a standard curve using known concentrations of a CoQ10 standard.
-
Calculate the concentration in the sample by comparing the peak area from the sample chromatogram to the standard curve.
-
The following diagram illustrates a typical workflow for the HPLC-based quantification of Coenzyme Q.
Conclusion
The enzymatic synthesis of Coenzyme Q is a tale of two specificities. The polyprenyl diphosphate synthase (COQ1) acts as a molecular ruler, strictly defining the length of the isoprenoid tail, which is the primary determinant of the CoQ homolog produced. In contrast, the 4-hydroxybenzoate polyprenyltransferase (COQ2) shows more flexibility, capable of utilizing various polyprenyl substrates. Kinetic data from homologous enzymes suggests a preference for shorter-chain substrates like the precursor for CoQ2, though this is superseded in vivo by the substrate made available by COQ1. This detailed understanding of enzymatic kinetics, combined with robust experimental protocols, is vital for advancing research into CoQ deficiencies and developing targeted therapeutic strategies.
References
- 1. Regulation of product chain length by isoprenyl diphosphate synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of coenzyme Q biosynthesis in cultured cells without the necessity for lipid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dependence of the product chain-length on detergents for long-chain E-polyprenyl diphosphate synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyprenyl diphosphate synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of Wild-type versus COQ2 Mutant Mitochondria: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mitochondrial proteome in wild-type versus COQ2 mutant models, supported by experimental data and detailed protocols. This document aims to shed light on the molecular consequences of COQ2 mutations, which are linked to primary coenzyme Q10 (CoQ10) deficiency, a rare and clinically heterogeneous mitochondrial disease.
Mutations in the COQ2 gene, encoding para-hydroxybenzoate-polyprenyl transferase, disrupt the biosynthesis of CoQ10, a vital component of the electron transport chain and a potent antioxidant.[1][2] This deficiency impairs mitochondrial respiration and can lead to a range of clinical manifestations, from severe neonatal multi-organ failure to later-onset encephalopathy.[1][3] Understanding the downstream effects of these mutations on the mitochondrial proteome is crucial for elucidating disease mechanisms and identifying potential therapeutic targets.
Proteomic Alterations in CoQ10 Deficiency: Insights from a COQ9 Mutant Model
A study on a Coq9 mutant mouse model provides the most relevant available quantitative data to understand the potential proteomic landscape of a COQ2 deficiency. This study revealed significant changes in the abundance of proteins involved in key mitochondrial processes. The following table summarizes the key differentially expressed proteins identified in the heart mitochondria of Coq9 mutant mice compared to wild-type controls.
| Protein | Gene | Function | Fold Change (Mutant/WT) | p-value |
| Coenzyme Q Biosynthesis | ||||
| COQ7 | Coq7 | Demethoxy-Q 7 hydroxylase | ~0.5 | <0.05 |
| COQ5 | Coq5 | C-methyltransferase | ~0.6 | <0.05 |
| COQ6 | Coq6 | Monooxygenase | ~0.7 | <0.05 |
| Oxidative Phosphorylation | ||||
| NDUFA9 | Ndufa9 | Complex I subunit | ~0.8 | <0.05 |
| SDHA | Sdha | Complex II subunit | ~1.2 | >0.05 |
| UQCRFS1 | Uqcrfs1 | Complex III subunit | ~0.7 | <0.05 |
| COX4I1 | Cox4i1 | Complex IV subunit | ~0.8 | <0.05 |
| ATP5A1 | Atp5a1 | ATP synthase subunit alpha | ~0.9 | >0.05 |
| Fatty Acid Beta-Oxidation | ||||
| ACADVL | Acadvl | Very long-chain specific acyl-CoA dehydrogenase | ~0.7 | <0.05 |
| HADHA | Hadha | Trifunctional enzyme subunit alpha | ~0.8 | <0.05 |
| Oxidative Stress Response | ||||
| SOD2 | Sod2 | Superoxide dismutase 2 | ~1.5 | <0.05 |
| PRDX3 | Prdx3 | Peroxiredoxin 3 | ~1.3 | <0.05 |
Note: This table is a representative summary based on findings from a COQ9 mutant study and is intended to be illustrative of the types of changes that might be observed in a COQ2 mutant. The exact protein changes and fold changes will vary.
Key Signaling Pathways and Experimental Workflows
Mutations in COQ2 and the subsequent CoQ10 deficiency are known to impact several critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the Coenzyme Q10 biosynthesis pathway, a typical experimental workflow for comparative mitochondrial proteomics, and the key signaling pathways affected by CoQ10 deficiency.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the comparative proteomics of wild-type versus COQ2 mutant mitochondria.
Cell Culture and Mitochondrial Isolation
Objective: To obtain pure and functional mitochondria from wild-type and COQ2 mutant cells.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Antibiotics (e.g., penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Mitochondria isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
Dounce homogenizer
-
Centrifuge
Protocol:
-
Culture wild-type and COQ2 mutant cells (e.g., patient-derived fibroblasts) to 80-90% confluency.
-
Harvest cells by trypsinization, wash with ice-cold PBS, and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold mitochondria isolation buffer.
-
Homogenize the cell suspension using a pre-chilled Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications and determine the protein concentration using a BCA or Bradford assay.
Protein Digestion and Peptide Preparation
Objective: To digest mitochondrial proteins into peptides suitable for mass spectrometry analysis.
Materials:
-
Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Protocol:
-
Lyse the isolated mitochondria in lysis buffer.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using C18 SPE cartridges according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge and resuspend in a buffer compatible with LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To separate and analyze the peptide mixture to identify and quantify proteins.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
General Parameters:
-
LC Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phases:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from 2% to 40% Solvent B over 60-120 minutes.
-
Flow Rate: 200-300 nL/min.
-
Mass Spectrometry Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
MS1 Resolution: 60,000 - 120,000.
-
MS2 Resolution: 15,000 - 30,000.
-
Collision Energy: Normalized collision energy (NCE) of 27-30%.
Data Analysis and Bioinformatic Analysis
Objective: To identify and quantify differentially expressed proteins and interpret their biological significance.
Software:
-
Database Search: MaxQuant, Proteome Discoverer, or similar software.
-
Database: UniProt human database.
-
Statistical Analysis: Perseus, R, or other statistical software.
-
Pathway Analysis: Ingenuity Pathway Analysis (IPA), DAVID, or Metascape.
Protocol:
-
Process the raw MS data using a database search engine to identify peptides and proteins.
-
Perform protein quantification based on the chosen method (label-free, SILAC, or iTRAQ).
-
Normalize the protein abundance data.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify significantly differentially expressed proteins between wild-type and COQ2 mutant samples.
-
Perform functional enrichment analysis (Gene Ontology, KEGG pathways) on the list of differentially expressed proteins to identify enriched biological processes and pathways.
Conclusion
The comparative proteomic analysis of wild-type versus COQ2 mutant mitochondria is a powerful approach to unravel the molecular consequences of CoQ10 deficiency. While direct proteomic data for COQ2 mutations is still emerging, insights from related CoQ10 biosynthesis defects, such as in COQ9 mutants, provide a valuable framework for understanding the potential proteomic landscape. The detailed protocols provided in this guide offer a comprehensive roadmap for researchers to conduct these critical experiments, which will undoubtedly contribute to a deeper understanding of the pathophysiology of primary CoQ10 deficiency and aid in the development of novel therapeutic strategies.
References
A Comparative Analysis of COQ2 Mutations and Their Impact on Enzyme Function
For Researchers, Scientists, and Drug Development Professionals
Mutations in the COQ2 gene, which encodes the enzyme para-hydroxybenzoate-polyprenyl transferase, are a primary cause of Coenzyme Q10 (CoQ10) deficiency. This guide provides a comparative overview of the effects of various COQ2 mutations on the enzyme's function, supported by experimental data. Understanding these differences is crucial for diagnosing and developing therapeutic strategies for CoQ10 deficiency-related disorders, which can range from severe neonatal multisystemic diseases to late-onset neurodegenerative conditions.
Data Presentation: The Functional Consequences of COQ2 Mutations
The functional impact of COQ2 mutations varies significantly, from complete loss of function to milder impairments. This variability largely dictates the clinical severity of the associated CoQ10 deficiency. The following table summarizes the experimentally determined effects of several documented COQ2 mutations on enzyme activity and function.
| Mutation | Nucleotide Change | Consequence | Experimental System | Observed Effect on Enzyme Function | Clinical Phenotype Association |
| p.Tyr297Cys | c.890A>G | Missense | Patient Fibroblasts | 33-45% of control polyprenyl-pHB transferase activity.[1] | Infantile encephalomyopathy with renal dysfunction.[1] |
| p.Val393Ala | c.1177G>C | Missense | Not specified | Impaired enzyme activity (less severe than mutations causing primary CoQ10 deficiency).[2] | Increased risk of Multiple System Atrophy (MSA) in the Japanese population.[2] |
| p.Met132Arg | c.395T>G | Missense | Patient Fibroblasts | Diminished CoQ content and decreased activity of respiratory chain complexes II+III. | Not specified. |
| p.Arg147His | c.439C>A | Missense | Yeast Complementation | Failed to restore respiratory growth to wild-type levels, indicating severe functional impairment. | Steroid-resistant nephrotic syndrome. |
| p.Ala252Val | c.755C>T | Missense | Yeast Complementation | Failed to restore respiratory growth to wild-type levels, indicating severe functional impairment. | Severe neonatal multisystemic disease. |
| p.Asn351Ilefs14 | c.1051_1052insA | Frameshift | Yeast Complementation | Failed to restore respiratory growth to wild-type levels, but displayed some residual growth, suggesting it is not a null allele. | Severe neonatal multisystemic disease. |
| p.Gly390Ala | c.1169G>C | Missense | Not specified | Not specified | Steroid-resistant nephrotic syndrome. |
| p.Ala97Argfs56 | c.288dupC | Frameshift | Not specified | Not specified | Nephrotic syndrome and retinitis pigmentosa. |
| p.Arg126Gly | c.376C>G | Missense | Not specified | Not specified | Nephrotic syndrome and retinitis pigmentosa. |
| p.Thr325Ala | c.973A>G | Missense | Yeast Complementation | Failed to rescue growth defect, confirming pathogenicity. | Fetal growth restriction and cardiac anomalies. |
Experimental Protocols
The characterization of COQ2 mutations relies on a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments cited in the study of COQ2 enzyme function.
Para-hydroxybenzoate-polyprenyl Transferase (COQ2) Enzyme Activity Assay
This radioisotope-based assay measures the enzymatic activity of COQ2 by quantifying the incorporation of a radiolabeled substrate into its product.
Materials:
-
Isolated mitochondria from patient-derived fibroblasts or control cells.
-
Assay buffer: 50 mM phosphate buffer (pH 7.5), 10 mM MgCl₂, 5 mM EGTA, 1 mM PMSF, and a cocktail of protease inhibitors (20 µg/mL each of chymostatin, leupeptin, antipain, and pepstatin A).
-
Radiolabeled substrate: [¹⁴C]-p-hydroxybenzoate (p-HB).
-
Co-substrate: Nonaprenyl pyrophosphate.
-
Scintillation counter.
Procedure:
-
Isolate mitochondria from cultured fibroblasts using standard differential centrifugation methods.
-
Resuspend the mitochondrial pellet in the assay buffer.
-
Initiate the enzymatic reaction by adding 0.1–1 mg of mitochondrial protein to the assay buffer containing [¹⁴C]-p-HB and nonaprenyl pyrophosphate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., ethanol).
-
Extract the lipid-soluble product, nonaprenyl-4-hydroxybenzoate, using an organic solvent.
-
Quantify the amount of incorporated radioactivity in the product fraction using a scintillation counter.
-
Normalize the results to the amount of protein used in the assay and compare the activity of mutant COQ2 to that of the wild-type control.
Yeast Functional Complementation Assay
This assay assesses the functionality of human COQ2 variants by testing their ability to rescue the respiratory growth defect of a yeast strain lacking the orthologous coq2 gene.
Materials:
-
Saccharomyces cerevisiae strain with a deletion of the coq2 gene (Δcoq2).
-
Yeast expression vectors (e.g., pYES2) containing either the wild-type human COQ2 cDNA or a mutant version.
-
Yeast transformation reagents (e.g., lithium acetate, PEG).
-
Growth media:
-
YPD (fermentable carbon source; for general growth).
-
YPEG (non-fermentable carbon sources like ethanol and glycerol; for selecting respiratory competency).
-
Selective media for plasmid maintenance.
-
Procedure:
-
Clone the wild-type and mutant human COQ2 cDNAs into a yeast expression vector.
-
Transform the Δcoq2 yeast strain with the expression vectors.
-
Select for transformed yeast on appropriate selective media.
-
Culture the transformed yeast strains in liquid YPD medium.
-
Spot serial dilutions of the yeast cultures onto YPD and YPEG plates.
-
Incubate the plates at 30°C for 2-5 days.
-
Assess the growth of the different yeast strains on the YPEG plates. Growth on YPEG indicates functional complementation and thus, a functional COQ2 protein. The degree of growth can be used to semi-quantitatively compare the residual activity of different mutants.
Western Blot Analysis of COQ2 Protein Expression
This technique is used to detect and quantify the levels of COQ2 protein in cell or tissue extracts, providing insights into the stability of the mutant protein.
Materials:
-
Protein extracts from patient-derived fibroblasts or control cells.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody specific for COQ2.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Isolate mitochondria from cultured cells and prepare mitochondrial protein lysates.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-COQ2 antibody overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., a mitochondrial housekeeping protein like VDAC or COX IV) to compare the levels of mutant COQ2 protein to the wild-type.
Visualizations
The following diagrams illustrate the Coenzyme Q10 biosynthesis pathway and a typical experimental workflow for analyzing COQ2 mutations.
Caption: Coenzyme Q10 biosynthesis pathway highlighting the role of COQ2.
Caption: Workflow for the functional characterization of COQ2 mutations.
References
Validating Gene Expression Changes Downstream of Coenzyme Q2 Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate gene expression changes that occur as a downstream consequence of Coenzyme Q2 (COQ2) deficiency, a primary Coenzyme Q10 (CoQ10) deficiency. The focus is on providing objective comparisons of product performance with supporting experimental data, detailed protocols, and clear visualizations to aid in research and therapeutic development.
Introduction to this compound Deficiency and Its Molecular Consequences
Coenzyme Q10 is a vital component of the electron transport chain and a potent antioxidant.[1] Primary CoQ10 deficiency, resulting from mutations in genes involved in its biosynthesis, leads to a wide range of clinical symptoms, often affecting high-energy demand organs like the brain, muscles, and kidneys.[2][3] Mutations in the COQ2 gene, which encodes p-hydroxybenzoate polyprenyltransferase, are a significant cause of primary CoQ10 deficiency.[4][5] This deficiency disrupts mitochondrial function, leading to impaired ATP production, increased oxidative stress, and disruption of cellular processes such as de novo pyrimidine synthesis. Understanding the downstream effects on gene expression is crucial for elucidating disease mechanisms and identifying therapeutic targets.
Key Signaling Pathways Affected by COQ2 Deficiency
COQ2 deficiency initiates a cascade of molecular events that alter cellular signaling and gene expression. Two key pathways impacted are the oxidative stress response pathway and the de novo pyrimidine synthesis pathway.
Oxidative Stress and the Nrf2 Pathway
A deficiency in CoQ10, a crucial antioxidant, leads to an imbalance in cellular redox homeostasis and increased oxidative stress. The cell attempts to counteract this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. While direct quantitative data on Nrf2 target gene expression in COQ2 deficient models is limited, studies on CoQ10 supplementation in other models demonstrate its modulatory effect on this pathway.
Impairment of De Novo Pyrimidine Synthesis
CoQ10 is an essential cofactor for dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. A deficiency in CoQ10 can therefore impair the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This has been demonstrated in fibroblasts with COQ2 mutations, where growth can be restored by uridine supplementation, indicating a functional defect in this pathway.
Methods for Validating Gene Expression Changes
Several techniques can be employed to validate gene expression changes identified through initial screening methods like RNA sequencing (RNA-seq). The choice of method depends on the specific research question, desired level of quantification, and available resources.
Quantitative Reverse Transcription PCR (RT-qPCR)
RT-qPCR is the gold standard for validating the expression of a targeted number of genes. It is highly sensitive and specific, providing accurate quantification of mRNA levels.
Comparison with Alternatives:
| Feature | RT-qPCR | RNA-Sequencing | Western Blotting |
| Analyte | mRNA | mRNA | Protein |
| Throughput | Low to medium | High | Low to medium |
| Quantification | Relative or absolute | Relative | Semi-quantitative |
| Validation Step | Primary validation method | Discovery method | Protein-level validation |
| Cost per Sample | Low | High | Medium |
| Sensitivity | High | High | Moderate |
Western Blotting
Western blotting is used to validate changes in gene expression at the protein level. This is a crucial step as mRNA levels do not always directly correlate with protein abundance.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for the validation of gene expression changes in COQ2-deficient cells.
Detailed Protocol: RT-qPCR for Gene Expression Validation
This protocol outlines the steps for validating gene expression changes using a two-step RT-qPCR method.
1. RNA Extraction and Quantification:
-
Culture COQ2-deficient and control fibroblasts under standard conditions.
-
Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and check for integrity via gel electrophoresis or a bioanalyzer.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.
-
The reaction typically involves an incubation at 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.
3. qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR using a real-time PCR system with a standard cycling protocol: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
Detailed Protocol: Western Blotting for Mitochondrial Proteins
This protocol details the validation of protein expression changes, with a focus on mitochondrial proteins.
1. Mitochondrial Fractionation (Optional but Recommended):
-
Harvest cells and resuspend in a hypotonic buffer.
-
Homogenize the cells using a Dounce homogenizer.
-
Perform differential centrifugation to pellet the mitochondrial fraction.
2. Protein Extraction and Quantification:
-
Lyse the whole cells or the mitochondrial pellet using RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-COQ2, anti-HMOX1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or VDAC1 (for mitochondrial fractions), to normalize protein levels.
Quantitative Data Summary
Table 1: RT-qPCR Validation of Gene Expression Changes in Fibroblasts with COQ2 Mutations
| Gene | Pathway | Fold Change (COQ2 mutant vs. Control) | Validation Method | Reference |
| COQ2 | CoQ10 Biosynthesis | ~1.5 - 2.0 fold increase (mRNA) | RT-qPCR |
Note: The increased expression of COQ2 is suggested to be a compensatory mechanism in response to the deficient CoQ10 production.
Table 2: Illustrative Example of CoQ10's Effect on Nrf2 Target Gene Expression in a Diabetic Rat Model
| Gene | Pathway | Fold Change (CoQ10 treated vs. Diabetic) | Validation Method | Reference |
| Nrf2 (NFE2L2) | Oxidative Stress | Upregulated | RT-qPCR | |
| HO-1 (HMOX1) | Oxidative Stress | Upregulated | RT-qPCR | |
| NQO1 | Oxidative Stress | Upregulated | RT-qPCR |
Disclaimer: This data is from a study on diabetic rats and is presented to illustrate the potential modulatory effect of CoQ10 on the Nrf2 pathway. Further research is needed to confirm these changes in a primary COQ2 deficiency model.
Conclusion
Validating gene expression changes downstream of COQ2 deficiency requires a multi-faceted approach, combining initial high-throughput screening with targeted validation at both the mRNA and protein levels. RT-qPCR and Western blotting are indispensable tools for this purpose. The impairment of the de novo pyrimidine synthesis pathway and the activation of the Nrf2-mediated oxidative stress response are key consequences of COQ2 deficiency. Further research, particularly comprehensive transcriptomic and proteomic analyses of COQ2-deficient models, is necessary to fully elucidate the complex downstream signaling cascades and to identify novel therapeutic targets. This guide provides a foundational framework for researchers to design and execute robust validation studies in the field of CoQ10 deficiencies.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of lipid profiles in biological systems with normal versus deficient Coenzyme Q2 (COQ2) levels. Coenzyme Q10 (CoQ10), an essential component of the mitochondrial respiratory chain and a potent antioxidant, has its biosynthesis partially dependent on the COQ2 enzyme.[1][2] A deficiency in COQ2 can lead to a cascade of metabolic disruptions, significantly altering the cellular lipidome.[1] This guide offers an objective comparison based on experimental findings, detailed experimental protocols for replication, and visualizations of the interconnected molecular pathways.
Data Presentation: Comparative Lipid Profiles
| Lipid Class | Sub-Class Example | Expected Change in CoQ2 Deficiency | Rationale for Change |
| Glycerophospholipids | Phosphatidylcholine (PC) | Altered Profile | Changes in fatty acid precursors and membrane remodeling. |
| Phosphatidylethanolamine (PE) | Altered Profile | Disrupted synthesis and increased oxidative stress affecting membrane composition. | |
| Sphingolipids | Sphingomyelin (SM) | Increased | Alterations in ceramide metabolism and signaling pathways. |
| Ceramides (Cer) | Decreased | Shift in the balance of sphingolipid synthesis and degradation. | |
| Sterol Lipids | Cholesterol Esters (CE) | Decreased | Disruption of the mevalonate pathway, which is shared by CoQ10 and cholesterol synthesis. |
| Free Cholesterol | Increased | Impaired esterification and transport of cholesterol. | |
| Fatty Acyls | Acylcarnitines | Increased | Impaired beta-oxidation due to mitochondrial dysfunction. |
| Free Fatty Acids (FFA) | Increased | Reduced entry into beta-oxidation and altered lipid metabolism. |
Experimental Protocols
This section details the key experimental methodologies for a comparative lipidomics study to identify changes related to this compound levels, using human fibroblasts as a model system.
Cell Culture and Sample Preparation
-
Cell Lines: Obtain primary human fibroblasts from individuals with confirmed COQ2 mutations and age-matched healthy controls.
-
Culture Conditions: Culture fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: When cells reach 80-90% confluency, wash them twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
Lipid Extraction (Folch Method)
-
Homogenization: Resuspend the cell pellet in a known volume of ice-cold PBS. Take an aliquot for protein quantification (e.g., BCA assay).
-
Solvent Addition: To the remaining cell suspension, add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture.
-
Extraction: Vortex the mixture vigorously for 15-20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Dry the lipid extract under a gentle stream of nitrogen gas.
-
Storage: Resuspend the dried lipid film in a suitable solvent for analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v) and store at -80°C.
Untargeted Lipidomics using LC-MS/MS
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-Exactive or timsTOF) coupled to an ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., Waters Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at 40% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Perform analysis in both positive and negative electrospray ionization (ESI) modes in separate runs to cover a wider range of lipid classes.
-
Data Acquisition: Acquire data using a data-dependent acquisition (DDA) method. The top N most intense ions in a full scan are selected for fragmentation (MS/MS).
-
Full Scan (MS1): Mass range of m/z 150-1500 with a resolution of 70,000.
-
MS/MS Scan (MS2): Resolution of 17,500 with a stepped normalized collision energy (e.g., 20, 30, 40 eV).
-
-
Data Processing and Analysis:
-
Software: Use software such as MS-DIAL, XCMS, or LipidSearch for peak picking, alignment, and lipid identification against a spectral library (e.g., LipidMaps).
-
Normalization: Normalize the data to an internal standard and/or total ion current to account for variations in sample amount and instrument response.
-
Statistical Analysis: Perform univariate (e.g., t-test, volcano plots) and multivariate (e.g., Principal Component Analysis, PCA; Partial Least Squares-Discriminant Analysis, PLS-DA) statistical analyses to identify significantly altered lipid species between the control and CoQ2-deficient groups.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative lipidomics of CoQ2 deficient fibroblasts.
Mevalonate Pathway and CoQ10 Synthesis
Caption: Mevalonate pathway leading to Cholesterol and Coenzyme Q10 synthesis.
Downstream Signaling Consequences of Altered Lipid Metabolism in CoQ2 Deficiency
Caption: Potential downstream signaling pathways affected by CoQ2 deficiency.
References
Benchmarking a novel Coenzyme Q2 assay against established methods
An Objective Comparison of a Novel Coenzyme Q2 Assay with Established Methods
For researchers, scientists, and drug development professionals, the accurate quantification of this compound (CoQ2) is crucial for various metabolic and mitochondrial studies. While established methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have been the gold standard, novel assays are emerging with the potential for improved performance. This guide provides an objective comparison of a novel fluorescence-based CoQ2 assay against traditional methods, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The performance of any analytical method is best understood through a direct comparison of its key parameters. The following table summarizes the quantitative data for a novel fluorescence-based CoQ2 assay and contrasts it with established HPLC-UV, HPLC-Electrochemical Detection (ED), and LC-MS/MS methods.
| Feature | Novel Fluorescence-Based Assay | HPLC-UV | HPLC-ED | LC-MS/MS |
| Principle | Derivatization of CoQ2 to a fluorescent product. | UV absorbance at ~275 nm. | Electrochemical detection of redox activity. | Mass-to-charge ratio detection. |
| Limit of Detection (LOD) | ~0.012 mg/L[1] | ~5 µg/L[2] | 1-10 ng/mL[3] | 0.01–0.49 ng/mL[4] |
| Limit of Quantification (LOQ) | ~0.025 mg/L[1] | 0.35 mg/kg | 4-12 nM | 0.04–1.48 ng/mL |
| Linearity (r²) | ≥0.99 | ≥0.995 | >0.99 | ≥0.9991 |
| Throughput | High | Moderate | Moderate | High |
| Specificity | High (with specific derivatizing agent) | Moderate (potential for interfering compounds) | High | Very High |
| Simultaneous Redox State Analysis | Possible with specific protocols | No (requires oxidation step for total CoQ) | Yes | Yes |
| Cost | Low to Moderate | Low | Moderate | High |
| Expertise Required | Minimal | Moderate | Moderate | High |
Experimental Protocols: A Detailed Look
Accurate and reproducible results are contingent on meticulous experimental execution. Below are the detailed methodologies for the novel fluorescence-based assay and the established methods.
Novel Fluorescence-Based CoQ2 Assay Protocol
This method is based on the derivatization of CoQ2 with a reagent that yields a highly fluorescent product, allowing for sensitive quantification.
-
Sample Preparation:
-
Homogenize tissue samples or collect plasma/serum.
-
Extract CoQ2 using a 2:1 mixture of isopropanol and n-hexane.
-
Vortex vigorously for 2 minutes and centrifuge at 10,000 x g for 10 minutes.
-
Collect the upper organic phase and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of ethanol.
-
Add 50 µL of a derivatizing agent (e.g., a thiol-containing compound that reacts with the quinone ring).
-
Incubate at 60°C for 30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Transfer the derivatized sample to a microplate reader or fluorometer.
-
Excite the sample at the appropriate wavelength (e.g., 390 nm) and measure the emission at the corresponding wavelength (e.g., 520 nm).
-
Quantify CoQ2 concentration by comparing the fluorescence intensity to a standard curve prepared with known concentrations of CoQ2.
-
Established Methodologies
A widely used method for the quantification of total CoQ2 after oxidation.
-
Sample Preparation:
-
Extract CoQ2 from the sample using an organic solvent such as 1-propanol or a hexane/ethanol mixture.
-
To measure total CoQ2, add an oxidizing agent like ferric chloride to convert all reduced CoQ2 (ubiquinol) to its oxidized form (ubiquinone).
-
Centrifuge to pellet precipitates and collect the supernatant.
-
-
Chromatographic Separation:
-
Inject the supernatant into an HPLC system equipped with a C18 reversed-phase column.
-
Use a mobile phase typically consisting of a mixture of methanol, ethanol, and a buffer.
-
Set the flow rate to approximately 1.0 mL/min.
-
-
Detection and Quantification:
-
Monitor the eluent at a wavelength of 275 nm.
-
Identify and quantify the CoQ2 peak by comparing its retention time and area to that of a known standard.
-
This method offers higher sensitivity and the ability to measure both the oxidized and reduced forms of CoQ2 simultaneously.
-
Sample Preparation:
-
Extraction is performed under conditions that prevent the oxidation of the reduced form, often by using antioxidants and keeping samples on ice.
-
A similar solvent extraction as in HPLC-UV is used.
-
-
Chromatographic Separation:
-
The chromatographic conditions are similar to HPLC-UV, using a C18 column and an appropriate mobile phase.
-
-
Electrochemical Detection:
-
The detector is set to a specific potential to detect the electrochemical activity of both ubiquinone and ubiquinol.
-
This allows for the simultaneous quantification of both redox states in a single run.
-
The most sensitive and specific method for CoQ2 analysis.
-
Sample Preparation:
-
Extraction is similar to other methods, but often includes the addition of an internal standard (e.g., a deuterated form of CoQ2) for accurate quantification.
-
-
Chromatographic Separation:
-
A C18 column is typically used to separate CoQ2 from other sample components.
-
-
Mass Spectrometric Detection:
-
The eluent is introduced into a mass spectrometer.
-
CoQ2 is ionized (e.g., by electrospray ionization - ESI) and fragmented.
-
Specific precursor and product ion transitions are monitored for highly selective and sensitive quantification.
-
Visualizing the Processes
Diagrams can provide a clearer understanding of complex workflows and pathways. The following have been generated using Graphviz (DOT language).
Caption: A generalized workflow for the analysis of this compound.
References
- 1. A rapid and non‐invasive fluorescence method for quantifying coenzyme Q10 in blood and urine in clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smj.org.sa [smj.org.sa]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Highly Sensitive and Selective Determination of Redox States of Coenzymes Q9 and Q10 in Mice Tissues: Application of Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Neighborhood of Coenzyme Q2: A Comparative Guide to Confirming Protein Interactions
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein interactions is paramount to unraveling cellular pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP) and alternative techniques for confirming the protein interactions of Coenzyme Q2 (COQ2), a critical enzyme in the biosynthesis of Coenzyme Q10 (CoQ10). We present supporting experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of the COQ2 interactome.
Coenzyme Q10 is a vital component of the electron transport chain and a potent antioxidant. Its biosynthesis is a multi-step process involving a complex of proteins known as the CoQ synthome. COQ2, a 4-hydroxybenzoate polyprenyltransferase, is a key player in this complex, catalyzing the second committed step in the pathway. Identifying the proteins that interact with COQ2 is crucial for understanding the regulation of CoQ10 biosynthesis and its role in various pathologies, including primary CoQ10 deficiencies.
Co-Immunoprecipitation: The Gold Standard for Interaction Validation
Co-immunoprecipitation (Co-IP) remains a cornerstone technique for validating protein-protein interactions in vivo. This method relies on the use of an antibody to specifically precipitate a target protein (the "bait") from a cell lysate. If the bait protein is part of a stable complex, its interacting partners (the "prey") will be co-precipitated and can be subsequently identified by techniques such as Western blotting or mass spectrometry.
While specific co-immunoprecipitation studies focusing solely on COQ2 are not extensively detailed in publicly available literature, the principles can be readily applied from studies on the larger CoQ synthome. Research in Saccharomyces cerevisiae (yeast) has been instrumental in elucidating the composition of this complex.
Table 1: Known Protein Interactions within the Yeast CoQ Synthome Identified by Co-Purification Methods
| Bait Protein (Tagged) | Co-purified Prey Proteins | Organism | Reference |
| Coq3-TAP | Coq4, Coq5, Coq6, Coq7, Coq9, Coq11 | S. cerevisiae | [1] |
| Coq8-TAP | Coq3, Coq4, Coq5, Coq6, Coq7, Coq9, Coq11 | S. cerevisiae | [2] |
| HA-Coq9 | Coq4, Coq5, Coq6, Coq7 | S. cerevisiae | [2] |
Note: While COQ2 was not explicitly identified as a co-precipitating protein in these specific TAP-tagging experiments, its integral role in the pathway and the co-purification of its up- and downstream partners strongly suggest its inclusion in the CoQ synthome.
Experimental Protocol: Co-Immunoprecipitation of a Mitochondrial Protein Complex
This protocol provides a general framework for performing a co-immunoprecipitation experiment to study the interactions of a mitochondrial protein like COQ2. This protocol is adapted from established methods for mitochondrial protein analysis.[3][4]
Materials:
-
Cells or tissues expressing the protein of interest.
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Antibody specific to the bait protein (e.g., anti-COQ2 antibody).
-
Protein A/G magnetic beads or agarose resin.
-
Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration).
-
Elution Buffer (e.g., 2x Laemmli sample buffer).
-
Equipment for cell lysis (e.g., sonicator, Dounce homogenizer), immunoprecipitation (e.g., magnetic rack, centrifuge), and protein analysis (SDS-PAGE, Western blot apparatus).
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or Dounce homogenization on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cleared lysate.
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C on a rotator. This step reduces non-specific binding.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody against the bait protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add equilibrated Protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. Each wash should involve resuspending the beads and then pelleting them.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the protein complexes from the beads by adding Elution Buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against the expected interacting proteins.
-
Alternatively, the entire eluate can be subjected to mass spectrometry for unbiased identification of all co-precipitated proteins.
-
Alternative and Complementary Approaches to Interaction Mapping
While Co-IP is a powerful validation tool, other methods can provide a broader, discovery-oriented view of protein interaction networks or offer confirmation through different experimental principles.
Tandem Affinity Purification (TAP)
Tandem Affinity Purification (TAP) coupled with mass spectrometry is a high-throughput technique used to identify protein complexes under their native conditions. This method involves fusing a "TAP tag" (e.g., a combination of Protein A and a calmodulin-binding peptide) to the bait protein. The tagged protein and its associated partners are then purified through two sequential affinity chromatography steps, which significantly reduces background contaminants and increases the confidence of identified interactors. As shown in Table 1, TAP tagging of Coq proteins in yeast has been instrumental in defining the components of the CoQ synthome.
Proximity-Dependent Biotinylation (BioID and APEX)
Proximity-dependent biotinylation techniques, such as BioID and APEX, identify both stable and transient protein interactions, as well as proteins in close proximity to the bait protein. In these methods, the bait protein is fused to an engineered enzyme (a promiscuous biotin ligase in BioID or an ascorbate peroxidase in APEX) that biotinylates nearby proteins. These biotinylated proteins can then be purified using streptavidin beads and identified by mass spectrometry. These approaches are particularly useful for studying the components of large, dynamic complexes and membrane-associated proteins.
Yeast Two-Hybrid (Y2H) System
The yeast two-hybrid (Y2H) system is a genetic method used to screen for binary protein-protein interactions. It relies on the reconstitution of a functional transcription factor when two proteins of interest, fused to the DNA-binding and activation domains of the transcription factor respectively, interact. Y2H is a powerful tool for initial discovery of potential interacting partners, which can then be validated by methods like Co-IP.
Cross-linking Mass Spectrometry (XL-MS)
Cross-linking mass spectrometry (XL-MS) is a technique that uses chemical cross-linkers to covalently link interacting proteins in situ. After cell lysis and protein digestion, the cross-linked peptides are identified by mass spectrometry, providing information about which proteins were in close proximity within the cell. This method can capture transient and weak interactions that might be lost during traditional purification methods.
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the Coenzyme Q biosynthesis pathway and the experimental workflows.
Caption: A simplified diagram of the Coenzyme Q biosynthesis pathway.
Caption: A flowchart of the co-immunoprecipitation experimental workflow.
Caption: An overview of alternative methods for studying protein interactions.
Conclusion
Confirming the protein interactions of COQ2 is essential for a complete understanding of Coenzyme Q10 biosynthesis and its regulation. Co-immunoprecipitation serves as a robust method for validating specific interactions within the CoQ synthome. However, a comprehensive picture of the COQ2 interactome is best achieved by employing a combination of techniques. Discovery-based approaches like Tandem Affinity Purification and proximity-dependent biotinylation can identify novel interacting partners, while methods such as the yeast two-hybrid system and cross-linking mass spectrometry provide complementary evidence. By integrating data from these diverse experimental strategies, researchers can build a high-confidence map of the molecular machinery surrounding COQ2, paving the way for new therapeutic interventions for CoQ10-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Immunoprecipitation [protocols.io]
- 4. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of Coenzyme Q2's role in different cell types
A Guide for Researchers, Scientists, and Drug Development Professionals
Coenzyme Q (CoQ), a vital lipophilic molecule, is a key component of the electron transport chain and a potent antioxidant. While Coenzyme Q10 (CoQ10) is the most prevalent form in humans, other shorter-chain variants like Coenzyme Q2 (CoQ2) are gaining attention for their distinct biological activities. This guide provides a comparative overview of the role of this compound in different cell types, supported by experimental data and detailed methodologies.
Core Functions of this compound Across Cell Types
This compound, like other CoQ variants, participates in fundamental cellular processes. Its primary functions include:
-
Mitochondrial Respiration: CoQ2 acts as an electron carrier in the mitochondrial electron transport chain (ETC), shuttling electrons from Complex I and Complex II to Complex III. This process is crucial for the generation of ATP, the cell's primary energy currency.[1][2][3]
-
Antioxidant Defense: In its reduced form (ubiquinol), CoQ2 is a powerful antioxidant that protects cellular membranes, lipids, proteins, and DNA from oxidative damage caused by reactive oxygen species (ROS).[4][5] It can also regenerate other antioxidants like vitamin E.
-
Redox Signaling: CoQ2 is involved in cellular signaling pathways that are sensitive to the cell's redox state. It can influence gene expression and modulate inflammatory responses.
Comparative Analysis of this compound's Role
While the core functions of CoQ2 are conserved, its specific effects can vary significantly between different cell types. This variation is influenced by the metabolic state, antioxidant capacity, and specific signaling pathways active in each cell.
Table 1: Comparative Effects of this compound in Different Cell Types
| Cell Type | Primary Role of CoQ2 | Observed Effects | Supporting Evidence |
| Hepatocytes (Liver Cells) | Bioenergetics & Antioxidant Defense | - Inhibits mitochondrial permeability transition pore (mPTP) opening. - Decreases H2O2 production. - Antagonizes the effect of rotenone (Complex I inhibitor) on respiratory complex I activity. | In isolated rat liver mitochondria, 23 µM CoQ2 increased calcium retention capacity by 46% and did not significantly change H2O2 production. |
| Cardiomyocytes (Heart Cells) | Bioenergetics & Redox Balance | - Promotes mPTP opening. - Increases H2O2 production. - Does not antagonize the effect of rotenone on respiratory complex I activity. | In isolated rabbit heart mitochondria, 23 µM CoQ2 decreased calcium retention capacity by 60% and increased H2O2 production by 170%. |
| Fibroblasts | Antioxidant Rescue | - Normalizes superoxide anion production in CoQ10 deficient cells. - Normalizes oxidative stress-induced cell death. - Does not restore ATP levels in CoQ10 deficient cells. | In fibroblasts with COQ2 mutations, CoQ2 supplementation normalized increased superoxide production and cell death. However, it did not improve ATP levels, suggesting it cannot fully replace CoQ10 in the respiratory chain. |
| Neurons | Neuroprotection & Neurite Outgrowth | - CoQ levels increase during neuronal differentiation. - Inhibition of CoQ synthesis impairs neurite outgrowth. - Protects against oxidative stress-induced neuronal damage. | While specific data for CoQ2 is limited, studies on general CoQ show its importance in neuronal development and protection from oxidative damage. |
| Cancer Cells (Prostate, Breast) | Anti-proliferative & Pro-apoptotic | - Significantly lowers cell growth in cancer cell lines. - Does not affect the growth of non-malignant cells. - Modulates the expression of genes involved in cell signaling and metabolism. | CoQ10 supplementation lowered the growth of a prostate cancer cell line (PC3) without affecting a non-cancerous prostate cell line (PNT2). In breast cancer cell lines, CoQ10 has been shown to reduce the activity of matrix metalloproteinase II, an enzyme involved in metastasis. |
Signaling Pathways Modulated by Coenzyme Q
Coenzyme Q, primarily studied as CoQ10, influences several key signaling pathways, largely through its antioxidant and redox-modulating properties. It is plausible that CoQ2 exerts similar effects.
Caption: CoQ2's role in the NF-κB signaling pathway.
Caption: CoQ2's potential influence on the Nrf2 signaling pathway.
Experimental Protocols
Quantification of this compound by HPLC-ECD
This method allows for the sensitive and specific measurement of both the oxidized (ubiquinone) and reduced (ubiquinol) forms of CoQ2 in biological samples.
1. Sample Preparation:
-
Plasma/Serum: To 100 µL of plasma or serum, add an internal standard (e.g., CoQ9). Precipitate proteins and extract CoQ2 by adding 1-propanol. Vortex vigorously and centrifuge to pellet the protein. The supernatant is collected for analysis.
-
Cultured Cells: Harvest and wash cells with PBS. Resuspend the cell pellet in a suitable buffer and sonicate to lyse the cells. Add an internal standard and extract with a mixture of ethanol and hexane. Evaporate the hexane layer under nitrogen and reconstitute the residue in the mobile phase.
-
Tissues: Homogenize the tissue sample in a buffer containing an antioxidant like butylated hydroxytoluene (BHT). Add an internal standard and extract with ethanol and hexane. Process the hexane layer as described for cultured cells.
2. HPLC-ECD Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of methanol and hexane is commonly used.
-
Detection: An electrochemical detector (ECD) is used to detect the different redox states of CoQ2. A reducing potential is applied to convert the oxidized form to the reduced form, and then an oxidizing potential is applied for detection.
-
Quantification: The concentration of CoQ2 is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of CoQ2.
In Vitro Antioxidant Capacity Assessment (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of antioxidants.
1. Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the CoQ2 sample and a reference antioxidant (e.g., Trolox or α-tocopherol).
2. Assay Procedure:
-
Add the CoQ2 sample or standard to the DPPH solution in a cuvette or microplate well.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.
3. Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve. A lower EC50 value indicates a higher antioxidant capacity.
Caption: Workflow for this compound quantification by HPLC-ECD.
Conclusion
This compound demonstrates multifaceted roles that are highly dependent on the cellular context. Its differential effects, particularly in promoting mitochondrial dysfunction in cardiomyocytes while protecting hepatocytes, highlight the need for cell-type-specific investigations. In fibroblasts, its primary role appears to be antioxidant rescue rather than a direct replacement for CoQ10 in bioenergetics. Furthermore, emerging evidence suggests a potential therapeutic role for CoQ analogs in cancer therapy due to their anti-proliferative effects on malignant cells. Future research should focus on elucidating the precise mechanisms underlying these cell-type-specific responses to CoQ2 and further explore its therapeutic potential.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
